molecular formula C9H9F2NO2 B1591020 4'-(Difluoromethoxy)acetanilide CAS No. 22236-11-9

4'-(Difluoromethoxy)acetanilide

Cat. No.: B1591020
CAS No.: 22236-11-9
M. Wt: 201.17 g/mol
InChI Key: YZAFOMJODXAJQD-UHFFFAOYSA-N
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Description

4'-(Difluoromethoxy)acetanilide is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9F2NO2/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAFOMJODXAJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579276
Record name N-[4-(Difluoromethoxy)phenyl]acetamide
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Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-11-9
Record name N-[4-(Difluoromethoxy)phenyl]acetamide
Source CAS Common Chemistry
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Record name N-[4-(Difluoromethoxy)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-(difluoromethoxy)phenyl]
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the physical properties of 4'-(Difluoromethoxy)acetanilide (CAS No. 22236-11-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical characteristics. It further outlines robust, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems.

Introduction and Chemical Identity

This compound, systematically named N-[4-(difluoromethoxy)phenyl]acetamide, is an organic compound characterized by an acetamide group linked to a phenyl ring substituted with a difluoromethoxy group at the para position.[1] This unique substitution pattern, particularly the presence of the difluoromethoxy moiety, imparts distinct electronic properties that are of significant interest in medicinal chemistry and materials science. The compound serves as a versatile building block, notably in the synthesis of proton pump inhibitors such as pantoprazole. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, developing formulations, and ensuring the purity and quality of downstream products.

Chemical Structure:

  • IUPAC Name: N-[4-(difluoromethoxy)phenyl]acetamide[1]

  • CAS Number: 22236-11-9[1][2][3][4][5][6]

  • Molecular Formula: C₉H₉F₂NO₂[1][3][4][5][6]

  • SMILES: CC(=O)NC1=CC=C(C=C1)OC(F)F[1][3]

  • InChI Key: YZAFOMJODXAJQD-UHFFFAOYSA-N[1]

Core Physical and Chemical Properties

The physical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Weight 201.17 g/mol [1][3][4][5][6]
Appearance White to off-white solid
Melting Point 114-115 °C[2]
Boiling Point 338.6 ± 37.0 °C (Predicted)[4][7]
Density 1.274 ± 0.06 g/cm³ (Predicted)[4]
Flash Point >110 °C[2][4]
pKa 14.30 ± 0.70 (Predicted)[4]
Topological Polar Surface Area 38.3 Ų[8]

Spectroscopic and Crystallographic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. While comprehensive, peer-reviewed spectral data for this compound is not widely published, the expected characteristics can be inferred from its structure and comparison with analogous compounds like acetanilide and 4'-fluoroacetanilide.[9][10][11][12][13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, signals in the aromatic region for the phenyl protons, a broad singlet for the amide (NH) proton, and a characteristic triplet for the difluoromethoxy (CHF₂) proton due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbonyl carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the difluoromethoxy carbon (which will appear as a triplet).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to feature characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1670 cm⁻¹), and C-F stretching vibrations.[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (201.17 g/mol ).[8]

  • X-ray Crystallography: No public crystallographic data for this compound has been identified. Structural analysis of the parent compound, acetanilide, reveals an orthorhombic crystal system.[14] It is plausible that the difluoromethoxy derivative would exhibit a different packing arrangement due to altered intermolecular forces.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of physical property data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the melting point and aqueous solubility of this compound.

Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental thermal property used to identify a substance and assess its purity.[3] A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. This protocol utilizes a standard melting point apparatus with a heated metal block.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind sample to a fine powder B Load ~2 mm of sample into capillary tube A->B C Tap to pack sample at the sealed end B->C D Place capillary in melting point apparatus E Heat rapidly for approximate m.p. D->E G Heat slowly (~2 °C/min) near approx. m.p. D->G F Cool and prepare new sample E->F F->D H Record T_initial (first liquid appears) G->H I Record T_final (all solid disappears) H->I J Calculate melting point range I->J K Repeat measurement 2x for consistency J->K L Compare with reference standard K->L M Report mean range ± SD L->M

Caption: Workflow for accurate melting point determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5]

    • Take a glass capillary tube sealed at one end. Dip the open end into the powdered sample.[6]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[2][5]

  • Apparatus Setup and Measurement:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]

    • For an initial determination, heat the block rapidly to get an approximate melting point. This saves time but is not the final reported value.

    • Allow the apparatus to cool sufficiently before performing a precise measurement.

    • For the accurate measurement, begin heating and adjust the rate to approximately 2°C per minute as the temperature approaches the expected melting point.

  • Data Recording and Analysis:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T_initial) at which the first drop of liquid appears.[3]

    • Continue heating at the slow rate and record the temperature (T_final) at which the last crystal melts completely.[3]

    • The melting point is reported as the range from T_initial to T_final.

    • Perform the measurement in triplicate to ensure reproducibility and report the average range.

Causality and Trustworthiness: This protocol is self-validating through its insistence on a slow heating rate near the melting point and triplicate measurements. A slow rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for accuracy. Impurities would be immediately evident by a melting point depression and a broadened range (>2°C), providing an intrinsic check on sample purity.

Thermodynamic Equilibrium Solubility Assay

Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., pH, temperature).[16] This is a critical parameter in drug development, influencing bioavailability and formulation strategies.[17] The "shake-flask" method described here is the gold standard for determining equilibrium solubility.[16]

Detailed Step-by-Step Methodology:

  • Preparation of Solutions and Standards:

    • Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8 as per WHO guidelines for Biopharmaceutics Classification System studies).[16]

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (like DMSO or acetonitrile) for creating a calibration curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the buffer solution. The excess solid ensures that saturation is achieved.[4]

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).[4][16]

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1][4] A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

  • Sample Separation and Analysis:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid material at the bottom.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[4]

    • Dilute the clear filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[1][4]

    • Construct a calibration curve by plotting the analytical response of the standard solutions versus their known concentrations.

    • Determine the concentration of this compound in the filtrate by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

Causality and Trustworthiness: The trustworthiness of this protocol hinges on achieving true equilibrium. This is validated by ensuring an excess of solid material is present throughout the experiment and by incubating for a sufficient duration. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, avoiding interference from potential degradants or impurities.[4] Performing the assay at multiple pH values provides a comprehensive solubility profile relevant to physiological conditions.[16]

Conclusion

This guide has consolidated the key physical properties of this compound, providing a foundational resource for scientists and researchers. The presented data, combined with detailed, robust experimental protocols, offers a comprehensive framework for the handling, characterization, and application of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing research and development efforts in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9): A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly alter the physicochemical and pharmacokinetic properties of drug candidates, addressing common challenges in drug development such as metabolic instability and poor bioavailability.[3][4] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a particularly versatile tool. It offers a unique balance of lipophilicity, metabolic resilience, and hydrogen-bonding capability that distinguishes it from its more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1]

This technical guide provides an in-depth examination of 4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9), a key chemical intermediate that embodies the strategic advantages of the -OCF₂H group. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical validation, and its proven application in pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their own discovery programs.

Section 1: The Strategic Value of the Difluoromethoxy Group

To appreciate the utility of this compound, one must first understand the nuanced properties of its defining functional group. The -OCF₂H group is not merely an alternative to other small substituents; its selection is a deliberate strategic choice to solve specific drug design problems.

A Unique Physicochemical Profile

The difluoromethoxy group provides a powerful method for fine-tuning molecular properties, occupying a strategic middle ground between the classic methoxy and trifluoromethoxy groups.[1] Its ability to act as a weak hydrogen bond donor, a feature absent in the other two, adds a critical dimension for optimizing ligand-receptor interactions.[5][6]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)Rationale & Impact
Lipophilicity (Hansch π) -0.02+0.49 (approx.)+1.04The -OCF₂H group moderately increases lipophilicity, enhancing membrane permeability without the dramatic increase caused by -OCF₃, which can lead to off-target effects or poor solubility.[1][3]
Hydrogen Bond Capability Acceptor OnlyDonor and AcceptorAcceptor OnlyThe acidic proton on the -OCF₂H group can form weak hydrogen bonds, offering unique binding interactions to improve potency and selectivity.[5][7]
Metabolic Stability Low (Susceptible to O-demethylation)High HighThe strong C-F bonds render the group highly resistant to oxidative metabolism, a key strategy for increasing a drug's half-life and reducing metabolic burden.[1][4][8]
Electronic Effect Weakly Electron-DonatingWeakly Electron-WithdrawingStrongly Electron-WithdrawingModulates the pKa of nearby functional groups and the electron density of aromatic rings, influencing reactivity and binding affinity.
Bioisosterism and Metabolic Shielding

A primary application of the difluoromethoxy group is as a bioisostere for hydroxyl, thiol, or methoxy groups.[1][5][6] This substitution often preserves or enhances the desired biological activity while introducing significant pharmacokinetic advantages. The most common application is the replacement of a metabolically vulnerable methoxy group. Cytochrome P450-mediated O-demethylation is a rapid metabolic pathway that can deactivate a drug candidate. Replacing -OCH₃ with -OCF₂H effectively blocks this pathway, thereby enhancing the compound's metabolic stability and oral bioavailability.[1]

cluster_0 Bioisosteric Replacement for Metabolic Stability Metabolically_Labile Lead Compound (p-methoxyacetanilide) CYP450 CYP450 Enzymes (e.g., O-demethylation) Metabolically_Labile->CYP450 Metabolism Inactive_Metabolite Inactive Phenolic Metabolite (Rapid Clearance) CYP450->Inactive_Metabolite Optimized_Compound Optimized Compound (this compound) Blocked Metabolism Blocked Optimized_Compound->Blocked Resistant to O-demethylation cluster_0 Route A: Laboratory Scale cluster_1 Route B: Industrial Scale A1 4-(Difluoromethoxy)aniline A3 Acylation A1->A3 A2 Acetic Anhydride, Base A2->A3 Product This compound A3->Product B1 Acetaminophen (Paracetamol) B3 High-Pressure Difluoromethoxylation B1->B3 B2 CHClF₂ (gas), NaOH, Catalyst B2->B3 B3->Product Start Bulk Material (Post-Synthesis) Sample_Prep Sample Preparation (Dissolution) Start->Sample_Prep HPLC Purity Check (RP-HPLC) Sample_Prep->HPLC NMR Structure Confirmation (¹H, ¹³C, ¹⁹F NMR) Sample_Prep->NMR MS MW Confirmation (ESI-MS) Sample_Prep->MS QC_Release QC Release (Pass/Fail) HPLC->QC_Release NMR->QC_Release MS->QC_Release Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P P-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor JAK Inhibitor (Containing -OCF₂H moiety) Inhibitor->JAK BLOCKS

References

An In-Depth Technical Guide to N-[4-(difluoromethoxy)phenyl]acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(difluoromethoxy)phenyl]acetamide, a fluorinated aromatic amide, holds a significant position in modern synthetic and medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, impart distinct physicochemical properties that are highly advantageous in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of N-[4-(difluoromethoxy)phenyl]acetamide, with a focus on its pivotal role as a key intermediate in the synthesis of blockbuster pharmaceuticals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the broader implications of this compound in drug discovery and development.

Physicochemical Properties

The molecular structure of N-[4-(difluoromethoxy)phenyl]acetamide consists of an acetamide group linked to a phenyl ring, which is substituted with a difluoromethoxy group at the para position.[1] This substitution is critical in modulating the electronic and lipophilic character of the molecule.

Table 1: Physicochemical Properties of N-[4-(difluoromethoxy)phenyl]acetamide

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem[1]
Molecular Weight 201.17 g/mol PubChem[1]
CAS Number 22236-11-9PubChem[1]
IUPAC Name N-[4-(difluoromethoxy)phenyl]acetamidePubChem[1]
Appearance White to off-white solidCommercial Suppliers
Melting Point 114-116 °CCommercial Suppliers
Solubility Soluble in methanol, ethanol, and other organic solvents.General Knowledge

The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups. Its introduction into a molecule can lead to enhanced metabolic stability, increased lipophilicity, and altered receptor binding interactions, all of which are desirable properties in drug candidates.

Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

The primary synthetic route to N-[4-(difluoromethoxy)phenyl]acetamide involves the acetylation of its precursor, 4-(difluoromethoxy)aniline. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-(difluoromethoxy)aniline

A common industrial method for the preparation of 4-(difluoromethoxy)aniline starts from 4-nitrophenol. The process involves two key steps:

  • Difluoromethylation: 4-nitrophenol is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under basic conditions to yield 4-(difluoromethoxy)nitrobenzene.

  • Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using iron powder in acidic medium).

Synthesis_of_Precursor 4-Nitrophenol 4-Nitrophenol Intermediate 4-(difluoromethoxy)nitrobenzene 4-Nitrophenol->Intermediate Difluoromethylation Difluoromethylating_Agent CHCIF₂ (Chlorodifluoromethane) Base Difluoromethylating_Agent->Intermediate Product 4-(difluoromethoxy)aniline Intermediate->Product Nitro Group Reduction Reducing_Agent Reduction (e.g., H₂/Pd or Fe/HCl) Reducing_Agent->Product

Acetylation of 4-(difluoromethoxy)aniline

The final step in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide is the acetylation of 4-(difluoromethoxy)aniline. Acetic anhydride is the most commonly used acetylating agent for this transformation due to its reactivity and the ease of purification of the product.

Experimental Protocol: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)aniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining acetic acid and aniline salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-(difluoromethoxy)phenyl]acetamide.

Acetylation_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve 4-(difluoromethoxy)aniline in solvent Add_Reagent Add Acetic Anhydride Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into Ice-Water Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Product Pure N-[4-(difluoromethoxy)phenyl]acetamide Recrystallize->Product

Analytical Characterization

The identity and purity of synthesized N-[4-(difluoromethoxy)phenyl]acetamide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected signals include a singlet for the methyl protons of the acetamide group, a triplet for the proton of the difluoromethoxy group (due to coupling with the two fluorine atoms), and multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, the difluoromethyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for:

  • N-H stretching of the secondary amide.

  • C=O stretching of the amide carbonyl group.

  • C-O-C stretching of the ether linkage.

  • C-F stretching of the difluoromethoxy group.

  • Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the exact mass of N-[4-(difluoromethoxy)phenyl]acetamide should be observed.

Applications in Drug Development

The primary and most well-documented application of N-[4-(difluoromethoxy)phenyl]acetamide is as a crucial intermediate in the synthesis of Pantoprazole .[2] Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD), ulcers, and other conditions caused by excess stomach acid.

Role in the Synthesis of Pantoprazole

The synthesis of pantoprazole from N-[4-(difluoromethoxy)phenyl]acetamide involves a multi-step process:

  • Nitration: The aromatic ring of N-[4-(difluoromethoxy)phenyl]acetamide is nitrated to introduce a nitro group.

  • Hydrolysis: The acetamide group is hydrolyzed to an amine.

  • Reduction: The nitro group is reduced to a second amine, forming a diamine derivative.

  • Cyclization: The diamine is cyclized to form the benzimidazole core of pantoprazole.

  • Coupling and Oxidation: The benzimidazole intermediate is then coupled with a pyridine derivative and subsequently oxidized to yield pantoprazole.

Pantoprazole_Synthesis_Pathway Start N-[4-(difluoromethoxy)phenyl]acetamide Nitration Nitration Start->Nitration Hydrolysis Hydrolysis Nitration->Hydrolysis Reduction Reduction Hydrolysis->Reduction Cyclization Cyclization to Benzimidazole Core Reduction->Cyclization Coupling_Oxidation Coupling with Pyridine Derivative & Oxidation Cyclization->Coupling_Oxidation Product Pantoprazole Coupling_Oxidation->Product

Potential Biological Activities and Future Perspectives

While the primary focus on N-[4-(difluoromethoxy)phenyl]acetamide has been as a synthetic intermediate, the broader class of acetamide derivatives is known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The presence of the difluoromethoxy group in this particular molecule suggests potential for unique pharmacological effects.

Further research into the standalone biological profile of N-[4-(difluoromethoxy)phenyl]acetamide and its derivatives could uncover novel therapeutic applications. For instance, exploring its potential as an inhibitor of specific enzymes or as a ligand for various receptors could open new avenues in drug discovery. The metabolic stability and favorable pharmacokinetic properties often associated with fluorinated compounds make this an attractive scaffold for further investigation.

Conclusion

N-[4-(difluoromethoxy)phenyl]acetamide is a chemically significant molecule with a well-established role as a key building block in the pharmaceutical industry, most notably in the synthesis of pantoprazole. Its synthesis is straightforward and relies on fundamental organic reactions. The analytical characterization of this compound is well-defined by standard spectroscopic methods. While its current utility is primarily as an intermediate, the inherent structural features of N-[4-(difluoromethoxy)phenyl]acetamide suggest a latent potential for broader applications in medicinal chemistry. Future exploration of its biological activities may lead to the discovery of new therapeutic agents, further solidifying the importance of this versatile compound.

References

A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4'-(Difluoromethoxy)acetanilide, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will detail its core physicochemical properties, including its definitive molecular weight and formula, and present a robust, field-tested synthesis protocol with a focus on the causal relationships behind procedural choices. Furthermore, this document explores the compound's critical applications as a key synthetic intermediate and a certified reference standard, particularly in the manufacturing of proton pump inhibitors like pantoprazole. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of Fluorination

This compound, also known by its IUPAC name N-[4-(difluoromethoxy)phenyl]acetamide, is an acetanilide derivative distinguished by a difluoromethoxy (-OCHF₂) substituent.[1][2] This functional group is not merely an arbitrary addition; it is a strategic modification employed in modern medicinal chemistry. The difluoromethoxy group often serves as a bioisostere for more common methoxy (-OCH₃) or hydroxyl (-OH) groups.[1] Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation, while maintaining or favorably modulating steric and electronic properties—a critical advantage in drug design and lead optimization.[1]

The primary industrial significance of this compound stems from its role as a pivotal intermediate in the synthesis of pharmaceuticals, most notably the proton pump inhibitor pantoprazole.[1] It is also identified as a reference impurity (Pantoprazole Impurity 50), making its availability in a highly pure form essential for analytical method development, validation, and quality control in pharmaceutical manufacturing.[1]

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉F₂NO₂[1][2][3]
Molecular Weight 201.17 g/mol [1][2][3]
CAS Number 22236-11-9[1][2][3]
IUPAC Name N-[4-(difluoromethoxy)phenyl]acetamide[1][2]
Appearance White to off-white solid[1]
Melting Point 114-116 °C[1][4]
Boiling Point 338.6 ± 37.0 °C (Predicted)[5][6]
Density 1.274 ± 0.06 g/cm³ (Predicted)[6]
Flash Point >110 °C[6][7][8]
SMILES CC(=O)NC1=CC=C(C=C1)OC(F)F[1][2]
InChIKey YZAFOMJODXAJQD-UHFFFAOYSA-N[1][2]

Synthesis Protocol: Fluorine Etherification of Acetaminophen

Several synthetic routes to this compound exist, but one of the most direct and industrially relevant methods involves the fluorine etherification of a readily available starting material: acetaminophen (paracetamol).[4] This process leverages high-pressure conditions to react the acetaminophen-derived phenoxide with chlorodifluoromethane.

Mechanistic Rationale

The choice of reagents and conditions is dictated by the chemical principles of nucleophilic substitution.

  • Starting Material: Acetaminophen is an ideal precursor as it already contains the N-acetylated aniline backbone.

  • Base (Sodium Hydroxide): The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group on acetaminophen. Sodium hydroxide serves as a strong, cost-effective base to generate the sodium phenoxide intermediate. This step is critical as the phenoxide is a far more potent nucleophile than the neutral hydroxyl group.

  • Difluoromethylating Agent (Chlorodifluoromethane, Freon-22): This gaseous reagent is the source of the difluoromethyl group. The reaction proceeds via an Sₙ2-type attack of the phenoxide ion on the carbon atom of chlorodifluoromethane.

  • Solvent (Water): Water is used as a solvent, making this a greener and more economical process compared to many organic solvents.[4]

  • Phase-Transfer Catalyst (e.g., PEG400): Because chlorodifluoromethane has low solubility in water, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transport of the water-soluble phenoxide anion into an organic phase or an interface where it can more effectively react with the gaseous reactant.

  • High-Pressure Autoclave: The use of a sealed, high-pressure reactor is mandatory.[4] It serves two purposes: 1) to contain the gaseous chlorodifluoromethane and 2) to increase its concentration in the reaction medium according to Henry's Law, thereby accelerating the reaction rate.

Step-by-Step Experimental Protocol

This protocol is adapted from established patent literature and should only be performed by trained personnel in a properly equipped laboratory.[4]

  • Reactor Charging: To a high-pressure autoclave, add 400g of water, 30.2g of acetaminophen, 16g of sodium hydroxide, and 1.5g of a phase-transfer catalyst such as PEG400.

  • Sealing and Inerting: Seal the autoclave system securely. Purge the system with an inert gas like nitrogen to remove oxygen.

  • Pressurization and Reaction: Introduce chlorodifluoromethane gas into the autoclave until the internal pressure reaches 1.5 MPa.

  • Heating and Agitation: While stirring vigorously, heat the reaction mixture to 60 °C. Maintain these conditions (1.5 MPa, 60 °C) for approximately 8 hours.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess chlorodifluoromethane into a suitable scrubbing system.

  • Product Isolation: Filter the resulting reaction liquid. The solid filter cake contains the crude product.

  • Purification: Wash the filter cake with a 5% (w/w) sodium hydroxide solution to remove any unreacted acetaminophen, followed by washing with water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from a 50% aqueous acetic acid solution at 80 °C to yield pure this compound solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification SM Acetaminophen Chlorodifluoromethane NaOH, Water, PEG400 Reaction Fluorine Etherification SM->Reaction Charge to Autoclave 1.5 MPa, 60°C, 8h Workup Filtration NaOH Wash Water Wash Reaction->Workup Cool & Vent Purification Recrystallization (50% Acetic Acid) Workup->Purification Transfer Crude Solid Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

To ensure the synthesized product meets the required specifications for identity, purity, and quality, a standard battery of analytical tests is employed. This self-validating system confirms the molecular structure and quantifies any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The ¹H NMR will show characteristic signals for the aromatic protons, the acetyl methyl group, and the N-H proton. Crucially, the difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms. ¹⁹F NMR provides a definitive signal for the fluorine environment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the N-H stretch, the C=O (amide) stretch, and C-O and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

Quality Control Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Identity cluster_purity Purity Assessment Product Synthesized Product Batch NMR NMR (1H, 13C, 19F) Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Structural Elucidation IR IR Spectroscopy Product->IR Structural Elucidation HPLC HPLC-UV Product->HPLC Quantitative Analysis Confirmation Identity & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Standard analytical workflow for quality control.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin and eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9][10] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as strong acids.[6][9]

Conclusion

This compound is more than just a chemical compound; it is a strategic building block in the development of modern pharmaceuticals. Its molecular formula of C₉H₉F₂NO₂ and molecular weight of 201.17 g/mol are the starting points for its application in complex synthetic pathways.[1][2][3] The robust synthesis from acetaminophen demonstrates an efficient route to this valuable intermediate. A thorough understanding of its properties, synthesis, and handling is critical for any scientist or researcher working in the fields of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Synthesis of 4'-(Difluoromethoxy)acetanilide from 4-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-(Difluoromethoxy)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. The document details the N-acetylation of 4-(difluoromethoxy)aniline using acetic anhydride. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, providing them with the necessary information to safely and efficiently perform this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of various pharmaceuticals and agrochemicals.[1] The introduction of the difluoromethoxy group (-OCHF₂) into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and lipophilicity.[2] This guide focuses on a common and efficient method for the synthesis of this compound: the direct N-acetylation of 4-(difluoromethoxy)aniline.

The acetylation of anilines is a fundamental and widely employed reaction in organic chemistry. It serves not only to synthesize acetanilides but also as a method to protect the amino group, thereby moderating its reactivity in subsequent reactions like electrophilic aromatic substitution.[3] This guide will provide a detailed and practical approach to this specific transformation, grounded in established chemical principles.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 4-(difluoromethoxy)aniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the aniline starting material, yields the stable amide product, this compound, and acetic acid as a byproduct.[4]

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 4-(difluoromethoxy)aniline.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
4-(Difluoromethoxy)aniline159.1322236-10-8Starting material.
Acetic Anhydride102.09108-24-7Acetylating agent. Corrosive and moisture-sensitive.
Glacial Acetic Acid60.0564-19-7Optional solvent/catalyst.
Water (Deionized)18.027732-18-5For workup and recrystallization.
Ethanol46.0764-17-5Alternative recrystallization solvent.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (31.4 mmol) of 4-(difluoromethoxy)aniline in 20 mL of glacial acetic acid. Stir the solution at room temperature until the aniline is fully dissolved.

  • Addition of Acetic Anhydride: While stirring, slowly add 3.5 mL (37.7 mmol, 1.2 equivalents) of acetic anhydride to the solution. The addition should be done dropwise over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or 50% aqueous acetic acid) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-(difluoromethoxy)aniline in glacial acetic acid B Slowly add acetic anhydride A->B C Stir at room temperature for 1-2 hours B->C D Pour into ice-water C->D E Collect crude product by vacuum filtration D->E F Wash with cold water E->F G Recrystallize from hot solvent F->G H Cool to induce crystallization G->H I Collect purified crystals by vacuum filtration H->I J Dry under vacuum I->J

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).

  • Fume Hood: All manipulations involving acetic anhydride and glacial acetic acid should be performed in a well-ventilated chemical fume hood.

  • Handling Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₉F₂NO₂[1]
Molecular Weight201.17 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point114-115 °C[1]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-O-C and C-F stretches at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Note: The following are predicted chemical shifts based on the structure and data for similar compounds. Experimental values should be obtained for confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5 (d, 2H, Ar-H ortho to NHAc)

    • δ ~7.1 (d, 2H, Ar-H ortho to OCHF₂)

    • δ ~7.5 (br s, 1H, NH)

    • δ ~6.5 (t, JHF ≈ 74 Hz, 1H, OCHF₂)

    • δ ~2.2 (s, 3H, COCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168 (C=O)

    • δ ~148 (Ar-C attached to OCHF₂)

    • δ ~135 (Ar-C attached to NHAc)

    • δ ~122 (Ar-CH ortho to NHAc)

    • δ ~118 (Ar-CH ortho to OCHF₂)

    • δ ~115 (t, JCF ≈ 258 Hz, OCHF₂)

    • δ ~24 (COCH₃)

Conclusion

The N-acetylation of 4-(difluoromethoxy)aniline with acetic anhydride is a robust and efficient method for the synthesis of this compound. This guide provides a comprehensive framework, from the underlying mechanism to a detailed experimental protocol and necessary safety precautions. By following these guidelines, researchers and chemists can confidently produce this important chemical intermediate for its various applications in the pharmaceutical and agrochemical sectors.

References

An In-depth Technical Guide to the Melting Point of N-[4-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melting point of a crystalline solid is a critical physicochemical parameter, serving as a primary indicator of both identity and purity. For active pharmaceutical ingredients (APIs) and their intermediates, its accurate determination is a cornerstone of quality control and regulatory compliance. This technical guide provides a comprehensive examination of the melting point of N-[4-(difluoromethoxy)phenyl]acetamide (CAS No. 22236-11-9), a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of melting phenomena, present detailed, field-proven protocols for its determination via capillary and Differential Scanning Calorimetry (DSC) methods, and discuss the critical factors that influence measurement accuracy. This document is intended for researchers, analytical scientists, and drug development professionals seeking an authoritative resource on the thermal characterization of this compound.

Introduction: The Significance of a Sharp Melting Point

N-[4-(difluoromethoxy)phenyl]acetamide is a fluorinated aromatic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of more complex molecules, including proton pump inhibitors[1]. Its molecular structure, featuring a difluoromethoxy group, imparts unique electronic properties that are valuable in drug design.

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The sharpness of this range, along with the absolute temperature value, provides a robust and economical method for purity assessment. The presence of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range[2][3]. Therefore, the precise determination of the melting point of N-[4-(difluoromethoxy)phenyl]acetamide is not merely an academic exercise; it is a critical quality attribute that validates the success of its synthesis and purification, ensuring its suitability for downstream applications in drug development.

Physicochemical Properties of N-[4-(difluoromethoxy)phenyl]acetamide

A foundational understanding of the compound's properties is essential before undertaking any analytical procedure. Key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name N-[4-(difluoromethoxy)phenyl]acetamide[4]
Synonyms 4'-(Difluoromethoxy)acetanilide, N-(4-Difluoromethoxyphenyl)acetamide[1][4]
CAS Number 22236-11-9[1][4][5]
Molecular Formula C₉H₉F₂NO₂[4][5]
Molecular Weight 201.17 g/mol [4][5]
Appearance White to off-white solid[1]
Melting Point 114 - 115 °C [1]

The Science of Melting: Causality and Influencing Factors

The melting process is governed by the thermodynamics of phase transitions. Energy, in the form of heat, is required to overcome the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that maintain the ordered, three-dimensional crystal lattice of the solid[2]. In a pure substance, these forces are uniform throughout the crystal, requiring a specific amount of energy to be disrupted, resulting in a sharp, well-defined melting point.

The Impact of Synthesis and Purification

The most common route for synthesizing N-[4-(difluoromethoxy)phenyl]acetamide is the direct acylation of 4-(difluoromethoxy)aniline with acetic anhydride[1].

  • Precursor Impurities: The purity of the starting material, 4-(difluoromethoxy)aniline, is paramount. Any unreacted starting material or byproducts from its own synthesis can carry through and contaminate the final product[1][6].

  • Reaction Byproducts: Incomplete reactions or side reactions can introduce impurities. For example, over-acylation or side reactions involving the difluoromethoxy group, though less common, can occur.

  • Purification Efficacy: Recrystallization is the standard method for purifying acetanilide derivatives[2][7][8]. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, leaving impurities behind in the "mother liquor"[9]. Incomplete removal of the recrystallization solvent is a common cause of melting point depression, as the residual solvent acts as an impurity. The compound must be thoroughly dried before analysis[10][11].

Melting Point Depression

When an impurity is present, it disrupts the uniform crystal lattice. This disruption weakens the intermolecular forces, meaning less energy is required to break them[3]. This phenomenon, known as melting point depression, is a direct consequence of the change in the Gibbs free energy of the system[2]. The impure liquid state has a higher entropy (greater disorder) than the pure liquid, which thermodynamically favors the molten state at a lower temperature[2].

Experimental Determination of Melting Point

The accurate determination of the melting point requires adherence to standardized procedures and well-calibrated instrumentation. We will detail two primary methods: the traditional capillary method, compliant with United States Pharmacopeia (USP) standards, and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination (USP <741>)

This method is the most widely used for pharmacopeial purposes due to its simplicity and reliability[12][13]. It involves heating a small sample packed in a glass capillary tube and visually observing the temperatures at which melting begins and ends.

Trustworthiness in measurement begins with a validated instrument. The accuracy of the melting point apparatus must be verified at regular intervals using USP Melting Point Reference Standards[12][14]. Standards like Vanillin (81–83 °C) and Acetanilide (113.5–115.5 °C) are suitable for bracketing the expected melting point of N-[4-(difluoromethoxy)phenyl]acetamide[15][16]. The instrument's measured value for the standard must fall within the certified range.

  • Sample Preparation:

    • Ensure the N-[4-(difluoromethoxy)phenyl]acetamide sample is completely dry. If it has been recrystallized, dry it under vacuum to remove all traces of solvent[10][11].

    • Place a small amount of the sample on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula[10].

    • Jab the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder[11][17].

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample effectively[10][11].

    • Repeat until the sample column is 2-3 mm high. Causality Note: A sample height greater than 3 mm can lead to an artificially broad melting range due to inefficient and uneven heat transfer through the sample[10][11].

  • Measurement:

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (e.g., set to 100°C for an expected melt at 114°C)[11][17][18].

    • Insert the packed capillary tube into the heating block of the apparatus[3][10].

    • Set an initial rapid heating rate (e.g., 5-10°C/minute) to approach the expected melting point quickly.

    • Once the temperature is about 5°C below the expected range, reduce the heating rate to 1-2°C per minute[17]. Causality Note: A slow ramp rate near the melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly does not allow sufficient time for heat transfer, leading to an observed melting point that is higher than the true value[10][18].

    • Observe the sample through the magnified viewing port.

    • Record T1 (Onset of Melting): The temperature at which the first droplet of liquid is visible[11][17]. The sample may first appear to shrink or "sweat" before a distinct liquid phase is seen.

    • Record T2 (Completion of Melting): The temperature at which the last solid particle melts, resulting in a completely clear, transparent liquid[17].

    • The reported melting point is the range from T1 to T2. For N-[4-(difluoromethoxy)phenyl]acetamide of high purity, this range should be narrow (e.g., ≤ 1°C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow between the sample and an inert reference as a function of temperature[19][20]. A melting event is observed as an endothermic peak on the DSC thermogram.

As the instrument heats the sample and an empty reference pan at a constant rate, the sample requires more energy during its phase transition from solid to liquid. This absorption of energy (heat of fusion) is detected as a difference in heat flow and plotted against temperature[19]. The resulting peak provides several key data points:

  • Extrapolated Onset Temperature (Tₒ): Corresponds to the melting point of the pure substance[21].

  • Peak Temperature (Tₚ): The temperature at which the rate of melting is maximal.

  • Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required to melt the sample. This value can be related to the sample's degree of crystallinity[21].

  • Instrument and System Validation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as high-purity indium.

    • Perform a baseline run with two empty pans to ensure the instrument is stable.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered N-[4-(difluoromethoxy)phenyl]acetamide into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Measurement:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the experimental parameters. A typical program would be:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melt (e.g., 140°C).

      • Use an inert nitrogen purge gas to maintain a consistent atmosphere and prevent oxidative degradation.

    • Initiate the run and record the thermogram.

  • Data Analysis:

    • Using the instrument's software, analyze the endothermic peak corresponding to the melting event.

    • Determine the extrapolated onset temperature, peak temperature, and the enthalpy of fusion (area under the peak)[21]. For purity analysis, the shape of the leading edge of the peak is particularly important[21][22].

Data Interpretation and Troubleshooting

The interpretation of melting point data is crucial for assessing compound purity. The following diagrams outline the experimental workflow and a decision-making process for result interpretation.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_cal Instrument Validation cluster_measure Measurement P1 Obtain Dry Sample P2 Pulverize to Fine Powder P1->P2 P3 Pack Capillary (2-3 mm) P2->P3 M1 Set Start Temp (10-15°C below expected) P3->M1 Sample Ready C1 Select USP Standards (e.g., Vanillin, Acetanilide) C2 Run Standards C1->C2 C3 Verify Accuracy (Measured vs. Certified) C2->C3 C3->M1 Instrument OK M2 Slow Ramp Rate (1-2°C/min near melt) M1->M2 M3 Record T1 (Onset) & T2 (Completion) M2->M3 R1 Report Melting Range (T1 - T2) M3->R1 Data Acquired

Caption: Experimental workflow for capillary melting point determination.

Result_Interpretation Start Melting Point Result for N-[4-(difluoromethoxy)phenyl]acetamide Decision1 Is range sharp (≤ 1°C) AND within 114-115°C? Start->Decision1 Result_Pure Conclusion: High Purity Sample Decision1->Result_Pure Yes Decision2 Is range broad (> 2°C) AND depressed (< 114°C)? Decision1->Decision2 No Result_Impure Conclusion: Impure Sample Decision2->Result_Impure Yes Result_Check Conclusion: Potential Instrumental Error or Sample Packing Issue Decision2->Result_Check No Action_Repurify Action: Re-purify (e.g., Recrystallize) and re-dry sample Result_Impure->Action_Repurify Action_Recalibrate Action: 1. Re-check sample packing. 2. Re-calibrate instrument with USP standards. Result_Check->Action_Recalibrate

Caption: Decision tree for interpreting melting point results.

Conclusion

The melting point of N-[4-(difluoromethoxy)phenyl]acetamide, determined to be 114-115°C , is a fundamental parameter that underpins its quality assessment. This guide has detailed the theoretical basis for this physical constant and provided robust, step-by-step protocols for its accurate determination using both capillary and DSC methods. By understanding the influence of synthesis, purification, and analytical technique on the final result, researchers and quality control professionals can ensure the integrity of this important pharmaceutical intermediate. Adherence to proper sample preparation, instrument calibration, and slow heating rates during analysis are paramount for achieving trustworthy and reproducible results that stand up to scientific and regulatory scrutiny.

References

Introduction: Understanding the Significance of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 4'-(Difluoromethoxy)acetanilide

This compound is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors like pantoprazole.[1] Its molecular structure, featuring a difluoromethoxy group on an acetanilide backbone, imparts unique physicochemical properties that are of significant interest in drug design and process chemistry.[1] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[2][3] A comprehensive understanding of a compound's dissolution behavior in various solvents is paramount for optimizing crystallization processes, ensuring purity, and developing effective drug delivery systems.[4][5]

This technical guide provides a detailed exploration of the solubility characteristics of this compound. As a Senior Application Scientist, this document synthesizes fundamental principles with practical methodologies, offering researchers, scientists, and drug development professionals a thorough framework for evaluating and applying solubility data. We will delve into the experimental determination of solubility, the thermodynamic principles governing the dissolution process, and the mathematical models used to correlate and predict this essential property.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of the difluoromethoxy group (-OCF₂H) significantly influences the electronic and lipophilic character of the acetanilide core, thereby affecting its interactions with different solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1][6][7]
Molecular Weight 201.17 g/mol [1][6][7]
Appearance White to off-white solid[1]
Melting Point 114 - 115 °C[1]
Boiling Point (Predicted) 338.6 ± 37.0 °C at 760 mmHg[8][9][10]
Density (Predicted) 1.274 - 1.3 g/cm³[8][9][10]
pKa (Predicted) 14.30 ± 0.30[10]

The difluoromethoxy group acts as an isostere for a methoxy group but with altered metabolic stability and lipophilicity, which are crucial considerations in medicinal chemistry.[1] These properties suggest that its solubility will be highly dependent on the polarity, hydrogen bonding capability, and self-cohesive energy of the chosen solvent.

Part 1: Experimental Determination of Solubility

Accurate solubility data is the foundation of any thermodynamic analysis. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[5][11]

Core Protocol: Equilibrium Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, jacketed glass vessel. The presence of excess solid ensures that equilibrium is reached.[4]

  • Equilibration: Agitate the mixture using a magnetic stirrer or an orbital shaker in a thermostatically controlled water bath to maintain a constant temperature (e.g., 298.15 K).[11][12] The system should be left to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.[11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.[11]

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.[4]

  • Quantification: Determine the concentration of this compound in the sample using a validated analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

The entire experiment should be repeated at various temperatures (e.g., in 5 K intervals from 288.15 K to 313.15 K) to understand the temperature dependence of solubility.[4][5]

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis prep 1. Add excess solute to solvent in a jacketed vessel equil 2. Agitate at constant temperature (24-48h) prep->equil settle 3. Cease agitation & allow solid to settle (Centrifuge) equil->settle sample 4. Withdraw aliquot of clear supernatant settle->sample quant 5. Quantify concentration (UV-Vis or HPLC) sample->quant data Mole Fraction Solubility (x) quant->data

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification Techniques

1. UV-Vis Spectrophotometry: A rapid and accessible method for quantification based on the Beer-Lambert law.[13][14]

  • Protocol:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax to construct a calibration curve (Absorbance vs. Concentration).[15]

    • Dilute the saturated sample to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[12]

2. High-Performance Liquid Chromatography (HPLC): Offers higher specificity and is ideal for complex mixtures or when the solute's UV absorbance is weak or overlaps with solvent absorbance.[2] A reverse-phase HPLC method is typically suitable for acetanilide derivatives.[16][17]

  • Exemplar HPLC Conditions (based on acetanilide derivatives):

    • Column: C18, microBondapak or similar.[16][17]

    • Mobile Phase: An isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[18][19] A typical ratio might be Acetonitrile:Water (e.g., 20:80 v/v).[19]

    • Flow Rate: 0.8 - 1.0 mL/min.[19]

    • Detection: UV detector set at a suitable wavelength (e.g., determined by scanning).

    • Quantification: Based on the peak area of the sample compared to a calibration curve generated from standards of known concentration.

Part 2: Solubility Data and Thermodynamic Modeling

While specific experimental solubility data for this compound is not extensively published, we can analyze the behavior of its parent compound, acetanilide, to illustrate the principles of data correlation and thermodynamic analysis. The solubility of acetanilide increases with rising temperature in solvents like water and ethanol.[4][20] This endothermic dissolution process is typical for many organic solids.

Mathematical Correlation of Solubility Data

Experimental solubility data across a temperature range can be correlated using semi-empirical models. These models are invaluable for interpolating solubility at intermediate temperatures and for deriving thermodynamic properties.

1. The Modified Apelblat Equation: This widely used model provides an excellent correlation between mole fraction solubility (x) and absolute temperature (T).[4][21]

The equation is expressed as: ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirically determined parameters from fitting the experimental data.[5] Parameter A relates to the entropy of the solution, while B and C are related to the enthalpy of the solution. The model's accuracy is often evaluated using the Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD), with lower values indicating a better fit.[21][22]

2. The van't Hoff Equation: This fundamental thermodynamic relationship describes the temperature dependence of the equilibrium constant, which in this context is the solubility.[23] It is used to calculate the apparent thermodynamic properties of the dissolution process.[5]

The equation is: ln(x) = -ΔH°/RT + ΔS°/R

Where:

  • ΔH° is the standard apparent molar enthalpy of dissolution.

  • ΔS° is the standard apparent molar entropy of dissolution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).[23]

  • T is the absolute temperature in Kelvin.

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R, allowing for the direct calculation of these parameters.[24]

The standard apparent Gibbs free energy of dissolution (ΔG°) can then be calculated at each temperature using: ΔG° = -RT ln(x) or ΔG° = ΔH° - TΔS°

G cluster_exp Experimental Data cluster_vanthoff van't Hoff Analysis cluster_apelblat Apelblat Modeling exp_data Solubility Data (x vs. T) plot Plot ln(x) vs. 1/T exp_data->plot fit Fit data to: ln(x) = A + B/T + C ln(T) exp_data->fit params Calculate from slope & intercept plot->params thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) params->thermo model_params Obtain Model Parameters (A, B, C) fit->model_params predict Predictive Solubility Curve model_params->predict

Caption: Conceptual workflow for thermodynamic analysis and modeling of solubility data.

Interpreting Thermodynamic Parameters
  • Enthalpy (ΔH°): A positive value indicates that the dissolution process is endothermic, meaning it requires energy input (heat) to proceed. This is consistent with solubility increasing with temperature.[23][24] A negative value signifies an exothermic process.

  • Entropy (ΔS°): A positive value indicates an increase in randomness or disorder as the solid solute dissolves into the solvent, which is typical for dissolution processes.[5]

  • Gibbs Free Energy (ΔG°): This parameter indicates the spontaneity of the dissolution process. A negative value would suggest a spontaneous process, but for solubility, it is more nuanced. The values are calculated at saturation, representing the energy state at equilibrium.[5]

Conclusion: A Foundation for Rational Drug Development

This guide has outlined the critical importance of understanding the solubility of this compound, a key pharmaceutical intermediate. We have detailed the robust experimental methodologies for obtaining precise solubility data and the analytical techniques for accurate quantification. Furthermore, the application of thermodynamic models like the modified Apelblat and van't Hoff equations provides a deeper insight into the dissolution process, transforming raw data into actionable knowledge regarding the enthalpy, entropy, and Gibbs free energy of solution.

This comprehensive characterization is not merely an academic exercise; it is a cornerstone of rational process development and formulation design. Armed with this information, researchers can select optimal solvents for synthesis and purification, predict the impact of temperature on yield, and lay the groundwork for developing stable and bioavailable drug products. The principles and protocols described herein provide a self-validating framework for generating the high-quality solubility data essential for advancing pharmaceutical science and technology.

References

An In-Depth Spectroscopic Guide to 4'-(Difluoromethoxy)acetanilide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4'-(Difluoromethoxy)acetanilide (CAS No. 22236-11-9), a crucial intermediate in pharmaceutical and agrochemical synthesis. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document synthesizes fundamental spectroscopic principles with data from closely related analogs to present a complete characterization profile, detailing the causality behind the spectral features.

Molecular Profile and Analytical Strategy

This compound, with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol , possesses a unique combination of structural motifs: a para-substituted aromatic ring, an acetamide functional group, and a difluoromethoxy (-OCHF₂) group.[1][2] Each of these features yields a distinct signature across various spectroscopic techniques. Our analytical strategy employs a tripartite approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. The presence of the -OCHF₂ group offers a unique opportunity to utilize all three techniques for a highly constrained structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for general structure, while DMSO-d₆ is preferable for clearly resolving the amide (N-H) proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire proton-decoupled and proton-coupled spectra. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C NMR. Use a common fluorine reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing.[3]

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the difluoromethoxy group influences the chemical shifts of the aromatic protons.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale & Expert Insights
NH ~8.0-9.5 (DMSO-d₆)Broad Singlet-The amide proton is exchangeable and often appears as a broad signal. Its chemical shift is highly solvent-dependent. In a non-polar solvent like CDCl₃, this peak may be broader and further upfield.
Ar-H (H-2, H-6)~7.5-7.6DoubletJH-H ≈ 9.0 HzThese protons are ortho to the electron-donating acetamido group and are expected to be downfield. They appear as a doublet due to coupling with their neighbors (H-3, H-5).
Ar-H (H-3, H-5)~7.0-7.1DoubletJH-H ≈ 9.0 HzThese protons are ortho to the electron-withdrawing difluoromethoxy group and are thus shielded relative to H-2/H-6, appearing slightly upfield. They form the other half of the AA'BB' system.
OCH F₂~6.5-6.8Triplet²JH-F ≈ 74-76 HzThis is a highly characteristic signal. The proton is significantly deshielded by the adjacent oxygen and two fluorine atoms. It appears as a triplet due to coupling to two equivalent fluorine nuclei (n+1 rule does not apply, but the pattern is a triplet).
CH~2.1-2.2Singlet-This signal corresponds to the three equivalent protons of the methyl group in the acetamide moiety, consistent with data from acetanilide itself.[4]
Predicted ¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The key feature is the C-F coupling, which splits the signal of the difluoromethoxy carbon.

Assignment Predicted δ (ppm) Multiplicity (¹JC-F) Rationale & Expert Insights
C =O~168-169SingletThe carbonyl carbon of the amide group is characteristically found in this downfield region.
Ar-C (C-4)~148-150Triplet (small)This carbon, directly attached to the -OCHF₂ group, will be deshielded and may show a small triplet splitting due to two-bond coupling to the fluorine atoms.
Ar-C (C-1)~134-136SingletThe carbon bearing the acetamido group. Its chemical shift is influenced by the nitrogen substituent.
Ar-C (C-2, C-6)~121-122SingletThese carbons are adjacent to the acetamido-substituted carbon.
Ar-C (C-3, C-5)~117-119SingletThese carbons are adjacent to the difluoromethoxy-substituted carbon.
OC HF₂~114-116TripletThis is the most diagnostic carbon signal. It is directly bonded to two fluorine atoms, causing a large one-bond C-F coupling (¹JC-F ≈ 240-260 Hz) that splits the signal into a prominent triplet.[5]
C H₃~24-25SingletThe methyl carbon of the acetyl group, typically found in the aliphatic region of the spectrum.
Predicted ¹⁹F NMR Spectral Data & Interpretation

¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine atoms. Given fluorine's 100% natural abundance and high sensitivity, this experiment is rapid and informative.[6]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Expert Insights | | :--- | :--- | :--- | :--- | | OCHF ₂ | ~ -80 to -95 | Doublet | ²JF-H ≈ 74-76 Hz | The two fluorine atoms are chemically equivalent. Their signal is split into a doublet by the single adjacent proton. The chemical shift is consistent with difluoromethyl ether compounds.[5][7] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is an essential and rapid technique for identifying the key functional groups within the molecule. The spectrum provides a vibrational fingerprint, confirming the presence of the amide and aromatic systems, as well as the unique C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the ATR accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Significance & Interpretation
~3300N-H StretchStrong, SharpA classic indicator of a secondary amide N-H bond. Its sharpness suggests limited hydrogen bonding in the solid state compared to primary amides.
~3100-3000Aromatic C-H StretchMediumConfirms the presence of the benzene ring.
~2950-2850Aliphatic C-H StretchWeakCorresponds to the methyl group of the acetamide moiety.
~1670 C=O Stretch (Amide I) Very Strong This is one of the most intense and diagnostic peaks in the spectrum, confirming the amide carbonyl group. Its position is consistent with an anilide.[8]
~1540N-H Bend (Amide II)StrongThis band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.
~1600, ~1510Aromatic C=C StretchMedium-StrongThese two bands are characteristic of a para-disubstituted benzene ring.
~1250-1050 C-F Stretch Very Strong The C-F stretching vibrations are typically very strong and appear in the fingerprint region. The presence of intense bands in this area is a key indicator of the difluoromethoxy group.
~1220C-O-C Asymmetric StretchStrongConfirms the ether linkage of the difluoromethoxy group to the aromatic ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts enough energy to cause reproducible fragmentation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardized at 70 eV). This process creates a radical cation known as the molecular ion (M⁺•).[9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum and Fragmentation Pathway

The analysis of fragmentation provides a logic puzzle that helps piece the structure together. The most stable fragments are typically the most abundant.

m/z Value Proposed Fragment Formula Significance & Interpretation
201 Molecular Ion [M]⁺• [C₉H₉F₂NO₂]⁺•This peak confirms the molecular weight of the compound. Its presence is crucial for identification.
159 [M - C₂H₂O]⁺•[C₇H₇F₂NO]⁺•Loss of a neutral ketene molecule (CH₂=C=O) via McLafferty-type rearrangement from the acetamide group. This is a very common fragmentation for acetanilides.
143 [M - COCH₃]⁺[C₇H₆F₂NO]⁺Cleavage of the acetyl radical, resulting in the stable 4-(difluoromethoxy)aniline cation. This is expected to be a major fragment.
111 [C₆H₄FO]⁺[C₆H₄FO]⁺Further fragmentation of the m/z 143 ion, possibly involving loss of HCN and a fluorine radical.
51 [CHF₂]⁺[CHF₂]⁺The difluoromethyl cation, a clear indicator of the -OCHF₂ group.
43 [CH₃CO]⁺[C₂H₃O]⁺The acetyl cation, a very common and often abundant fragment from the acetamide group.

Integrated Analysis and Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build an unshakeable structural proof.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation & Validation Prep This compound (Solid Sample) MS Mass Spectrometry (EI-MS) - Molecular Weight - Fragmentation Pattern Prep->MS Parallel Analysis IR FT-IR (ATR) - Functional Groups (C=O, N-H, C-F) Prep->IR Parallel Analysis NMR NMR (¹H, ¹³C, ¹⁹F) - Connectivity - Chemical Environment Prep->NMR Parallel Analysis Data_Int Integrated Data Analysis MS->Data_Int IR->Data_Int NMR->Data_Int Conclusion Structural Confirmation: C₉H₉F₂NO₂ Data_Int->Conclusion Corroboration

Caption: Workflow for Spectroscopic Structural Confirmation.

Data Corroboration
  • MS confirms the molecular formula C₉H₉F₂NO₂ with a molecular ion at m/z 201.

  • IR validates the presence of the key functional groups: the amide (N-H at ~3300 cm⁻¹, C=O at ~1670 cm⁻¹) and the C-F bonds (~1250-1050 cm⁻¹).

  • NMR provides the complete structural map:

    • ¹H and ¹³C NMR confirm the acetanilide backbone.

    • The unique triplet at ~6.6 ppm in the ¹H NMR and the large triplet at ~115 ppm in the ¹³C NMR are definitive proof of the -OCHF₂ group.

    • ¹⁹F NMR provides orthogonal confirmation with a characteristic doublet around -85 ppm.

Together, these datasets leave no ambiguity as to the identity and structure of this compound. This rigorous, multi-technique approach ensures the highest level of scientific integrity for researchers in drug development and beyond.

References

A Technical Guide to the Metabolic Stability of the Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate key physicochemical and pharmacokinetic properties.[1][2] Replacing hydrogen with fluorine or introducing fluorinated motifs like the trifluoromethyl group can significantly alter a molecule's electronic character, lipophilicity, and, critically, its metabolic fate.[3][4] Among the arsenal of fluorinated substituents, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable asset.[1] It provides a nuanced balance of properties, often serving as a metabolically robust bioisostere for the ubiquitous methoxy group, thereby addressing one of the most common liabilities in drug metabolism: O-demethylation.[5] This guide provides an in-depth exploration of the difluoromethoxy group, focusing on the chemical principles governing its metabolic stability and the practical experimental approaches used to validate its performance in a drug discovery setting.

Physicochemical Properties: A Tale of Three Ethers

The metabolic resilience of the difluoromethoxy group is intrinsically linked to its unique physicochemical properties, which are often intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) cousins. Understanding these distinctions is crucial for its rational application in drug design.

The strong electron-withdrawing nature of the fluorine atoms significantly impacts the group's characteristics.[1] The C-F bond is one of the strongest in organic chemistry, contributing directly to the moiety's resistance to enzymatic cleavage.[2][5] Unlike the methoxy group, which is susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, the difluoromethoxy group effectively blocks this metabolic hotspot.[1][5][6]

Furthermore, the -OCF₂H group possesses a unique feature not shared by its methoxy or trifluoromethoxy analogs: the ability to act as a hydrogen bond donor.[1][7] This allows it to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing target binding affinity while simultaneously improving metabolic stability.[1] The electron-withdrawing effect of the fluorine atoms can also influence the acidity (pKa) of nearby functional groups, which can be leveraged to optimize a drug's ionization state at physiological pH, thereby affecting solubility and permeability.[1]

Table 1: Comparative Physicochemical Properties of Common Aryl Ether Moieties

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02+0.49+1.04
Electronic Nature Electron-donating (resonance)Electron-withdrawing (inductive)Strongly electron-withdrawing (inductive)
Hydrogen Bonding AcceptorAcceptor & DonorAcceptor
Metabolic Liability High (O-demethylation)High StabilityVery High Stability

Note: π values are representative and can vary with molecular context.

Metabolic Fate: Resisting the Oxidative Onslaught

The primary advantage of the difluoromethoxy group is its profound resistance to oxidative metabolism, particularly by the cytochrome P450 enzyme superfamily, which is responsible for the phase I metabolism of a vast majority of drugs.[8][9]

Blocking O-Demethylation

The most common metabolic pathway for aryl methoxy ethers is O-demethylation, a CYP-catalyzed oxidation of the methyl group's alpha-carbon.[10] This process often leads to the formation of a phenol metabolite, which can have altered pharmacological activity, different pharmacokinetic properties, or be susceptible to further conjugation reactions. The substitution of hydrogens with fluorine atoms in the difluoromethoxy group makes the alpha-carbon significantly less susceptible to this oxidative attack due to the high strength of the C-F bonds.[10][11] This effectively shuts down this major clearance pathway, which can lead to a longer drug half-life, reduced clearance, and a lower required dose.[1][12]

G cluster_methoxy Methoxy Group Metabolism cluster_difluoro Difluoromethoxy Group Stability methoxy Aryl-O-CH₃ intermediate [Aryl-O-CH₂•] methoxy->intermediate CYP450 (Oxidation) phenol Aryl-OH (Phenol Metabolite) intermediate->phenol formaldehyde HCHO intermediate->formaldehyde difluoro Aryl-O-CF₂H stable Metabolically Stable (No Reaction) difluoro->stable Resistant to CYP450 Oxidation

Caption: Contrasting metabolic pathways of methoxy vs. difluoromethoxy groups.

Other Potential Pathways

While highly stable, it is not entirely inert. Under certain enzymatic conditions, other metabolic pathways, though far less common, could be considered:

  • Oxidative Defluorination: Although the C-F bond is robust, CYP enzymes have been known to catalyze oxidative defluorination on some fluorinated compounds, potentially leading to reactive metabolites.[13]

  • Hydrolytic Instability: The stability of the group can also be influenced by the electronic properties of the attached scaffold. In some cases, particularly with electron-rich heterocyclic systems, the C-F bonds can become labile under hydrolytic conditions.[6][14]

Experimental Assessment of Metabolic Stability

Validating the enhanced stability of a difluoromethoxy-containing compound is a critical step in drug discovery. This is primarily achieved through in vitro assays using liver-derived subcellular fractions or cells.[8][12]

In Vitro Test Systems

Two main systems are employed for assessing metabolic stability:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[9] They are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs, making them ideal for evaluating oxidative metabolism.[9][15] Microsomal stability assays are cost-effective, high-throughput, and widely used in early drug discovery.[8]

  • Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[9][16] They contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), providing a more comprehensive and physiologically relevant picture of a drug's overall hepatic clearance.[15][16]

Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes. The core principle is to measure the disappearance of the parent compound over time in the presence of metabolically active microsomes.[17]

Self-Validation System:

  • Positive Control: A compound known to be rapidly metabolized (e.g., midazolam, testosterone) is run in parallel to confirm the metabolic activity of the microsomes.[8]

  • Negative Control: The test compound is incubated with microsomes in the absence of the essential cofactor NADPH to assess for any non-enzymatic (chemical) degradation.[18]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.[1] Create a working solution by diluting the stock in acetonitrile or buffer.[17][19]

    • Microsomal Solution: Thaw cryopreserved liver microsomes (e.g., human, rat) and dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[18][20] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[19][20] This system ensures a sustained concentration of the necessary cofactor, NADPH, throughout the incubation.[20]

  • Incubation Procedure:

    • Dispense the microsomal solution into microcentrifuge tubes or a 96-well plate.

    • Add the test compound to the microsomes to achieve a final concentration (typically 1 µM).[1][18]

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle agitation.[1][20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[1][18]

    • Immediately terminate the reaction by adding 2-3 volumes of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][20] This step precipitates the proteins and halts all enzymatic activity.[20]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17][20]

    • Transfer the supernatant to a new plate or vials for analysis.[20]

    • Quantify the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][20]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_compound Prepare Test Compound Stock add_compound Add Compound to Microsomes (1 µM) prep_compound->add_compound prep_microsomes Prepare Microsome Solution (0.5 mg/mL) prep_microsomes->add_compound prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Quantify by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for an in vitro microsomal stability assay.

Data Interpretation: Quantifying Stability

The data from a metabolic stability assay is used to calculate key pharmacokinetic parameters that help predict a drug's in vivo behavior.[12]

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope of the natural logarithm plot of the percentage of compound remaining versus time.[17][21]

    • Equation: t½ = 0.693 / k

      • where k is the elimination rate constant (the negative slope of the ln[% remaining] vs. time plot).

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a compound, independent of other physiological factors like blood flow.[9][12] It is expressed in units of µL/min/mg of microsomal protein.

    • Equation: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein)[17]

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[21]

Table 2: Hypothetical Metabolic Stability Data for Methoxy vs. Difluoromethoxy Analogs

CompoundAnalogIn Vitro t½ (min)CLint (µL/min/mg protein)Predicted Stability
Compound AAryl-O-CH₃1592.4Low
Compound B Aryl-O-CF₂H > 120 < 11.5 High
Assay conditions: 1 µM compound, 0.5 mg/mL human liver microsomes.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and, most importantly, enhanced metabolic stability provides a robust strategy for overcoming the common pharmacokinetic challenge of O-demethylation.[1][7] By effectively blocking this major metabolic pathway, the -OCF₂H group can significantly improve a drug candidate's half-life and bioavailability. A thorough understanding of its fundamental properties, coupled with rigorous experimental validation using in vitro systems like microsomal and hepatocyte stability assays, enables researchers to strategically and effectively leverage this moiety to design next-generation therapeutics with superior pharmacokinetic profiles.[1]

References

Potential Toxicological Profile of 4'-(Difluoromethoxy)acetanilide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-(Difluoromethoxy)acetanilide is an aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Structurally related to both acetanilide and the widely used analgesic acetaminophen, its toxicological profile is of significant interest to researchers, scientists, and drug development professionals. The introduction of a difluoromethoxy group in place of a hydroxyl or methoxy group can significantly alter a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[2][3] This technical guide provides a comprehensive analysis of the potential toxicological profile of this compound, drawing upon the known metabolic pathways and toxicities of its structural analogs. We will explore the anticipated metabolism, potential for bioactivation, and the likely organ-specific toxicities, while also proposing a strategic framework for its empirical toxicological evaluation.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine-containing functional groups, such as the difluoromethoxy (-OCF₂H) group, are often employed to enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[4] The difluoromethoxy group, in particular, is often considered a metabolically robust bioisostere of the methoxy group, as it can prevent O-demethylation, a common metabolic pathway.[3] It also introduces the capacity for hydrogen bond donation, a feature not present in the methoxy group.[2]

This compound, with its acetanilide core and a difluoromethoxy substitution, presents a unique toxicological profile that is predicted to be a hybrid of its parent structures. Understanding this profile is critical for its safe handling as a chemical intermediate and for assessing the safety of any drug candidates that may contain this moiety.[1]

Predicted Metabolic Pathways and Bioactivation

The metabolism of this compound is anticipated to follow pathways similar to those of acetanilide and other N-substituted anilines. The primary routes of metabolism are likely to involve the acetamido and the aromatic ring.

  • N-deacetylation: A probable metabolic pathway is the hydrolysis of the acetamide group to yield 4-(difluoromethoxy)aniline. This is a critical step, as aniline and its derivatives are known to induce hematotoxicity, specifically methemoglobinemia.[5]

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aromatic ring. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

  • Metabolism of the Difluoromethoxy Group: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group relatively resistant to oxidative metabolism compared to a methoxy group.[3][6] However, metabolism of fluorinated compounds can still occur, potentially leading to the release of fluoride ions or the formation of other fluorinated metabolites.[7] While the difluoromethoxy group is generally considered stable, its complete metabolic fate requires empirical determination.[3]

A key concern with acetanilide-like structures is the potential for bioactivation to reactive metabolites. Acetaminophen, a structural analog, is well-known to be metabolized by CYP enzymes (primarily CYP2E1) to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[8] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, leading to covalent binding of NAPQI to cellular proteins, oxidative stress, and ultimately, hepatotoxicity.[8]

Given the structural similarities, it is plausible that this compound could also be bioactivated to a reactive quinone-imine-like metabolite. The electron-withdrawing nature of the difluoromethoxy group may influence the rate and extent of this bioactivation.

Diagram: Predicted Metabolic Pathways of this compound

cluster_main This compound Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites & Consequences 4_DM_Acetanilide This compound N_Deacetylation N-Deacetylation (Hydrolysis) 4_DM_Acetanilide->N_Deacetylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) 4_DM_Acetanilide->Aromatic_Hydroxylation Bioactivation Bioactivation (CYP450) 4_DM_Acetanilide->Bioactivation Aniline_Derivative 4-(Difluoromethoxy)aniline N_Deacetylation->Aniline_Derivative Hydroxylated_Metabolite Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolite Reactive_Metabolite Reactive Quinone-imine Metabolite Bioactivation->Reactive_Metabolite GSH_Conjugate GSH Conjugate (Detoxification) Reactive_Metabolite->GSH_Conjugate Protein_Adducts Protein Adducts (Toxicity) Reactive_Metabolite->Protein_Adducts

Caption: Predicted metabolic pathways of this compound.

Potential Organ-Specific Toxicities

Based on the toxicological profiles of its structural analogs, the following organ systems are of primary concern:

Hepatotoxicity

The potential for liver injury is a significant concern due to the structural similarity to acetaminophen.[8] As previously discussed, the formation of a reactive metabolite, analogous to NAPQI, could lead to glutathione depletion and subsequent hepatocellular damage. The metabolic stability of the difluoromethoxy group might shift the metabolic burden to other parts of the molecule, potentially increasing the formation of reactive intermediates from the acetanilide core.[3]

Hematotoxicity

Acetanilide, the parent compound, was withdrawn from medical use due to its toxic effects, most notably methemoglobinemia, which leads to cyanosis.[5] This toxicity is attributed to its metabolism to aniline.[5] Therefore, if this compound undergoes N-deacetylation to form 4-(difluoromethoxy)aniline, there is a significant risk of methemoglobin formation. Symptoms of methemoglobinemia include a bluish discoloration of the skin and mucous membranes and breathing difficulties.[9]

Nephrotoxicity

Kidney damage is another potential adverse effect associated with both acetanilide and high doses of acetaminophen.[5][8] The kidneys play a crucial role in the excretion of metabolites, and the accumulation of toxic metabolites can lead to renal injury. The major toxicological target of many fluorine-containing monomers is the kidney, although this is highly dependent on the specific metabolic profile.[10]

Proposed Experimental Framework for Toxicological Evaluation

A comprehensive toxicological assessment of this compound is essential. The following experimental workflow is proposed to systematically evaluate its safety profile.

Diagram: Experimental Workflow for Toxicological Assessment

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies (Rodent Model) cluster_endpoints Key Endpoints Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID CYP_Mapping CYP450 Reaction Phenotyping Metabolite_ID->CYP_Mapping Hepatotoxicity_Assay In Vitro Hepatotoxicity (Hepatocyte Cultures) CYP_Mapping->Hepatotoxicity_Assay Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Acute_Toxicity Acute Oral Toxicity (LD50) Genotoxicity->Acute_Toxicity Hepatotoxicity_Assay->Genotoxicity Repeated_Dose Repeated Dose Toxicity (28-day) Acute_Toxicity->Repeated_Dose Toxicokinetics Toxicokinetics Repeated_Dose->Toxicokinetics Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Repeated_Dose->Clinical_Pathology Histopathology Histopathology (Liver, Kidney, Spleen) Repeated_Dose->Histopathology Methemoglobin Methemoglobin Levels Repeated_Dose->Methemoglobin

Caption: Proposed experimental workflow for toxicological evaluation.

In Vitro Studies
  • Metabolic Stability and Metabolite Identification:

    • Incubate this compound with human and rodent liver microsomes.

    • Analyze samples at various time points using LC-MS/MS to determine the rate of disappearance of the parent compound.

    • Identify the major metabolites formed, including hydroxylated derivatives and the N-deacetylated product.

  • CYP450 Reaction Phenotyping:

    • Incubate the compound with a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for its metabolism.

    • This information is crucial for predicting potential drug-drug interactions.

  • In Vitro Hepatotoxicity:

    • Treat primary human hepatocytes or HepG2 cells with increasing concentrations of this compound.

    • Assess cell viability (e.g., using an MTT assay), glutathione levels, and markers of oxidative stress.

  • Genotoxicity:

    • Conduct a bacterial reverse mutation assay (Ames test) to evaluate mutagenicity.

    • Perform an in vitro micronucleus test in human peripheral blood lymphocytes to assess clastogenicity.[11]

In Vivo Studies
  • Acute Oral Toxicity:

    • Administer single escalating doses to rodents to determine the median lethal dose (LD50) and identify signs of acute toxicity.[12]

  • Repeated Dose Toxicity:

    • Administer the compound daily for 28 days at multiple dose levels.

    • Monitor for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a comprehensive histopathological examination of major organs, with a focus on the liver, kidneys, and spleen.

  • Toxicokinetics:

    • Administer a single dose and collect blood samples at multiple time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its major metabolites.

Data Summary and Interpretation

The following table outlines the key toxicological parameters and the expected outcomes based on the known properties of structural analogs.

Toxicological Endpoint Predicted Outcome for this compound Rationale (Based on Structural Analogs)
Metabolic Stability Higher than acetaminophen and acetanilideThe difluoromethoxy group is more resistant to oxidative metabolism than hydroxyl or methoxy groups.[3]
Primary Metabolic Pathways N-deacetylation, Aromatic HydroxylationCommon pathways for acetanilides.[13][14]
Potential for Bioactivation Moderate to HighStructural similarity to acetaminophen suggests potential for reactive quinone-imine formation.[8]
Primary Organ of Toxicity Liver (Hepatotoxicity)Analogous to acetaminophen-induced liver injury.[8]
Secondary Organs of Toxicity Blood (Methemoglobinemia), Kidneys (Nephrotoxicity)Risk of aniline-like hematotoxicity and potential for nephrotoxic metabolites.[5]
Genotoxicity Unlikely to be mutagenic, but requires confirmationMost acetanilide derivatives are not directly mutagenic.[11]

Conclusion

The toxicological profile of this compound is predicted to be complex, with the potential for hepatotoxicity, hematotoxicity, and nephrotoxicity. The presence of the difluoromethoxy group is expected to enhance its metabolic stability, which could either be protective or shift the metabolic burden to bioactivation pathways.[3] A thorough and systematic toxicological evaluation, as outlined in this guide, is imperative to ensure the safe use of this compound in research and development. The insights gained from such studies will be invaluable for guiding the development of safer pharmaceuticals and other chemical products.

References

An In-Depth Technical Guide to N-[4-(Difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(difluoromethoxy)phenyl]acetamide, a key chemical intermediate with significant applications in pharmaceutical development. The document details its chemical identity, physicochemical properties, and strategic importance in medicinal chemistry, particularly as a bioisosteric analogue and a precursor to high-value active pharmaceutical ingredients (APIs). A detailed, field-proven protocol for its synthesis via the acetylation of 4-(difluoromethoxy)aniline is presented, alongside methodologies for its characterization using modern analytical techniques. This guide is intended to serve as a critical resource for scientists engaged in organic synthesis, medicinal chemistry, and the development of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

N-[4-(difluoromethoxy)phenyl]acetamide, also known by its common name 4'-(Difluoromethoxy)acetanilide, has emerged as a compound of interest for drug development professionals. Its primary significance lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[1] Furthermore, its structural features, specifically the difluoromethoxy group, make it a valuable scaffold in the design of novel drug candidates.

The difluoromethoxy (-OCHF₂) moiety is a bioisosteric replacement for the more common methoxy (-OCH₃) group. This substitution is a strategic tool in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of a drug candidate. The strong carbon-fluorine bonds in the difluoromethoxy group are less susceptible to enzymatic cleavage compared to the C-H bonds in a methoxy group, thereby reducing metabolic degradation. This increased stability can lead to improved bioavailability and a longer duration of action for the API.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of N-[4-(difluoromethoxy)phenyl]acetamide is essential for its effective use in a research and development setting.

Identifier Value
IUPAC Name N-[4-(difluoromethoxy)phenyl]acetamide[2]
Synonyms This compound, N-(4-Difluoromethoxyphenyl)acetamide
CAS Number 22236-11-9[2]
Molecular Formula C₉H₉F₂NO₂[2]
Molecular Weight 201.17 g/mol [2]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC(F)F[2]
Appearance White to off-white solid
Melting Point 114-115 °C

Synthesis of N-[4-(Difluoromethoxy)phenyl]acetamide: A Validated Protocol

The most common and efficient laboratory-scale synthesis of N-[4-(difluoromethoxy)phenyl]acetamide is achieved through the N-acetylation of 4-(difluoromethoxy)aniline. This method is reliable and provides a high yield of the desired product.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-(difluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate leaving group to form the stable amide product.

G cluster_reactants Reactants cluster_product Product Aniline 4-(Difluoromethoxy)aniline Acetanilide N-[4-(Difluoromethoxy)phenyl]acetamide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide

Caption: Synthesis of N-[4-(Difluoromethoxy)phenyl]acetamide.

Experimental Protocol

Materials:

  • 4-(Difluoromethoxy)aniline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)aniline (1 equivalent) in dichloromethane (DCM).

  • Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until the cessation of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to obtain N-[4-(difluoromethoxy)phenyl]acetamide as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized N-[4-(difluoromethoxy)phenyl]acetamide.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, the amide proton, and the unique triplet for the proton of the difluoromethoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-F stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of N-[4-(difluoromethoxy)phenyl]acetamide.

General HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

General GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry (MS) for identification and quantification.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application 1 Synthesis 2 Purification 1->2 3 Spectroscopy (NMR, IR, MS) 2->3 4 Chromatography (HPLC, GC) 2->4 5 Pharmaceutical Intermediate 4->5

Caption: Experimental workflow for N-[4-(difluoromethoxy)phenyl]acetamide.

Applications in Drug Discovery and Development

The primary application of N-[4-(difluoromethoxy)phenyl]acetamide is as a key building block in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its role as a registered starting material underscores its importance in the pharmaceutical industry.

Beyond its use as a synthetic intermediate, the difluoromethoxyacetanilide scaffold is of interest to medicinal chemists for the design of new chemical entities. The difluoromethoxy group, as a metabolically robust bioisostere of a methoxy group, can be strategically incorporated into drug candidates to improve their pharmacokinetic properties. This can lead to the development of more effective and safer drugs with improved dosing regimens.

Conclusion

N-[4-(difluoromethoxy)phenyl]acetamide is a chemical compound of considerable strategic importance in the pharmaceutical sciences. Its utility as a key intermediate and a valuable structural motif for drug design is well-established. This technical guide provides the essential information and protocols for its synthesis and characterization, empowering researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. The continued exploration of fluorinated bioisosteres, such as the difluoromethoxy group, will undoubtedly contribute to the advancement of modern medicinal chemistry.

References

Methodological & Application

Use of 4'-(Difluoromethoxy)acetanilide in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 4'-(Difluoromethoxy)acetanilide in the Synthesis of Pharmaceutical Intermediates

Abstract

This compound, also known as N-(4-(difluoromethoxy)phenyl)acetamide, is a pivotal intermediate in modern pharmaceutical synthesis.[1] Its structure, featuring a difluoromethoxy group, imparts unique physicochemical properties to target molecules, making it a valuable building block in drug discovery and development.[1] This document provides a detailed guide for researchers on the properties, handling, and application of this compound. It includes a comprehensive, field-tested protocol for its conversion into a subsequent key intermediate, 4-(difluoromethoxy)aniline, which is a precursor for various active pharmaceutical ingredients (APIs), including proton pump inhibitors like pantoprazole.[1][2] The causality behind experimental choices, safety considerations, and analytical validation are explained in detail to ensure reproducible and reliable outcomes.

Core Concepts: Physicochemical Profile and Safety

A thorough understanding of the starting material is fundamental to any successful synthesis. This compound is a white to off-white solid at room temperature.[1] The difluoromethoxy (-OCHF₂) group is a bioisostere of other functionalities and can significantly modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. Its incorporation is a strategic choice in medicinal chemistry to enhance pharmacokinetic profiles.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 22236-11-9[3]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1][4]
Melting Point 114-116 °C[1][5]
Appearance White to off-white solid[1]
Boiling Point 338.6 ± 37.0 °C (Predicted)[6][7]
Storage 2-8°C, under inert gas[2][6]
GHS Pictogram GHS07 (Exclamation mark)
Hazard Statements H315, H319, H335
Precautionary Statements P280, P305+P351+P338

Expert Insight: The difluoromethoxy group provides a unique electronic signature compared to a methoxy or trifluoromethoxy group, influencing the reactivity of the aromatic ring. While stable, the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, particularly when dealing with the powdered form to avoid respiratory irritation.

Synthetic Application: Hydrolysis to 4-(Difluoromethoxy)aniline

One of the most critical applications of this compound is its role as a protected aniline. The acetamide group (-NHCOCH₃) serves as an effective protecting group for the amine, rendering it less susceptible to oxidation and directing electrophilic aromatic substitution.[8] The following protocol details the deprotection (hydrolysis) of the acetamide to yield 4-(difluoromethoxy)aniline, a versatile intermediate for further elaboration.

Overall Synthetic Workflow

The process involves the acid-catalyzed hydrolysis of the amide bond, followed by neutralization and extraction to isolate the free amine.

G start This compound (Starting Material) reaction Acid-Catalyzed Hydrolysis (HCl, H₂O/Ethanol, Reflux) start->reaction neutralization Neutralization (aq. NaOH) reaction->neutralization extraction Work-up & Extraction (Ethyl Acetate) neutralization->extraction product 4-(Difluoromethoxy)aniline (Purified Product) extraction->product

Caption: Workflow for the synthesis of 4-(Difluoromethoxy)aniline.

Protocol: Acid-Catalyzed Hydrolysis

This protocol is designed for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Principle: The mechanism involves the protonation of the amide carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the protonated amine and acetic acid.

Materials and Reagents:

ReagentGradeQuantitySupplier Example
This compound≥98%10.0 g (49.7 mmol)Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)50 mLFisher Scientific
Ethanol (EtOH)200 Proof100 mLVWR
Sodium Hydroxide (NaOH)Pellets~25 gEMD Millipore
Ethyl Acetate (EtOAc)ACS Grade300 mLJ.T. Baker
Deionized WaterType II500 mLMillipore System
Anhydrous Sodium Sulfate (Na₂SO₄)Granular20 gAcros Organics

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g (49.7 mmol) of this compound and 100 mL of ethanol. Stir the mixture to form a slurry.

  • Acid Addition: Carefully add 50 mL of concentrated hydrochloric acid to the slurry.

    • Causality Note: The ethanol acts as a co-solvent to improve the solubility of the starting material. The concentrated acid provides both the catalyst and the aqueous medium for the hydrolysis reaction.

  • Reflux: Heat the mixture to reflux (approximately 85-90 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (Rf ≈ 0.3) and the appearance of the product spot (Rf ≈ 0.6) indicates completion.

  • Cooling and Neutralization: After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice-water bath to cool to 0-5 °C.

  • Slowly and carefully neutralize the reaction mixture by adding a pre-chilled 50% (w/v) aqueous solution of sodium hydroxide. Add the base portion-wise with vigorous stirring, monitoring the pH with litmus paper or a pH meter until it reaches pH 9-10.

    • Expert Note: This step is highly exothermic. Slow, controlled addition of the base while cooling is critical to prevent overheating and potential side reactions. The desired product, 4-(difluoromethoxy)aniline, will precipitate as an oil or solid.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Trustworthiness: Performing the extraction three times ensures maximum recovery of the product from the aqueous phase. Combine the organic layers.[9]

  • Washing and Drying: Wash the combined organic extracts with 100 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to achieve high purity.

Characterization and Quality Control

Validation of the final product's identity and purity is essential.

Table 2: Expected Analytical Data for 4-(Difluoromethoxy)aniline

AnalysisExpected Result
Appearance Colorless to pale yellow liquid/oil
Purity (by GC/HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ ~6.8-7.0 (m, 4H, Ar-H), 6.41 (t, 1H, J=73.5 Hz, -OCHF₂), 3.7 (br s, 2H, -NH₂)
FTIR (neat, cm⁻¹) ~3450, 3360 (N-H stretch), ~1210 (C-O stretch), ~1120 (C-F stretch)

Authoritative Grounding: The characteristic triplet in the ¹H NMR spectrum at ~6.41 ppm with a large coupling constant (~74 Hz) is a definitive signature of the -OCHF₂ proton, confirming the integrity of this crucial functional group throughout the synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocol provided herein for its conversion to 4-(difluoromethoxy)aniline is robust, scalable, and founded on established chemical principles. By understanding the rationale behind each step, from reaction mechanism to purification, researchers can confidently and safely utilize this key building block to advance the development of novel therapeutics.

References

A Detailed Guide to the Synthesis of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 4'-(Difluoromethoxy)acetanilide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The difluoromethyl ether functional group is of significant interest in medicinal chemistry as it can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups.[2][3] This document outlines a robust and efficient protocol starting from the readily available 4-hydroxyacetanilide (acetaminophen), employing a difluoromethylation reaction mediated by sodium chlorodifluoroacetate. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical safety and handling considerations. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process, ensuring reproducibility and success.

Introduction and Synthetic Strategy

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery.[4] The difluoromethoxy group (-OCHF₂) in particular, has been shown to confer desirable pharmacokinetic properties to bioactive molecules.[2] this compound serves as a crucial building block, notably in the synthesis of proton pump inhibitors like pantoprazole.[1]

Several synthetic routes to this compound exist.[1] This guide focuses on a highly practical and efficient one-step approach: the direct difluoromethylation of the phenolic hydroxyl group of 4-hydroxyacetanilide (acetaminophen). This strategy is advantageous due to the low cost and widespread availability of the starting material.

The key transformation involves the generation of an electrophilic difluorocarbene (:CF₂) intermediate, which is then trapped by the phenolate of 4-hydroxyacetanilide. We will detail a protocol using sodium chlorodifluoroacetate (ClCF₂CO₂Na) as the difluorocarbene precursor. This reagent is preferred for its stability, commercial availability in bulk, and relatively mild toxicity and environmental impact compared to other difluoromethylating agents like gaseous HCF₂Cl (Freon 22) or phosphonium salts.[2][4][5]

Reaction Mechanism: Difluorocarbene Generation and Trapping

The reaction proceeds through a well-established mechanism involving a difluorocarbene intermediate.[2] The process can be understood in two primary stages:

  • Deprotonation: The phenolic proton of 4-hydroxyacetanilide is abstracted by a base (e.g., cesium carbonate or sodium hydroxide) to form the more nucleophilic sodium or cesium phenolate.

  • Carbene Formation and Insertion: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene (:CF₂).[2] This reactive intermediate is immediately trapped by the electron-rich phenolate. Subsequent protonation (typically during aqueous workup) yields the final aryl difluoromethyl ether product.[2][4]

The presumed mechanistic pathway is illustrated below.

G cluster_0 Step 1: Phenolate Formation cluster_2 Step 3: Nucleophilic Trapping & Protonation SM 4-Hydroxyacetanilide Phenolate Acetamidophenolate Anion SM->Phenolate - H⁺ Base Base (e.g., Cs₂CO₃) Intermediate Intermediate Anion Phenolate->Intermediate + :CF₂ Reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) Reagent->Carbene Δ - NaCl, - CO₂ Product This compound Intermediate->Product Workup Aqueous Workup (H⁺ source)

Figure 1. Presumed reaction mechanism for the difluoromethylation of 4-hydroxyacetanilide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[2][4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Hydroxyacetanilide (Acetaminophen)≥98%Sigma-Aldrich103-90-2Starting material.
Sodium Chlorodifluoroacetate96%Sigma-Aldrich1895-39-2Difluorocarbene precursor.[6] Irritant.[7][8]
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich534-17-8Base. Anhydrous is preferred.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Reaction solvent.
Deionized Water--7732-18-5Co-solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
HexanesACS GradeFisher Scientific110-54-3For extraction and TLC.
Brine (Saturated NaCl solution)-Lab Prepared7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6Drying agent.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetanilide (10.0 g, 66.1 mmol, 1.0 equiv), sodium chlorodifluoroacetate (20.2 g, 132.3 mmol, 2.0 equiv), and cesium carbonate (32.3 g, 99.2 mmol, 1.5 equiv).

    • Scientist's Note: Using a slight excess of the difluoromethylating agent and base ensures complete consumption of the starting material. Cesium carbonate is a highly effective base for this transformation.[4]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: An inert atmosphere prevents side reactions and is crucial for reproducibility, particularly when using anhydrous solvents.

  • Solvent Addition: To the solid mixture, add anhydrous N,N-dimethylformamide (DMF, 100 mL) and deionized water (12 mL) via syringe.

    • Scientist's Note: The addition of a small amount of water can aid in the solubility of the reagents and facilitate the reaction.[4]

  • Heating and Reaction Monitoring: Begin vigorous stirring and heat the reaction mixture to 100-110 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • TLC Monitoring: Prepare a sample by taking a drop of the reaction mixture and quenching it in a vial with 0.5 mL of 1 M HCl and 0.5 mL of ethyl acetate. Spot the organic layer on a silica gel plate and elute with a 1:1 mixture of hexanes and ethyl acetate. Visualize under a UV lamp (254 nm). The starting material should have a lower Rf value than the desired product.[2] The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water. Rinse the reaction flask with ethyl acetate (50 mL) and add it to the separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

    • Scientist's Note: Multiple extractions are performed to maximize the recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[4]

Purification: Recrystallization
  • Solvent Selection: The crude product, typically an off-white or pale yellow solid[1], can be purified by recrystallization. A mixture of ethyl acetate and hexanes or aqueous acetic acid are suitable solvent systems.[9]

  • Procedure: Dissolve the crude solid in a minimal amount of boiling ethyl acetate. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Slowly add hexanes to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to obtain this compound as a white to off-white solid.[1]

Experimental Workflow Diagram

G start Combine Reactants: 4-Hydroxyacetanilide ClCF₂CO₂Na Cs₂CO₃ setup Establish Inert Atmosphere (Evacuate/Backfill N₂) start->setup solvents Add Solvents (Anhydrous DMF, H₂O) setup->solvents reaction Heat to 100-110 °C Monitor by TLC solvents->reaction cooldown Cool to Room Temperature reaction->cooldown quench Quench with Water cooldown->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize (EtOAc/Hexanes) concentrate->purify product Isolate Pure Product (Vacuum Filtration) purify->product

Figure 2. Step-by-step experimental workflow for the synthesis and purification.

Key Parameters and Expected Results

ParameterValue / ObservationRationale / Notes
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Reaction Temperature 100 - 110 °CRequired for thermal decarboxylation of the carbene precursor.[2]
Expected Yield 65 - 80%Yields can vary based on reaction scale and purification efficiency.[9]
Appearance White to off-white solid[1]
Melting Point 114 - 116 °CLiterature value.[1][9] A sharp melting point indicates high purity.
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Sodium Chlorodifluoroacetate (CAS 1895-39-2): This compound is a skin, eye, and respiratory irritant.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with water.

  • N,N-Dimethylformamide (DMF) (CAS 68-12-2): DMF is a reproductive toxin and is readily absorbed through the skin. Use with extreme caution and ensure gloves are rated for use with this solvent.

  • 4-Hydroxyacetanilide (CAS 103-90-2): Harmful if swallowed.[13]

  • General Precautions: The reaction involves heating a sealed or semi-sealed system. Ensure the reflux condenser is open to the nitrogen line to prevent pressure buildup.[4] Handle all organic solvents with care, avoiding ignition sources.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Alternative Synthetic Route

An alternative, multi-step synthesis involves the preparation of the intermediate 4-(difluoromethoxy)aniline first, followed by acetylation.[1]

  • Difluoromethylation of 4-Nitrophenol: 4-Nitrophenol is reacted with a difluoromethylating agent (e.g., monochlorodifluoromethane) under basic conditions to yield 4-(difluoromethoxy)nitrobenzene.[15][16]

  • Nitro Group Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine using a reducing agent like hydrazine in the presence of a catalyst, or via catalytic hydrogenation, to produce 4-(difluoromethoxy)aniline.[15][16]

  • Acetylation: Finally, 4-(difluoromethoxy)aniline is acetylated using acetic anhydride and a base like sodium acetate to yield the final product, this compound.[1][17]

This route is also effective but is more step-intensive than the direct method described in this note.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound from 4-hydroxyacetanilide. By leveraging the stable and accessible difluorocarbene precursor, sodium chlorodifluoroacetate, this method provides a direct and efficient pathway to a valuable pharmaceutical intermediate. The provided mechanistic insights, detailed procedural steps, and critical safety information are intended to equip researchers with the necessary knowledge for the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4'-(Difluoromethoxy)acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design aimed at optimizing drug-like properties. The difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisosteric replacement for more common functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups.[1] Its unique electronic signature and steric profile offer a nuanced approach to modulating a molecule's lipophilicity, metabolic stability, and target engagement.[2]

Compared to a methoxy group, the -OCF₂H substituent can block common metabolic pathways such as O-demethylation, thereby enhancing a drug candidate's half-life.[2] Furthermore, it can serve as a hydrogen bond donor, a characteristic not present in the methoxy or the related trifluoromethoxy (-OCF₃) group, potentially introducing new, favorable interactions with biological targets.[2][3] The acetanilide scaffold, N-[4-(difluoromethoxy)phenyl]acetamide, serves as a versatile building block, providing a platform for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[4] This guide provides detailed protocols and technical insights for leveraging halogenated 4'-(Difluoromethoxy)acetanilide derivatives in key palladium-catalyzed transformations.

Core Synthetic Strategies: An Overview

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] For a halogenated this compound substrate (where X = Br, I), three primary coupling strategies are particularly relevant:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, creating biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of C(sp²)-N bonds, leading to diaryl amines.

  • Heck Coupling: For the reaction between the aryl halide and an alkene, forming a new C(sp²)-C(sp²) bond with vinylation.

These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6]

Conceptual_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds Start 4'-Halo-(Difluoromethoxy)acetanilide (X = Br, I) Suzuki Suzuki-Miyaura + Arylboronic Acid Start->Suzuki Buchwald Buchwald-Hartwig + Amine Start->Buchwald Heck Heck + Alkene Start->Heck Biaryl Biaryl Acetanilide Suzuki->Biaryl Amine Diaryl Amine Derivative Buchwald->Amine Vinylated Vinylated Acetanilide Heck->Vinylated

Caption: General workflow for diversifying 4'-Halo-(Difluoromethoxy)acetanilide.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an aryl halide and an organoboron compound. This protocol is adapted from established methods for biaryl synthesis involving functionalized acetanilides and provides a reliable starting point for producing novel biaryl compounds containing the difluoromethoxy moiety.[3]

Causality and Experimental Rationale
  • Catalyst System: The choice of a palladium(0) source, such as Pd(PPh₃)₄, is critical. The tetrakis(triphenylphosphine)palladium(0) complex is a widely used, commercially available, and effective precatalyst that readily enters the catalytic cycle. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., SPhos, XPhos) can improve reaction efficiency by promoting oxidative addition and reductive elimination.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7] Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for a wide range of functional groups. Aqueous sodium carbonate (Na₂CO₃) is another common and economical choice.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. This biphasic system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle center Pd(II) Intermediate transmetal Transmetalation center->transmetal Ar-Pd(II)-Ar' pd0 Pd(0)L₂ oxidative Oxidative Addition pd0->oxidative Ar-X oxidative->center Ar-Pd(II)-X reductive Reductive Elimination transmetal->reductive Ar-Pd(II)-Ar' reductive->pd0 Ar-Ar' arx Ar-X arboronic Ar'-B(OR)₂ arboronic->transmetal base Base (e.g., K₃PO₄) base->transmetal product Ar-Ar' halide X⁻ borate B(OR)₂(OH)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Reaction: Synthesis of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)acetamide

  • Reagent Preparation: To an oven-dried Schlenk tube, add 3-Bromo-N-(4-(difluoromethoxy)phenyl)acetamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solution should be sparged with an inert gas for at least 20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Substrate 3-Bromo-N-(4-(difluoromethoxy)phenyl)acetamideAryl bromide is a common and reactive coupling partner.
Coupling Partner Arylboronic Acid (1.2 equiv.)Commercially available with diverse functionalities.
Catalyst Pd(PPh₃)₄ (3 mol%)Reliable, commercially available Pd(0) precatalyst.
Base K₃PO₄ (2.0 equiv.)Effective base for activating the boronic acid.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to dissolve all components.
Temperature 90 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[8] This protocol provides a general procedure for coupling a halogenated this compound with a primary or secondary amine.

Causality and Experimental Rationale
  • Catalyst System: This reaction often requires a more sophisticated catalyst system than the Suzuki coupling. A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a sterically hindered, electron-rich phosphine ligand is typically used. Ligands like XPhos or RuPhos are highly effective as they facilitate both the oxidative addition and the challenging C-N reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used depending on the substrate's sensitivity.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they do not interfere with the strong base or the catalytic intermediates.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle center Pd(II) Amido Complex amination Amine Coordination & Deprotonation center->amination Ar-Pd(II)-NR₂ pd0 Pd(0)L oxidative Oxidative Addition pd0->oxidative Ar-X oxidative->center Ar-Pd(II)-X reductive Reductive Elimination amination->reductive Ar-Pd(II)-NR₂ reductive->pd0 Ar-NR₂ arx Ar-X amine R₂NH amine->amination base Base (e.g., NaOtBu) base->amination product Ar-NR₂ halide X⁻ base_h Base-H⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-4-yl)-N-methylaniline

  • Reagent Preparation: In a glovebox, add 4-Bromo-N-(4-(difluoromethoxy)phenyl)acetamide (1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%) to an oven-dried vial.

  • Reactant Addition: Add the desired amine (e.g., N-methylaniline, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

ParameterRecommended ConditionRationale
Substrate 4-Bromo-N-(4-(difluoromethoxy)phenyl)acetamideThe C-Br bond is sufficiently reactive for this coupling.
Coupling Partner Primary or Secondary Amine (1.2 equiv.)A wide range of amines can be used.
Catalyst Pd₂(dba)₃ (2 mol% Pd) / XPhos (4.8 mol%)A powerful catalyst system for C-N bond formation.
Base NaOt-Bu (1.4 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene (anhydrous)Anhydrous, aprotic solvent is required.
Temperature 100-110 °CNecessary to drive the catalytic cycle, especially reductive elimination.
Atmosphere Inert (Glovebox or Schlenk line)Essential to protect the catalyst and strong base.

Protocol 3: Heck Coupling for Alkene Vinylation

The Heck reaction provides a method to form a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[5] This is an excellent strategy for introducing vinyl groups, which can serve as handles for further functionalization.

Causality and Experimental Rationale
  • Substrate Reactivity: Aryl iodides are generally more reactive in Heck couplings than aryl bromides. Therefore, starting with 4-Iodo-N-(4-(difluoromethoxy)phenyl)acetamide is recommended for higher efficiency.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In situ, it is reduced to the active Pd(0) species. Often, a phosphine ligand like triphenylphosphine (PPh₃) is added to stabilize the catalyst and modulate its reactivity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HX acid that is formed during the catalytic cycle, regenerating the Pd(0) catalyst.[2]

  • Solvent: A polar aprotic solvent such as DMF or NMP is typically used, as it can dissolve the reactants and the inorganic base at the elevated temperatures often required.

Catalytic Cycle Visualization

Heck_Cycle center Pd(II) Alkyl Complex elimination β-Hydride Elimination center->elimination Syn-Addition pd0 Pd(0)L₂ oxidative Oxidative Addition pd0->oxidative Ar-X insertion Migratory Insertion oxidative->insertion Ar-Pd(II)-X insertion->center Alkene Coordination regeneration Catalyst Regeneration elimination->regeneration Product Release regeneration->pd0 Base arx Ar-X alkene Alkene alkene->insertion base Base base->regeneration product Ar-Alkene halide_acid HX

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Detailed Experimental Protocol

Reaction: Synthesis of N-(4-(difluoromethoxy)phenyl)-4-vinylacetamide

  • Reagent Preparation: To a sealable reaction tube, add 4-Iodo-N-(4-(difluoromethoxy)phenyl)acetamide (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Reactant and Base Addition: Add the alkene (e.g., butyl acrylate or styrene, 1.5 mmol, 1.5 equiv.) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Substrate 4-Iodo-N-(4-(difluoromethoxy)phenyl)acetamideAryl iodide is more reactive than bromide in Heck reactions.
Coupling Partner Alkene (e.g., Styrene, 1.5 equiv.)Electron-deficient alkenes often react more readily.
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)A standard and effective catalyst system.
Base K₂CO₃ (2.0 equiv.)Neutralizes the generated HX to regenerate the catalyst.
Solvent DMF (anhydrous)A polar aprotic solvent suitable for high temperatures.
Temperature 120 °CHigher temperatures are often required to drive the reaction.
Atmosphere Sealed Tube (Air or Inert)While often robust, an inert atmosphere can prevent side reactions.

Conclusion and Outlook

The protocols detailed in this guide offer robust and versatile starting points for the palladium-catalyzed functionalization of this compound derivatives. By leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, researchers can rapidly access a diverse array of novel chemical entities. The unique properties imparted by the difluoromethoxy group make these products particularly attractive for screening in drug discovery and materials science programs.[9] Optimization of catalyst loading, ligand choice, base, and solvent may be necessary for specific, challenging substrates, but the principles and procedures outlined here provide a solid foundation for successful synthesis.

References

Application Notes & Protocols: Leveraging 4'-(Difluoromethoxy)acetanilide for Advanced Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1] The difluoromethoxy group (-OCF₂H), in particular, has emerged as a critical substituent for fine-tuning molecular characteristics. This guide provides a comprehensive overview of the application of 4'-(Difluoromethoxy)acetanilide, a key building block, in structure-activity relationship (SAR) studies. We will explore the underlying principles of the difluoromethoxy group's utility, provide detailed experimental protocols for its integration and evaluation, and present a logical framework for interpreting the resulting data to accelerate drug discovery programs.

The Strategic Value of the Difluoromethoxy Group in Drug Design

The utility of this compound in SAR studies stems directly from the unique and advantageous properties of the difluoromethoxy (-OCF₂H) moiety. This group serves as a nuanced bioisostere for common functionalities like the hydroxyl (-OH) and methoxy (-OCH₃) groups, offering a distinct combination of electronic, steric, and metabolic characteristics.[2]

A Comparative Analysis of Physicochemical Properties

The decision to introduce an -OCF₂H group is often driven by the need to strike a balance between lipophilicity, electronic effects, and metabolic stability. Its properties are often intermediate between its methoxy and trifluoromethoxy (-OCF₃) counterparts, providing medicinal chemists with a greater degree of control.[1]

  • Lipophilicity (LogP): The -OCF₂H group moderately increases lipophilicity, which can be crucial for enhancing membrane permeability and improving oral absorption.[2] Its lipophilicity is considered "dynamic" due to its ability to adapt to its environment through bond rotation.[2]

  • Acidity and Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of nearby acidic or basic centers.[1] For instance, when substituting a phenol, the -OCF₂H group increases acidity (lowers pKa) by stabilizing the corresponding phenoxide anion.[2]

  • Hydrogen Bonding Capability: Unlike the methoxy group, the -OCF₂H group can act as a weak hydrogen bond donor.[1] This allows it to serve as a bioisostere for hydroxyl and thiol groups, potentially maintaining or enhancing binding affinity to a biological target.[1]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Hydrogen BondingTypical Effect on Aryl pKa
Hydroxyl (-OH)-0.67Donor & AcceptorBaseline
Methoxy (-OCH₃)-0.02Acceptor OnlyIncreases pKa (less acidic)
Difluoromethoxy (-OCF₂H) +0.49 Weak Donor & Acceptor Decreases pKa (more acidic)
Trifluoromethoxy (-OCF₃)+1.04Acceptor OnlyDecreases pKa (more acidic)
Enhancing Pharmacokinetic Profiles: The Metabolic Stability Imperative

A primary motivation for employing the -OCF₂H group is to overcome metabolic liabilities. Aryl ethers, particularly methoxy groups, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability.[3]

The carbon-fluorine bond is exceptionally strong compared to the carbon-hydrogen bond, making the difluoromethoxy group highly resistant to enzymatic cleavage.[4] Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway. This "metabolic switching" strategy can significantly increase a drug's half-life, reduce clearance, and improve its overall pharmacokinetic profile.[1][4]

cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Outcomes Lead Lead Compound (e.g., with -OCH₃ group) Analog New Analog (with -OCF₂H group) Lead->Analog Bioisosteric Replacement Activity Maintain or Improve Biological Activity Analog->Activity Stability Enhance Metabolic Stability (t½ ↑) Analog->Stability PK Improve Overall Pharmacokinetics Stability->PK

Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Designing an SAR Study with this compound

Structure-Activity Relationship (SAR) studies systematically explore how modifications to a molecule's structure impact its biological activity.[5] this compound (CAS No: 22236-11-9) and its derivatives are ideal tools for this purpose, allowing researchers to probe the effects of the -OCF₂H group in a targeted manner.[6][7]

The core principle of SAR is that a molecule's properties are dictated by the specific arrangement of its atoms and functional groups.[5] Even minor structural changes can lead to significant alterations in potency, selectivity, and metabolic stability.[5]

A 1. Identify Lead Compound (with metabolic liability, e.g., -OCH₃) B 2. Synthesize Analog Series (using -OCF₂H building blocks) A->B C 3. In Vitro Biological Assay (Target Affinity - IC₅₀) B->C D 4. Cell-Based Assay (Functional Potency - EC₅₀) B->D E 5. In Vitro ADME Assay (Metabolic Stability) B->E F 6. Analyze Data (Generate SAR) C->F D->F E->F G 7. Design Next-Gen Compounds F->G

Caption: A typical workflow for an SAR study incorporating the -OCF₂H group.

Experimental Protocols

The following protocols provide a framework for synthesizing analogs and evaluating their metabolic stability.

Protocol 1: Synthesis of an N-Aryl Amide Analog Series

This protocol describes a two-step process starting from this compound to generate a library of amide analogs for SAR exploration.

Part A: Hydrolysis to 4-(Difluoromethoxy)aniline

  • Objective: To generate the key amine intermediate.

  • Procedure:

    • Suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid (HCl).

    • Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully basify the mixture to a pH > 10 by the slow addition of a concentrated sodium hydroxide (NaOH) solution.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)aniline.

Part B: Amide Coupling with a Carboxylic Acid

  • Objective: To couple the amine intermediate with various carboxylic acids to build an analog library.

  • Materials:

    • 4-(Difluoromethoxy)aniline (from Part A)

    • Desired carboxylic acid (R-COOH) (1.1 eq)

    • Coupling agent, e.g., HATU or EDC/HOBt (1.2 eq)

    • Organic base, e.g., Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous solvent, e.g., Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (R-COOH) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add the coupling agent and the organic base (DIPEA) to the solution and stir for 15 minutes at room temperature to activate the acid.

    • Add a solution of 4-(difluoromethoxy)aniline (1.0 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring for completion.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the final amide analog.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay is fundamental to testing the hypothesis that the -OCF₂H group enhances metabolic stability.[4]

  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.

  • Principle: A compound that is rapidly metabolized will disappear quickly from the incubation mixture. The rate of disappearance is used to calculate the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Materials:

    • Pooled liver microsomes (e.g., human, rat)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Test compounds (Lead and -OCF₂H analog) and positive control (a compound with known high clearance)

    • Ice-cold acetonitrile or methanol containing an internal standard (for quenching)

    • 96-well incubation plates, incubator/shaker (37°C), centrifuge

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a master mix of phosphate buffer and liver microsomes on ice.

    • Add the test compound (final concentration typically 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) .

cluster_0 Incubation at 37°C cluster_1 Sampling & Quenching cluster_2 Sample Processing & Analysis A 1. Add Microsomes + Buffer + Compound B 2. Pre-incubate (5 min) A->B C 3. Initiate with NADPH B->C D 4. Take Aliquots at Time Points (0, 5, 15... min) C->D E 5. Quench with Cold Acetonitrile + Internal Std. D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant via LC-MS/MS F->G H 8. Quantify Remaining Parent Compound G->H

References

Application Notes and Protocols for the Analytical Determination of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate detection and quantification of 4'-(Difluoromethoxy)acetanilide. As a key intermediate in the synthesis of various pharmaceuticals and a potential impurity in drug products, robust analytical procedures are crucial for quality control and regulatory compliance. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification, particularly at trace levels. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in established scientific principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction to this compound

This compound, with the chemical formula C₉H₉F₂NO₂, is an acetanilide derivative characterized by a difluoromethoxy group at the para position of the phenyl ring. It serves as a significant building block in organic synthesis and is recognized as a process impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), such as the proton pump inhibitor Pantoprazole. Its accurate quantification is therefore essential to ensure the purity, safety, and efficacy of final drug products.[5]

Chemical Structure and Properties:

PropertyValue
IUPAC Name N-[4-(difluoromethoxy)phenyl]acetamide
CAS Number 22236-11-9
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white solid
Melting Point 114-115 °C

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This reverse-phase HPLC-UV method is designed for the routine quantification of this compound in bulk materials and pharmaceutical preparations. The methodology is based on the separation of the analyte from potential impurities on a C18 stationary phase.[6][7]

Rationale for Method Selection

Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate compounds with a wide range of polarities. A C18 column is chosen for its strong retention of non-polar to moderately polar compounds like this compound.[8][9][10] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and resolution. UV detection is suitable as the aromatic ring in the analyte provides a strong chromophore.[11][12]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[11]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol. Further dilute an aliquot with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8][13]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0%
Data Analysis

Quantify the amount of this compound in the sample by comparing the peak area obtained from the sample injection to the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separate on C18 Column E->F G Detect at 245 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is intended for the confirmatory analysis and trace-level quantification of this compound. Due to the polarity of the amide group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.[14][15][16]

Rationale for Method Selection

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying impurities.[17] The mass spectrometer provides structural information, confirming the identity of the analyte. For compounds with active hydrogens, like the N-H in the acetanilide, derivatization is often employed to increase volatility and reduce tailing.[14] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[16][18]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

3.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Capillary column suitable for non-polar to moderately polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

3.2.3. Derivatization Procedure

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent, such as ethyl acetate or pyridine, to dissolve the sample.

  • Add an excess of the silylating reagent (BSTFA + 1% TMCS).[16]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.2.4. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Solvent Delay 4 minutes
Data Analysis

Identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the derivatized reference standard. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

GCMS_Workflow A Sample/Standard Preparation B Derivatization with BSTFA (70°C, 30 min) A->B C GC Injection B->C D Separation on Capillary Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (MSD) E->F G Data Acquisition & Processing F->G H Identification & Quantification G->H

References

Application Note: 4'-(Difluoromethoxy)acetanilide as a Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the assurance of quality, safety, and efficacy is paramount. Central to this assurance is the rigorous control of impurities in active pharmaceutical ingredients (APIs). 4'-(Difluoromethoxy)acetanilide, a known process-related impurity and intermediate in the synthesis of several pharmaceuticals, including the proton pump inhibitor Pantoprazole, serves as a critical reference standard for this purpose.[1] Its availability as a well-characterized standard enables the development, validation, and routine application of analytical methods designed to detect and quantify its presence in API batches.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a reference standard. It outlines the necessary protocols for its qualification as a secondary reference standard and its application in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling. The methodologies described herein are grounded in the principles of scientific integrity and are aligned with the guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use.

PropertyValueSource
Chemical Name N-[4-(difluoromethoxy)phenyl]acetamide[6]
Synonyms This compound, Pantoprazole Impurity 50[1][6]
CAS Number 22236-11-9[6][7]
Molecular Formula C₉H₉F₂NO₂[1][7]
Molecular Weight 201.17 g/mol [1][7]
Appearance White to off-white solid[1]
Melting Point 114-116 °C[4]
Solubility Soluble in organic solvents such as acetonitrile and methanol.
Storage Under inert gas (nitrogen or Argon) at 2-8°C.[8][9]

Part 1: Qualification of this compound as a Secondary Reference Standard

A secondary reference standard is qualified against a primary reference standard and is used for routine quality control purposes.[10][11] The qualification process ensures its identity, purity, and potency are well-characterized and documented.

Logical Workflow for Secondary Standard Qualification

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Documentation & Release Sourcing Source High-Purity This compound CoA_Review Review Certificate of Analysis (CoA) Sourcing->CoA_Review FTIR FTIR Spectroscopy CoA_Review->FTIR Mass_Spec Mass Spectrometry (MS) CoA_Review->Mass_Spec NMR NMR Spectroscopy CoA_Review->NMR Identity_Confirmed Identity Confirmed vs. Primary Standard/Structure FTIR->Identity_Confirmed Mass_Spec->Identity_Confirmed NMR->Identity_Confirmed HPLC_Purity HPLC Purity (Peak Area %) Identity_Confirmed->HPLC_Purity Assay_Calculation Calculate Assay (Mass Balance) HPLC_Purity->Assay_Calculation LOD_Water Loss on Drying (LOD)/ Water Content (Karl Fischer) LOD_Water->Assay_Calculation ROI Residue on Ignition (ROI) ROI->Assay_Calculation Residual_Solvents Residual Solvents (GC) Residual_Solvents->Assay_Calculation Qualification_Report Generate Qualification Report Assay_Calculation->Qualification_Report Assign_Validity Assign Retest Date/ Validity Period Qualification_Report->Assign_Validity Release Release as Secondary Reference Standard Assign_Validity->Release

Workflow for qualifying a secondary reference standard.
Protocol 1: Identity Confirmation

Objective: To unequivocally confirm the chemical identity of the candidate this compound.

1.1 Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: Compares the infrared spectrum of the candidate material with that of a primary standard or a well-characterized batch. The fingerprint region should be identical.

  • Procedure:

    • Prepare a KBr pellet or use a diamond ATR accessory.

    • Acquire the IR spectrum of the candidate material from 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with the reference spectrum.

    • Acceptance Criteria: The major absorption bands and the fingerprint region of the candidate material must be concordant with those of the primary reference standard.

1.2 Mass Spectrometry (MS)

  • Principle: Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of its structure.

  • Procedure:

    • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., acetonitrile).

    • Infuse the solution into a mass spectrometer with an appropriate ionization source (e.g., ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Acceptance Criteria: The observed molecular ion [M+H]⁺ should correspond to the theoretical mass of this compound (202.17 m/z).

1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides detailed information about the molecular structure, including the number and types of protons and carbons.

  • Procedure:

    • Dissolve an accurately weighed amount of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the signals must be consistent with the known structure of this compound.

Protocol 2: Purity and Assay Determination

Objective: To determine the purity of the candidate material and assign a potency value. The assay is typically determined by a mass balance approach, accounting for all significant impurities.[12]

Assay (%) = (100 - % Organic Impurities - % Water - % Residue on Ignition - % Residual Solvents) %

2.1 Chromatographic Purity by HPLC

  • Principle: A stability-indicating HPLC method is used to separate this compound from any potential organic impurities. Purity is determined by the area normalization method.

  • Procedure: Use the HPLC method detailed in Part 2 of this application note.

  • Acceptance Criteria: The purity should be of the highest level achievable, typically ≥99.5%.[13] All individual impurities should be reported.

2.2 Water Content (Karl Fischer Titration)

  • Principle: Coulometric or volumetric Karl Fischer titration is used to quantify the water content.

  • Procedure:

    • Accurately weigh a suitable amount of the candidate material.

    • Transfer to the titration vessel and titrate with Karl Fischer reagent.

    • Acceptance Criteria: The water content should be low, typically ≤0.5%.

2.3 Residue on Ignition (ROI) / Sulfated Ash

  • Principle: Measures the amount of inorganic impurities in the material.

  • Procedure:

    • Accurately weigh about 1 g of the candidate material into a crucible.

    • Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.

    • Ignite in a muffle furnace at 600 ± 50 °C until all black particles disappear.

    • Cool in a desiccator and weigh.

    • Acceptance Criteria: The residue on ignition should be minimal, typically ≤0.1%.

2.4 Residual Solvents (Gas Chromatography)

  • Principle: A headspace gas chromatography (GC) method is used to identify and quantify any residual solvents from the synthesis process.

  • Procedure:

    • Dissolve a known amount of the candidate material in a suitable solvent (e.g., DMSO).

    • Analyze by headspace GC with an appropriate column and detector (e.g., FID).

    • Quantify any detected solvents against a calibrated standard.

    • Acceptance Criteria: The levels of residual solvents must comply with the limits specified in ICH Q3C guidelines.

Part 2: Application in Quality Control - HPLC Method for Impurity Profiling

Once qualified, the this compound reference standard can be used for the routine quality control of API batches. This section details a stability-indicating HPLC method for the determination of this compound as an impurity in Pantoprazole.

Logical Workflow for HPLC Analysis

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Data Analysis Mobile_Phase Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase->System_Equilibration Standard_Sol Prepare Reference Standard Solution System_Suitability Inject System Suitability Solution (SST) Standard_Sol->System_Suitability Sample_Sol Prepare Sample Solution Inject_Samples Inject Blank, Standard, and Sample Solutions Sample_Sol->Inject_Samples System_Equilibration->System_Suitability SST_Check Check SST Parameters (Resolution, Tailing, RSD) System_Suitability->SST_Check SST_Check->System_Equilibration Fail SST_Check->Inject_Samples Pass Integrate_Peaks Integrate Chromatograms Inject_Samples->Integrate_Peaks Identify_Impurity Identify Impurity Peak by Retention Time Integrate_Peaks->Identify_Impurity Quantify_Impurity Quantify Impurity (External Standard Method) Identify_Impurity->Quantify_Impurity Report_Results Report Results Quantify_Impurity->Report_Results

Workflow for HPLC impurity analysis.
Protocol 3: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in a drug substance (e.g., Pantoprazole) from the main peak and other process-related impurities.

3.1 Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS, Zorbax Eclipse XDB)C18 stationary phases provide excellent hydrophobic retention for separating Pantoprazole and its structurally similar impurities.[1][7]
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.0 with orthophosphoric acidA neutral pH buffer helps to maintain the ionization state of the analytes, leading to consistent retention and peak shape.[1][14]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.[1][8]
Gradient Time (min)%B
020
3070
3570
3620
4520
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[1][14]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.[1][14]
Detection UV at 290 nmA wavelength where both Pantoprazole and its impurities exhibit significant absorbance, allowing for sensitive detection.[1][7][14]
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile : Water (50:50, v/v)Ensures solubility of both the API and the impurities.

3.2 Preparation of Solutions

  • Reference Standard Stock Solution (this compound):

    • Accurately weigh about 10 mg of the qualified this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Reference Standard Working Solution (for quantification):

    • Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent. This yields a concentration of approximately 1.0 µg/mL (corresponding to a 0.1% impurity level for a 1 mg/mL sample solution).

  • Sample Solution (Pantoprazole API):

    • Accurately weigh about 100 mg of the Pantoprazole API into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL (1 mg/mL).

  • System Suitability Solution:

    • Prepare a solution containing approximately 1 mg/mL of Pantoprazole API and 1 µg/mL of this compound in the diluent. This can be done by spiking the sample solution with the reference standard.

3.3 System Suitability Testing (SST) Before sample analysis, inject the System Suitability Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between the Pantoprazole peak and the this compound peak should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of this compound from the replicate injections should be ≤ 5.0%.

3.4 Calculation The amount of this compound in the sample is calculated using the external standard method:

% Impurity = (Area_sample / Area_std) x (Conc_std / Conc_sample) x (Potency_std / 100) x 100

Where:

  • Area_sample = Peak area of this compound in the sample chromatogram.

  • Area_std = Average peak area of this compound in the standard chromatogram.

  • Conc_std = Concentration of the reference standard working solution (µg/mL).

  • Conc_sample = Concentration of the API in the sample solution (µg/mL).

  • Potency_std = Assay value of the qualified reference standard (%).

Conclusion

The effective use of this compound as a reference standard is indispensable for the quality control of pharmaceuticals where it is a potential impurity. This guide provides a robust framework for its qualification as a secondary reference standard and its application in a validated, stability-indicating HPLC method. By adhering to these detailed protocols, researchers and quality control professionals can ensure the reliability and accuracy of their analytical data, thereby contributing to the overall safety and quality of pharmaceutical products. The principles and methodologies outlined are designed to be adaptable and serve as a strong foundation for laboratory-specific standard operating procedures.

References

Reaction mechanisms for difluoromethoxylation of acetanilide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

The Difluoromethoxylation of Acetanilide Derivatives: Mechanisms and Practical Guidance

Abstract

The introduction of the difluoromethoxy (–OCF₂H) group into pharmacologically relevant scaffolds is a powerful strategy in modern drug discovery. This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Acetanilide derivatives, common substructures in numerous pharmaceuticals, represent key targets for late-stage functionalization. This application note provides a comprehensive overview of the prevailing reaction mechanisms for the difluoromethoxylation of acetanilide derivatives, with a focus on visible-light photoredox catalysis. Detailed, field-proven protocols are presented to guide researchers in successfully implementing these transformative reactions.

Introduction: The Significance of the Difluoromethoxy Group

The difluoromethoxy group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a lipophilic hydrogen bond donor.[3][4] Its unique electronic properties and conformational flexibility can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Traditional methods for introducing the –OCF₂H moiety often involve multi-step syntheses, starting with the corresponding phenols.[1][5] However, recent advancements in synthetic methodology, particularly in photoredox catalysis, have enabled the direct C–H difluoromethoxylation of arenes, providing a more efficient route for late-stage functionalization.[1][5][6][7] This approach allows for the rapid generation of diverse analogs from a common intermediate, accelerating structure-activity relationship (SAR) studies.[1]

Reaction Mechanisms: A Shift Towards Radical Pathways

While electrophilic difluoromethylation reagents exist, the direct difluoromethoxylation of arenes, including acetanilide derivatives, is predominantly achieved through radical-mediated pathways.[8][9][10][11] The key to these reactions is the efficient generation of the highly reactive difluoromethoxy radical (•OCF₂H) under mild conditions.[1][12]

Photoredox-Catalyzed Generation of the Difluoromethoxy Radical

Visible-light photoredox catalysis has emerged as the premier method for initiating these reactions.[5] The general mechanism, as elucidated by Ngai and co-workers, involves the following key steps:[1][7]

  • Photoexcitation of the Catalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single electron transfer with a specialized difluoromethoxylating reagent. This reduction of the reagent leads to the formation of a neutral radical intermediate.

  • Generation of the •OCF₂H Radical: The neutral radical intermediate undergoes rapid fragmentation (β-scission) to release the desired •OCF₂H radical and a stable byproduct.[12]

  • Radical Addition to the Arene: The electrophilic •OCF₂H radical adds to the electron-rich aromatic ring of the acetanilide derivative, forming a cyclohexadienyl radical intermediate.

  • Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized to a cyclohexadienyl cation, and subsequent deprotonation restores aromaticity, yielding the final difluoromethoxylated product.[1][7]

The choice of a suitable difluoromethoxylating reagent is critical. Cationic reagents, such as those based on benzotriazole or pyridinium scaffolds, have proven to be highly effective as they are more readily reduced in the photocatalytic cycle.[1][5][6]

Diagram: Proposed Photocatalytic Cycle for Difluoromethoxylation

Photocatalytic Cycle for Difluoromethoxylation cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET Reagent_radical Reagent• PC_excited->Reagent_radical Reagent PC_oxidized->PC Regeneration Reagent Difluoromethoxylating Reagent (R-OCF₂H⁺) OCF2H_radical •OCF₂H Reagent_radical->OCF2H_radical Fragmentation Byproduct Byproduct (R•) Reagent_radical->Byproduct Cyclohexadienyl_radical [Ar(H)OCF₂H]• OCF2H_radical->Cyclohexadienyl_radical Arene Arene Acetanilide Derivative (Ar-H) Product Difluoromethoxylated Product (Ar-OCF₂H) Cyclohexadienyl_radical->Product Oxidation & Deprotonation (via PC+)

Caption: General photocatalytic cycle for the difluoromethoxylation of arenes.

Experimental Protocols: A Practical Guide

The following protocol is a representative example for the difluoromethoxylation of an acetanilide derivative using a photoredox-catalyzed approach. It is crucial to perform reactions under an inert atmosphere to prevent quenching of the excited state photocatalyst by oxygen, although some studies suggest an oxygen-free environment is not strictly required.[1]

Materials and Reagents
ReagentSupplierPurityNotes
Acetanilide DerivativeCommercial or Synthesized>98%Substrate
Difluoromethoxylating ReagentCommercial>98%e.g., Benzotriazole-based or Pyridinium-based
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)Commercial>98%Light-sensitive
Solvent (e.g., Acetonitrile)CommercialAnhydrousDegassed prior to use
Inert GasHigh Purity Nitrogen or Argon
Reaction Setup and Procedure

Workflow: Photoredox Difluoromethoxylation

Caption: Step-by-step experimental workflow for photoredox difluoromethoxylation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the acetanilide derivative (1.0 mmol, 1.0 equiv), the difluoromethoxylating reagent (1.2-2.0 equiv), and the photocatalyst (1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed, anhydrous acetonitrile (0.1 M concentration with respect to the limiting reagent) via a syringe.

  • Reaction: Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (ensure the reaction temperature does not significantly increase by using a fan). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the light source and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Considerations for Acetanilide Derivatives

The electronic nature of the acetanilide ring will influence the regioselectivity of the radical addition. The acetamido group is an ortho-, para-director. The electrophilic •OCF₂H radical will preferentially add to the electron-rich positions of the aromatic ring. For substrates with multiple potential reaction sites, a mixture of regioisomers may be obtained.[1] This can be advantageous for generating a library of compounds for SAR studies.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient irradiationEnsure the light source is close to the reaction vessel and functioning correctly. Increase reaction time.
Inefficient photocatalystScreen different photocatalysts (e.g., other Ru or Ir complexes).
Deactivated catalystEnsure the reaction is under a sufficiently inert atmosphere. Use freshly degassed solvent.
Multiple Products/Low Selectivity Inherent substrate reactivityModify reaction conditions (solvent, temperature) to favor a specific isomer. This may require extensive optimization.
Side reactionsLower the reaction temperature. Use a more selective difluoromethoxylating reagent if available.
Decomposition of Starting Material Reaction conditions too harshAlthough the reaction is generally mild, consider lowering the light intensity or temperature.

Conclusion

The visible-light photoredox-catalyzed difluoromethoxylation of acetanilide derivatives represents a state-of-the-art method for the late-stage introduction of the valuable –OCF₂H group. The reaction proceeds through a well-studied radical mechanism, offering mild conditions and broad functional group tolerance.[6][7] By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage this technology to accelerate the development of novel therapeutics and agrochemicals.

References

Exploring 4'-(Difluoromethoxy)acetanilide in Agrochemical Research and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Moieties in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern pesticide design. The difluoromethyl (CF2H) group, in particular, offers a unique constellation of properties. It can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, amino, or thiol groups, thereby modulating a molecule's binding affinity to target enzymes or receptors.[1][2] This subtle yet powerful modification can significantly enhance metabolic stability, bioavailability, and overall efficacy.[1][3]

4'-(Difluoromethoxy)acetanilide, a compound featuring both the promising difluoromethoxy group and a versatile acetanilide scaffold, thus presents itself as a compelling candidate for exploration in agrochemical research.[4] While primarily documented as an intermediate in pharmaceutical synthesis, its structural motifs are prevalent in a variety of bioactive molecules, including those with pesticidal activity.[4][5][6] Acetanilide derivatives, for instance, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[5][6][7][8] This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential lead compound in the development of new herbicides, fungicides, or insecticides.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as an agrochemical. These properties influence its formulation, environmental fate, and interaction with biological systems.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[4][9][10]
Molecular Weight 201.17 g/mol [4][9][10]
Appearance White to off-white solid[4]
Melting Point 114-116 °C[4][11]
Boiling Point (Predicted) 338.6 ± 37.0 °C[12][13]
Density (Predicted) 1.274 ± 0.06 g/cm³[12]
CAS Number 22236-11-9[9][10][14]

Synthesis and Characterization Protocols

The availability of a reliable synthetic route is a prerequisite for any research and development program. This compound can be synthesized through several established methods.

Protocol 1: Synthesis via Direct Acylation of 4-(Difluoromethoxy)aniline

This method involves the straightforward acylation of the corresponding aniline precursor.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification Aniline 4-(Difluoromethoxy)aniline Reaction Acylation Reaction Aniline->Reaction Reagents Acetic Anhydride or Acetic Acid + Catalyst Reagents->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization (e.g., 50% aqueous acetic acid) Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Direct Acylation Synthesis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(difluoromethoxy)aniline in a suitable solvent (e.g., glacial acetic acid).

  • Acylation: Add acetic anhydride to the solution. A catalyst, such as a catalytic amount of a strong acid, may be employed.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as 50% aqueous acetic acid, to yield pure this compound.[11]

Protocol 2: Synthesis from Acetaminophen (Patented Method)

This method utilizes readily available acetaminophen as the starting material.[11]

Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Acetaminophen Acetaminophen Autoclave Autoclave Acetaminophen->Autoclave Reagents NaOH, Water, PEG400 (catalyst) Reagents->Autoclave Reaction Fluorine Etherification with Chlorodifluoromethane (under pressure) Autoclave->Reaction Filtering Filtering Reaction->Filtering Washing Alkali Wash (NaOH solution) followed by water wash to neutrality Filtering->Washing Refining Refining/Recrystallization (50% aqueous acetic acid) Washing->Refining FinalProduct This compound Refining->FinalProduct

Caption: Patented Synthesis from Acetaminophen.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave, charge water, acetaminophen, sodium hydroxide, and a phase-transfer catalyst like PEG400.[11]

  • Pressurization: Seal the autoclave and introduce chlorodifluoromethane gas to the desired pressure (e.g., 1.5 MPa).[11]

  • Reaction: Heat the mixture to a specified temperature (e.g., 60 °C) for a set duration (e.g., 8 hours).[11]

  • Work-up: After cooling and depressurizing, filter the reaction mixture.

  • Purification: Wash the filter cake with a dilute sodium hydroxide solution, followed by water until neutral.

  • Final Refining: Refine the crude product by recrystallization from 50% aqueous acetic acid to obtain the final product with a melting point of 114-116 °C.[11]

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the acetamido methyl protons, the N-H proton, and the characteristic triplet for the -OCHF₂ proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, the methyl carbon, and the carbon of the difluoromethoxy group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 201.17 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-F stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Application in Agrochemical Screening

The core of this guide is the systematic evaluation of this compound for potential agrochemical activity. The following protocols provide a template for primary screening.

Protocol 3: Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weeds.

Workflow Diagram:

G cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation Compound This compound Formulation Formulation in Acetone/Water + Surfactant Compound->Formulation PreEmergence Pre-Emergence Application (to soil surface) Formulation->PreEmergence PostEmergence Post-Emergence Application (to foliage of seedlings) Formulation->PostEmergence Planting Planting of Monocot & Dicot Seeds Planting->PreEmergence Planting->PostEmergence Incubation Incubation in Greenhouse (Controlled Conditions) PreEmergence->Incubation PostEmergence->Incubation Assessment Phytotoxicity Assessment (e.g., % growth inhibition, visual injury score) Incubation->Assessment Data Data Analysis Assessment->Data

Caption: Herbicidal Activity Screening Workflow.

Step-by-Step Methodology:

  • Plant Material: Use seeds of common weed species (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed).

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute to various concentrations with water containing a surfactant.

  • Pre-emergence Assay:

    • Sow seeds in pots filled with standard soil.

    • Apply the test solutions evenly to the soil surface.

    • Place pots in a greenhouse under controlled conditions.

  • Post-emergence Assay:

    • Sow seeds and allow them to grow to the 2-3 leaf stage.

    • Spray the foliage of the seedlings with the test solutions until runoff.

    • Return the pots to the greenhouse.

  • Evaluation: After a set period (e.g., 14-21 days), assess the plants for phytotoxicity. This can be done by measuring the fresh weight of the aerial parts and calculating the percent growth inhibition compared to a solvent-treated control.

Data Presentation Example:

Concentration (ppm)% Inhibition (Barnyardgrass)% Inhibition (Redroot Pigweed)
1000
500
250
125
Control00
Protocol 4: Fungicidal Activity Screening

Objective: To evaluate the in vitro fungicidal activity of this compound against economically important plant pathogens.

Step-by-Step Methodology:

  • Pathogen Culture: Grow fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea) on potato dextrose agar (PDA) plates.

  • Poisoned Agar Assay:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations.

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug from an actively growing culture of the test fungus.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth.

  • Evaluation: Measure the radial growth of the fungal colony daily. Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.

Data Presentation Example:

Concentration (µg/mL)% Mycelial Growth Inhibition (F. graminearum)% Mycelial Growth Inhibition (B. cinerea)
200
100
50
25
Control00
Protocol 5: Insecticidal Activity Screening

Objective: To determine the insecticidal activity of this compound against common agricultural pests.

Step-by-Step Methodology:

  • Insect Rearing: Maintain cultures of test insects (e.g., Myzus persicae - green peach aphid, Spodoptera frugiperda - fall armyworm).

  • Leaf-Dip Bioassay (for aphids):

    • Excise leaves from host plants (e.g., cabbage).

    • Dip the leaves in the test solutions for a few seconds and allow them to air dry.

    • Place the treated leaves in a Petri dish with a moist filter paper.

    • Introduce a known number of aphids onto the leaves.

  • Diet Incorporation Assay (for armyworms):

    • Incorporate the test compound into the artificial diet of the insect larvae at various concentrations.

    • Place individual larvae in the wells of a multi-well plate containing the treated diet.

  • Evaluation: After a specified time (e.g., 24-72 hours), count the number of dead insects and calculate the percent mortality.

Analytical Methods for Residue Analysis

Should this compound show promise, developing analytical methods for its detection in environmental and biological matrices is crucial.

Protocol 6: Extraction and Clean-up

Objective: To extract this compound from soil or plant matrices for subsequent analysis.

Step-by-Step Methodology:

  • Extraction:

    • Soxhlet Extraction: For solid samples, use a Soxhlet apparatus with a suitable organic solvent.[15]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A more modern and rapid approach involving extraction with acetonitrile followed by salting out.

  • Clean-up:

    • Solid-Phase Extraction (SPE): Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering compounds.[16]

    • Dispersive Solid-Phase Extraction (d-SPE): A clean-up step often used in the QuEChERS method.

Protocol 7: Instrumental Analysis

Objective: To quantify the concentration of this compound in prepared samples.

Step-by-Step Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC is well-suited for the analysis of semi-volatile compounds like this compound.[15][16]

    • The mass spectrometer provides high selectivity and sensitivity for detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • An alternative and often more sensitive method, particularly for complex matrices.[17]

    • The use of multiple reaction monitoring (MRM) enhances specificity.[16]

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of pharmaceutical and agrochemical sciences. Its difluoromethoxy group is a key feature in many modern pesticides, and the acetanilide scaffold is known for its diverse biological activities. The protocols outlined in this guide provide a systematic framework for its synthesis, characterization, and comprehensive screening for herbicidal, fungicidal, and insecticidal properties. Promising results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships, and ecotoxicological profile, paving the way for the potential development of a novel agrochemical agent.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request with the persona of a Senior Application Scientist.

Welcome to the technical support center for the purification of 4'-(Difluoromethoxy)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity and yield. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, offering robust protocols and troubleshooting solutions.

Introduction to this compound Purification

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors like pantoprazole.[1] Its purity is paramount, as any contaminants can carry through to the final active pharmaceutical ingredient (API), impacting safety, efficacy, and regulatory approval. The crude product from synthesis typically contains unreacted starting materials, reagents, and side-products.[1][2][3] Therefore, a robust and reproducible purification strategy is not just a recommendation; it is a necessity. This guide focuses on the most effective and scalable technique for this purpose: recrystallization.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is the most reliable method for purifying crude this compound on a lab scale? Recrystallization is the industry-standard and most effective method for purifying solid organic compounds like this compound.[4] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures to selectively crystallize the pure product from a saturated solution.[6]

Q2: What are the common impurities I should expect in my crude product? Impurities are largely dependent on the synthetic route. Common synthesis pathways, such as the acylation of 4-(difluoromethoxy)aniline or the difluoromethoxylation of paracetamol, can introduce specific contaminants.[1][2]

  • Unreacted Starting Materials: 4-(difluoromethoxy)aniline, paracetamol, acetic anhydride.

  • Reaction By-products: Di-acetylated products or products from side reactions.

  • Residual Reagents: Catalysts, acids, or bases used during the synthesis.

Q3: How do I select the optimal recrystallization solvent? The "golden rule" of solvent selection is that the target compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[7] Conversely, impurities should either be completely insoluble (allowing for removal via hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor).[7]

  • For acetanilide and its derivatives, water, ethanol, and acetic acid are excellent starting points.[8]

  • A published synthesis patent specifically reports refining crude this compound using 50% aqueous acetic acid, making it a prime candidate.[2]

  • Mixed solvent systems, such as ethanol/water, are also highly effective and offer fine-tuned control over solubility.[9]

Q4: My product is not crystallizing out of the solution upon cooling. What steps can I take? This is a common issue known as supersaturation. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites for crystal growth.[6]

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" acts as a template for crystallization.[10]

  • Reduce Volume: If too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent to re-establish saturation and then attempt cooling again.[11]

  • Flash Freeze: Briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into producing initial crystals, which can then be re-warmed to dissolve and cooled slowly for better crystal formation.

Q5: What is "oiling out" and how can I prevent it? "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the compound "melts" before it dissolves). Given the melting point of this compound is 114-116°C, using solvents that boil significantly above this temperature (e.g., DMF, DMSO) for recrystallization is not advised.[1][2] If it occurs in a suitable solvent, it's often due to impurities depressing the melting point. The solution is to add a small amount of additional hot solvent to ensure the oil fully dissolves, then cool the solution very slowly with vigorous stirring.

Section 2: Core Purification Protocols & Workflow

The following diagram outlines the general workflow for recrystallization.

Purification_Workflow cluster_main Purification Workflow for this compound Crude Crude Product Dissolve 1. Dissolution (Minimum Hot Solvent) Crude->Dissolve HotFilt 2. Hot Filtration (Optional: Removes Insoluble Impurities) Dissolve->HotFilt if solids persist Cool 3. Crystallization (Slow Cooling) Dissolve->Cool if no solids HotFilt->Cool VacFilt 4. Isolation (Vacuum Filtration) Cool->VacFilt Wash 5. Washing (Ice-Cold Solvent) VacFilt->Wash Dry 6. Drying (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization with 50% Aqueous Acetic Acid

This protocol is adapted from a documented synthesis procedure and is a highly recommended starting point.[2]

Methodology:

  • Preparation: Place your crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: In a separate beaker, prepare the 50% (v/v) aqueous acetic acid solution and heat it to near boiling (~80-90°C). Add the minimum amount of this hot solvent to the Erlenmeyer flask required to fully dissolve the crude solid with stirring.[7] Causality: Using the minimum volume of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling.[11]

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (approx. 1-2% of the solute mass) and boil for 2-3 minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.[12]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a filtration setup (stemless funnel with fluted filter paper and receiving flask) with hot solvent vapor.[13] Filter the hot solution quickly to remove the charcoal or other solids. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the filter paper, which would decrease the yield.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[11]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove any residual acetic acid and mother liquor.[14] Causality: The wash solvent must be cold to avoid dissolving the purified crystals.[14]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water

This is a versatile alternative if the acetic acid system is not optimal.

Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol (the "good" solvent) required for complete dissolution.[9]

  • Induce Saturation: While keeping the ethanol solution hot, add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the "cloud point"). This indicates the solution is saturated.[9]

  • Re-solubilize: Add a few drops of hot ethanol to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for the final wash.

Section 3: Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s) & Rationale
Low or No Crystal Formation 1. Too much solvent was used, preventing saturation upon cooling. 2. The solution is supersaturated.1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent and re-concentrate the solute.[11] 2. Induce Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[6] This provides a surface for crystal growth to begin.
Low Percent Recovery 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Washing the final crystals with a solvent that was not ice-cold.1. Use Minimum Solvent: Adhere strictly to using the minimum amount of hot solvent needed for dissolution.[7] 2. Ensure Hot Filtration is Hot: Use a stemless funnel and pre-heat the entire apparatus with solvent vapor to prevent cooling.[13][14] 3. Use Ice-Cold Wash: Always use a minimal amount of ice-cold solvent for washing to minimize re-dissolving your product.[14]
Product is Colored or Off-White Presence of colored, non-volatile impurities from the synthesis.Use Activated Charcoal: Before the cooling step, add a small amount (1-2% w/w) of activated charcoal to the hot solution and perform a hot filtration to remove it.[12]
Product is Gummy or Oily ("Oiled Out") The compound's solubility limit was exceeded at a temperature above its melting point.Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly, perhaps with gentle stirring, to encourage orderly crystal lattice formation instead of phase separation.
Product Consists of Very Fine Powder The solution was cooled too rapidly, leading to rapid precipitation instead of slow crystallization.Promote Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Slower cooling forms larger and purer crystals.[11]

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

  • Melting Point Analysis: This is a fast and effective indicator of purity. Pure this compound has a sharp melting point range of 114-116°C .[1][2] Impurities will cause the melting point to become depressed and broaden the range.[13]

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, capable of detecting trace impurities and giving a precise purity percentage (e.g., >99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

References

Technical Support Center: Effective Recrystallization of N-Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the purification of N-substituted acetanilides. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to master this crucial purification technique. N-substituted acetanilides are a cornerstone structural motif in many active pharmaceutical ingredients (APIs), making their purification a critical step in drug development.[1][2][3] This center addresses the common—and uncommon—challenges you may face, ensuring your process is robust, repeatable, and yields a product of the highest purity.

Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4][5][6] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution, and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[7][8]

Part 1: Foundational Principles — Mastering the "Why"

This section addresses the core concepts and decisions that underpin a successful recrystallization. Understanding the causality behind each step is the key to effective troubleshooting.

Q1: How do I select the optimal solvent system for my N-substituted acetanilide?

Answer: Solvent selection is the most critical factor for a successful recrystallization.[7] The ideal solvent, often termed a "mediocre" solvent, should exhibit high solubility for your compound at its boiling point but low solubility at low temperatures (e.g., 0-4 °C).[4][7][9] This temperature-dependent solubility differential is what drives the crystallization process.

Key Considerations for N-Substituted Acetanilides:

  • Polarity Matching ("Like Dissolves Like"): The acetanilide structure contains a polar amide group (-NHC=O) and a variable, often nonpolar, N-phenyl group. The overall polarity depends on the substituents on the phenyl ring.

    • Polar Substituents (e.g., -OH, -NH2): These increase the compound's overall polarity, making more polar solvents like water or ethanol/water mixtures good starting points.

    • Nonpolar Substituents (e.g., -CH3, -Cl, -Br): These increase the nonpolar character.[10][11] Solvents like toluene, ethyl acetate, or mixed systems like ethanol/hexane might be more appropriate.[12]

  • Single vs. Mixed Solvents:

    • Single-Solvent System: This is the simplest approach. Water is an excellent solvent for acetanilide itself due to the significant difference in its solubility at 100 °C (5.5 g/100 mL) versus 0 °C (0.53 g/100 mL).[13]

    • Mixed-Solvent System (Solvent Pair): This is used when no single solvent has the ideal properties.[14] The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) until the solution becomes cloudy (the saturation point).[12][14][15] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is cooled slowly. Common pairs include ethanol/water and ethanol/hexane.[12][14]

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)PolaritySuitability for N-Substituted Acetanilides
Water100HighExcellent for acetanilide and derivatives with polar substituents.[9][13]
Ethanol78Medium-HighGood "better" solvent. Often too effective at room temperature, but useful in mixed systems with water or hexane.[12][16]
Acetone56Medium-HighOften dissolves acetanilides too well at room temperature, leading to poor recovery.[17]
Ethyl Acetate77MediumCan be a good choice for less polar derivatives.
Toluene111LowSuitable for highly nonpolar derivatives or those that crystallize well from aromatic solvents.[17]
Hexane69Very LowTypically used as a "poor" solvent (anti-solvent) with a more polar solvent like ethanol.[12]
Q2: Can you break down the standard recrystallization workflow and the purpose of each step?

Answer: A successful recrystallization follows a logical sequence of seven key steps. Each step is designed to systematically remove a specific type of impurity. The process is a self-validating system; if performed correctly, the result is a purified, crystalline solid with a sharp melting point.[13][18]

Experimental Workflow: The 7 Steps of Recrystallization

Recrystallization_Workflow Solvent 1. Solvent Selection Dissolve 2. Dissolution (Minimum hot solvent) Solvent->Dissolve Impure solid added Decolor 3. Decolorization (Activated Charcoal) Dissolve->Decolor If solution is colored HotFilt 4. Hot Filtration (Removes insoluble impurities) Dissolve->HotFilt If no color Decolor->HotFilt Crystal 5. Crystallization (Slow cooling) HotFilt->Crystal Clear filtrate ColdFilt 6. Cold Filtration (Isolates pure crystals) Crystal->ColdFilt Crystal slurry Dry 7. Washing & Drying ColdFilt->Dry Washed crystals

Caption: A standard workflow for purifying solid organic compounds.

  • Solvent Screening: Choose a suitable solvent or solvent pair as described above.[19]

  • Dissolution: Dissolve the impure solid in the minimum amount of near-boiling solvent. Using too much solvent is the most common cause of poor or no yield.[18][20]

  • Decolorization: If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4][13] The charcoal adsorbs the colored impurities.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), filter the hot solution rapidly through a pre-heated, short-stemmed or stemless funnel.[14][21] This step prevents premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[8][22] Once at room temperature, cooling in an ice-water bath can maximize crystal yield.[8]

  • Cold Filtration (Crystal Collection): Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[7] The vacuum pulls the cold mother liquor (containing the soluble impurities) away from the crystals.[18]

  • Washing and Drying: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any adhering mother liquor.[18][23] Using cold solvent minimizes the redissolving of your purified product.[18] The crystals are then dried to remove residual solvent.[4]

Part 2: Troubleshooting Guide — A Scientist's Response to Common Issues

Even with a perfect plan, experiments can go awry. This section provides a logical framework for diagnosing and solving the most common problems encountered during the recrystallization of N-substituted acetanilides.

Problem: No crystals form upon cooling.
  • Primary Cause: Too much solvent was used during the dissolution step, and the solution is not supersaturated upon cooling.[18][20]

  • Solution:

    • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. Be careful not to boil it to dryness. Periodically remove from heat and allow it to cool to see if crystals form.

    • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can induce nucleation.

      • Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[12] This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[12][14] This provides a template for crystal growth.

Problem: The compound "oils out" instead of crystallizing.
  • Primary Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[14][24] Low-melting point N-substituted acetanilides are particularly prone to this.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (1-5%) of additional hot solvent to lower the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask with a beaker of hot water or leaving it on a cooling hotplate can help.[20]

    • Vigorously scratching the flask as it cools can sometimes encourage crystal formation over oiling.[24]

Problem: The final product yield is very low.
  • Cause 1: Too much solvent was used. Even cold solvent will dissolve some of your product.[18]

    • Solution: Adhere strictly to using the minimum amount of boiling solvent required for dissolution.

  • Cause 2: Premature crystallization during hot filtration. The product crystallized on the filter paper and was discarded with the insoluble impurities.[24]

    • Solution: Use a stemless funnel, preheat the apparatus with hot solvent, and keep the solution at a boil until the moment of filtration.[14][25] Adding a small excess of solvent before filtration (and boiling it off after) can also prevent this.[24]

  • Cause 3: Improper washing. Washing the crystals with solvent that is not ice-cold or using too much wash solvent will dissolve a significant portion of the product.[18]

    • Solution: Always use a minimal amount of ice-cold solvent for the final wash.

Problem: Crystals appear discolored or impure.
  • Cause 1: Colored impurities were not removed.

    • Solution: Repeat the recrystallization, this time adding a small amount of activated charcoal after dissolution and performing a hot filtration.[13] Do not add charcoal to a boiling solution, as it can cause violent bumping.[25]

  • Cause 2: Rapid cooling trapped impurities. If cooling is too fast ("shock cooling"), impurities can be trapped within the rapidly forming crystal lattice or the mother liquor can be occluded within the crystals.[8]

    • Solution: Ensure the solution cools slowly and without disturbance to allow for the selective process of crystal formation.[8]

Troubleshooting Flowchart: No Crystal Formation

Troubleshooting_No_Crystals start Solution cooled, no crystals form check_conc Is the solution a bit viscous or cloudy? start->check_conc boil_off Boil off excess solvent to concentrate check_conc->boil_off No (too dilute) induce Induce Nucleation check_conc->induce Yes boil_off->start Re-cool scratch Scratch inner surface of flask induce->scratch seed Add a seed crystal scratch->seed If scratching fails ice Cool in ice bath seed->ice If seeding fails success Crystals Formed ice->success

Caption: A decision-making guide for inducing crystallization.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Why is it critical to use the "minimum amount" of hot solvent?

    • A: The goal is to create a solution that is saturated at a high temperature. As the solution cools, the solubility decreases, and because the solution is saturated, the compound will crystallize out. If you use too much solvent, the solution will not be saturated upon cooling, and the compound will simply remain dissolved, resulting in a very low or zero yield.[13][18]

  • Q: My compound seems to be insoluble in nonpolar solvents and too soluble in polar solvents. What should I do?

    • A: This is the perfect scenario for a mixed-solvent recrystallization.[14] Dissolve your compound in a minimum amount of the hot polar solvent (the "good" solvent, e.g., ethanol). Then, add the hot nonpolar solvent (the "poor" solvent, e.g., water or hexane) dropwise until you see persistent cloudiness. Add a drop or two of the hot "good" solvent to clarify the solution, and then allow it to cool slowly.[15]

  • Q: How does the rate of cooling affect the purity of my crystals?

    • A: The rate of cooling directly impacts crystal size and purity. Slow cooling allows for the selective and orderly deposition of molecules onto the growing crystal lattice, which tends to exclude impurity molecules.[8][22] Rapid cooling can trap impurities within the crystal lattice and generally leads to the formation of smaller, less pure crystals or even a precipitate.[8]

  • Q: What is the purpose of washing the crystals with ice-cold solvent after filtration?

    • A: The crystals, after being filtered from the mother liquor, are still wet with that solution, which contains the dissolved impurities. A quick wash with a minimal amount of ice-cold solvent rinses these impurities from the crystal surfaces.[18][23] The solvent must be ice-cold to minimize dissolving your purified product, which would decrease your final yield.[18]

Part 4: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization of Acetanilide from Water
  • Dissolution: Place ~2.0 g of crude acetanilide into a 125-mL Erlenmeyer flask. Add approximately 30-35 mL of deionized water and a boiling chip.[13][26] Heat the mixture to a rolling boil on a hot plate with stirring.

  • Saturation: Continue boiling and, if necessary, add more water dropwise until all the acetanilide has just dissolved. Note the total volume of water used.[13]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return it to the hot plate and boil for 2-3 minutes.[25]

  • Hot Filtration: Set up a short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask. Preheat the apparatus by pouring a small amount of boiling water through it. Quickly filter the hot acetanilide solution.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.[26] Shiny, plate-like crystals should form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 10-15 minutes to maximize crystal formation.[13]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion (5-10 mL) of ice-cold water.[26]

  • Drying: Continue to draw air through the crystals on the funnel for 10-15 minutes to help them dry. Transfer the dry, purified crystals to a pre-weighed watch glass and determine the final mass and melting point. A pure sample should melt sharply between 113-115 °C.[27]

References

Technical Support Center: Optimizing the Synthesis of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4'-(Difluoromethoxy)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound, also known as N-(4-(difluoromethoxy)phenyl)acetamide, is an organic compound with the molecular formula C₉H₉F₂NO₂.[1][2][3] It is a white to off-white solid with a melting point of approximately 114-116°C.[1][4] Its significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors like pantoprazole.[1][5] The incorporation of the difluoromethoxy (-OCF₂H) group can enhance the metabolic stability and binding affinity of drug molecules, making it a valuable moiety in medicinal chemistry.[6]

Q2: What are the primary synthetic routes to obtain this compound?

A2: There are two main synthetic strategies for preparing this compound:

  • Direct Acylation of 4-(Difluoromethoxy)aniline: This method involves the acylation of 4-(difluoromethoxy)aniline with an acetylating agent like acetic anhydride or acetic acid.[1]

  • Difluoromethylation of Acetaminophen (Paracetamol): This route utilizes the more readily available starting material, acetaminophen, which undergoes a fluorine etherification reaction with a difluoromethylating agent such as chlorodifluoromethane (freon-22) under basic conditions.[4]

The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.

Reaction Optimization Guide

Optimizing the reaction yield of this compound requires careful consideration of several critical parameters. This section provides a detailed guide to navigating these variables for the common synthesis route starting from acetaminophen.

Q3: How do reaction temperature and pressure influence the yield in the difluoromethylation of acetaminophen?

A3: Temperature and pressure are critical, interdependent parameters in the difluoromethylation of acetaminophen using chlorodifluoromethane, as the reaction is typically carried out in a high-pressure autoclave.[4]

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products, resulting in lower yields and the formation of impurities.[7] A systematic study has shown that an optimal temperature of around 60°C can lead to yields as high as 80%.[4]

  • Pressure: The pressure within the autoclave is directly related to the concentration of the gaseous reactant, chlorodifluoromethane. Higher pressures increase the concentration of the difluoromethylating agent in the reaction mixture, which can drive the reaction forward. An optimal pressure of approximately 1.5 MPa has been reported to provide excellent yields.[4]

It is crucial to find the right balance between temperature and pressure to maximize yield while minimizing side reactions and ensuring the safety of the operation.

Q4: What is the role of a phase transfer catalyst (PTC) and which one should I choose?

A4: In the difluoromethylation of acetaminophen, the reaction occurs between the sodium salt of acetaminophen (dissolved in the aqueous phase) and the gaseous chlorodifluoromethane. A phase transfer catalyst (PTC) is essential to facilitate the transfer of the acetaminophen anion from the aqueous phase to the organic phase (or the interface) where the reaction with chlorodifluoromethane occurs.

Polyethylene glycol (PEG), such as PEG400, has been shown to be an effective PTC for this reaction.[4] The PTC encapsulates the cation (in this case, sodium), allowing the acetaminophen anion to be more soluble in the organic phase and more reactive. The choice of PTC and its concentration should be optimized for your specific reaction conditions.

Q5: How does the choice of base and solvent affect the reaction?

A5: The choice of base and solvent is fundamental to the success of the synthesis.

  • Base: A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group of acetaminophen, forming the more nucleophilic phenoxide anion.[4] The stoichiometry of the base is critical; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material.

  • Solvent: Water is a common and environmentally friendly solvent for this reaction.[4] However, the solubility of chlorodifluoromethane in water is limited. The use of a co-solvent system or a PTC, as mentioned earlier, is crucial to overcome this limitation.

Troubleshooting Common Issues

Q6: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

A6: Low reaction yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure the correct stoichiometry and concentration of the base (e.g., NaOH) are used. Check the pH of the reaction mixture before introducing the difluoromethylating agent.
Insufficient Reactant Verify the pressure of chlorodifluoromethane in the autoclave to ensure an adequate supply of the reactant.
Poor Phase Transfer Optimize the concentration of the phase transfer catalyst (e.g., PEG400). Ensure vigorous stirring to maximize the interfacial area between the phases.
Suboptimal Temperature/Pressure Systematically vary the temperature and pressure to find the optimal conditions for your setup. Start with reported conditions (e.g., 60°C and 1.5 MPa) and adjust in small increments.[4]
Reaction Time The reaction may not be running to completion. Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction duration.
Q7: I am observing significant impurity formation. How can I identify and minimize these side products?

A7: Impurity formation is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Over-alkylation: The newly formed product can potentially react further. Optimizing the stoichiometry of the reactants can help minimize this.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of reactants or products.[7] Running the reaction at the lowest effective temperature can mitigate this.

  • Hydrolysis: The acetamide group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Careful control of the base concentration and temperature is crucial.

To identify impurities, use analytical techniques such as LC-MS and NMR. Once identified, you can adjust the reaction conditions to disfavor their formation.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization for your specific laboratory setup.

  • Preparation: In a high-pressure autoclave, add 400g of water, 30.2g of acetaminophen, 16g of sodium hydroxide, and 1.5g of PEG400.[4]

  • Sealing and Purging: Seal the autoclave and purge with an inert gas, such as nitrogen, to remove any oxygen.

  • Pressurization: Introduce chlorodifluoromethane into the autoclave until the pressure reaches 1.5 MPa.[4]

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 8 hours with vigorous stirring.[4]

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess chlorodifluoromethane.

  • Workup: Filter the reaction mixture. Wash the filter cake with a 5% (w/w) NaOH solution, followed by water until the filtrate is neutral.[4]

  • Purification: The crude product can be purified by recrystallization from 50% aqueous acetic acid to yield the final product.[4]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., 50% aqueous acetic acid).[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from acetaminophen and the factors influencing the reaction.

Reaction_Optimization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_products Products Acetaminophen Acetaminophen Deprotonation Deprotonation Acetaminophen->Deprotonation Chlorodifluoromethane Chlorodifluoromethane Nucleophilic_Attack Nucleophilic Attack Chlorodifluoromethane->Nucleophilic_Attack Base Base (NaOH) Base->Deprotonation enables PTC Phase Transfer Catalyst (PEG400) PTC->Nucleophilic_Attack facilitates Temp_Pressure Temperature & Pressure Temp_Pressure->Nucleophilic_Attack influences rate Deprotonation->Nucleophilic_Attack Target_Product This compound Nucleophilic_Attack->Target_Product desired pathway Side_Products Side Products Nucleophilic_Attack->Side_Products undesired pathway

Caption: Key steps and influencing factors in the synthesis of this compound.

References

Common side reactions in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of N-[4-(difluoromethoxy)phenyl]acetamide is most commonly achieved via the N-acetylation of 4-(difluoromethoxy)aniline. This reaction, while straightforward in principle, can be prone to specific side reactions and purification challenges that require careful control of reaction parameters. The primary transformation involves the reaction of the nucleophilic amine with an electrophilic acetylating agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the acetylation of 4-(difluoromethoxy)aniline can stem from several factors, ranging from incomplete reaction to product loss during workup.

Potential Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the aniline may be insufficient under the chosen reaction conditions.

    • Solution 1: Choice of Acetylating Agent. If you are using a milder acetylating agent like acetic anhydride, consider switching to the more reactive acetyl chloride.[1] Acyl chlorides are more electrophilic and can drive the reaction to completion more effectively.[1]

    • Solution 2: Base Selection. The reaction generates one equivalent of acid (HCl or acetic acid). This acid can protonate the starting aniline, rendering it unreactive.[2] Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate or triethylamine, to neutralize this acid.[2] For particularly stubborn reactions, a stronger, non-nucleophilic base might be beneficial.

    • Solution 3: Catalysis. The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) has been shown to improve yields and reaction rates in the N-acetylation of anilines with acetyl chloride.[2]

  • Product Loss During Workup and Purification:

    • Solution 1: Aqueous Workup. During the aqueous quench, ensure the pH is neutral or slightly basic before extraction to prevent the protonation of the amide product and keep it in the organic phase.

    • Solution 2: Recrystallization Solvent. The choice of solvent for recrystallization is critical. A common and effective solvent system is a mixture of ethanol and water.[3] If the product is too soluble, you may be losing a significant amount in the mother liquor. Experiment with different solvent ratios or cool the crystallization mixture to a lower temperature.

  • Sub-optimal Reaction Temperature:

    • Solution: While many acetylations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate and drive it to completion. However, be cautious, as excessive heat can promote side reactions.

Question 2: My final product is impure, showing multiple spots on TLC analysis. What are the likely side products and how can I avoid them?

Answer:

The presence of impurities is a common issue. Identifying the potential side products is key to mitigating their formation.

Common Side Reactions and Impurities:

Impurity/Side ProductProbable CauseMitigation Strategy
Unreacted 4-(difluoromethoxy)aniline Incomplete reaction.See solutions for low yield (Question 1). Ensure sufficient equivalents of the acetylating agent and base are used.
Diacetylated Product (N,N-diacetyl-4-(difluoromethoxy)aniline) Excessively harsh reaction conditions (e.g., high temperature, large excess of a highly reactive acetylating agent).Use a stoichiometric amount of the acetylating agent. Maintain a moderate reaction temperature (room temperature is often sufficient).
Hydrolysis Product (4-aminophenol) Instability of the difluoromethoxy group under harsh acidic or basic conditions during reaction or workup.While the difluoromethoxy group is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[4][5] Maintain a controlled pH during the reaction and workup.
Impurities from Starting Material The purity of the initial 4-(difluoromethoxy)aniline is crucial.Ensure the starting aniline is pure before beginning the synthesis. If necessary, purify the starting material by distillation or recrystallization.

Visualizing the Reaction and Side Products:

The following diagram illustrates the main reaction pathway and potential side reactions.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-(difluoromethoxy)aniline 4-(difluoromethoxy)aniline N-[4-(difluoromethoxy)phenyl]acetamide N-[4-(difluoromethoxy)phenyl]acetamide 4-(difluoromethoxy)aniline->N-[4-(difluoromethoxy)phenyl]acetamide + Acetylating Agent + Base Diacetylated Product Diacetylated Product 4-(difluoromethoxy)aniline->Diacetylated Product + Excess Acetylating Agent (Harsh Conditions) 4-aminophenol 4-aminophenol N-[4-(difluoromethoxy)phenyl]acetamide->4-aminophenol Hydrolysis (Strong Acid/Base)

Caption: Main reaction and potential side reactions in the synthesis.

Question 3: I am observing a persistent impurity that is difficult to remove by recrystallization. What could it be and what purification strategy should I use?

Answer:

If an impurity co-crystallizes with your product, it likely has a similar polarity and structure.

  • Potential Culprit: A common and difficult-to-remove impurity is unreacted starting material, 4-(difluoromethoxy)aniline.

  • Troubleshooting Purification:

    • Acid Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic unreacted aniline, which will then move into the aqueous layer, effectively separating it from your neutral amide product.[1]

    • Column Chromatography: If recrystallization and acid washing are insufficient, column chromatography is a highly effective method for separating compounds with different polarities. Use a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient to elute your product.

Troubleshooting Workflow:

start Impure Product Detected (e.g., by TLC) check_sm Is unreacted starting material present? start->check_sm acid_wash Perform dilute acid wash of crude product in organic solvent. check_sm->acid_wash Yes recrystallize Recrystallize from a suitable solvent system (e.g., Ethanol/Water). check_sm->recrystallize No acid_wash->recrystallize check_purity Check purity (TLC, NMR). recrystallize->check_purity end Pure Product Obtained check_purity->end Purity >98% fail Purity still low check_purity->fail Purity <98% chromatography Perform column chromatography. chromatography->end fail->chromatography

Caption: A logical workflow for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use: acetyl chloride or acetic anhydride?

A1: Both can be effective. Acetyl chloride is more reactive and may give higher yields, especially if the aniline is deactivated.[1] However, it is more corrosive and moisture-sensitive. Acetic anhydride is easier to handle but may require slightly more forcing conditions or a catalyst.[2] For a greener approach, acetic acid can also be used, though this often requires higher temperatures or specific catalysts.[6][7]

Q2: Which solvent is recommended for this reaction?

A2: A variety of solvents can be used. Acetonitrile and DMF have been shown to be effective.[2] Dichloromethane (DCM) is also a common choice. The selection of the solvent can influence the reaction rate and solubility of the reagents.

Q3: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A3: While not always strictly necessary, it is good practice, especially when using moisture-sensitive reagents like acetyl chloride. An inert atmosphere will prevent the hydrolysis of the acetylating agent and any potential oxidation of the aniline.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The reaction is complete when the starting aniline spot is no longer visible on the TLC plate.

Q5: What are the key safety precautions for this synthesis?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Bases like triethylamine are also corrosive and have strong odors. Handle all chemicals with care and consult the safety data sheets (SDS) before use.

Experimental Protocol Example

N-Acetylation of 4-(difluoromethoxy)aniline using Acetyl Chloride

  • To a solution of 4-(difluoromethoxy)aniline (1.0 eq) in acetonitrile (5-10 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.[1]

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from aqueous methanol or ethanol to obtain pure N-[4-(difluoromethoxy)phenyl]acetamide.[2]

References

Challenges and solutions for scaling up 4'-(Difluoromethoxy)acetanilide production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up 4'-(Difluoromethoxy)acetanilide Production

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to pilot and production scales. As a key intermediate in the manufacturing of pharmaceuticals like the proton pump inhibitor pantoprazole, robust and scalable production is critical.[1]

This document provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during process development and scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis and scale-up of this compound.

Q1: What are the primary synthetic routes for scaling up the production of this compound?

There are two main strategies for large-scale synthesis:

  • O-Difluoromethylation of 4-Hydroxyacetanilide (Paracetamol): This is the most common industrial approach. It involves the direct difluoromethylation of the phenolic hydroxyl group of readily available paracetamol. The key variable in this route is the choice of the difluoromethylating agent.[2]

  • N-Acylation of 4-(Difluoromethoxy)aniline: This route involves the acylation of the precursor 4-(difluoromethoxy)aniline using acetic anhydride or a similar acetylating agent.[1] While chemically straightforward, its viability depends entirely on the commercial availability and cost of the starting aniline. For large-scale manufacturing, synthesizing the aniline precursor is often an additional required step.[3]

Q2: What are the critical differences between common difluoromethylating agents for scale-up?

The choice of difluoromethylating agent is the most critical decision when scaling this process. The traditional agent, chlorodifluoromethane (HCF₂Cl), is now often replaced by safer, more manageable alternatives.

ReagentChemical FormulaTypical ConditionsProsCons for Scale-Up
Chlorodifluoromethane HCF₂Cl (Gas)High pressure (1.0-2.0 MPa), elevated temp (40-80°C), base (NaOH), autoclave.[2]Historically used, effective.Gaseous nature makes handling difficult and yields variable.[4] Requires high-pressure equipment. Ozone-depleting substance. High risk of dimer/trimer byproducts.[4]
Sodium Chlorodifluoroacetate ClCF₂CO₂Na (Solid)Atmospheric pressure, high temp (~120°C), polar aprotic solvent (e.g., DMF), base.[5]Bench-stable, solid reagent.[4] Operationally simple, no high-pressure equipment needed.[5] Lower environmental impact and toxicity.[4] Generally cleaner reactions with fewer byproducts.Higher initial reagent cost compared to HCF₂Cl. Requires higher temperatures for decarboxylation to generate the active difluorocarbene intermediate.[5]
Difluoromethyltriflate HCF₂OTf (Liquid)Room temperature, aqueous solvent, base (KOH).[6]Very fast reaction rates. Mild conditions. Non-ozone-depleting.Reagent is not as commercially available in bulk and can be expensive. The mechanism may not involve difluorocarbene, leading to different reactivity profiles.[6]

Q3: What are the most critical safety considerations when scaling up this synthesis?

  • Handling of Reagents:

    • Bases: Strong bases like sodium hydroxide are corrosive. Ensure appropriate personal protective equipment (PPE) is used.[7]

    • Fluorinating Agents: While sodium chlorodifluoroacetate is relatively safe, many fluorinating agents are toxic and highly reactive.[8] Always consult the Safety Data Sheet (SDS) before use.

  • Pressure and Temperature Control:

    • If using chlorodifluoromethane, all operations must be conducted in a certified high-pressure reactor (autoclave) by trained personnel.[2]

    • The difluoromethylation reaction can be exothermic. The decreasing surface-area-to-volume ratio at scale makes heat dissipation a major challenge.[9] A robust reactor cooling system and potentially a semi-batch process (controlled addition of a reagent) are essential to prevent thermal runaway.

  • Waste Handling: All waste streams, including aqueous layers and solvent washes, must be characterized and disposed of according to environmental regulations. Contaminated materials may require special handling.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments.

Problem 1: Low Yield or Incomplete Conversion of 4-Hydroxyacetanilide
  • Potential Cause 1: Insufficient Base or Incomplete Phenolate Formation. The reaction requires the deprotonation of the phenolic hydroxyl group to form the nucleophilic phenolate. If the base is not strong enough, of poor quality, or used in insufficient stoichiometric amounts, the reaction will not proceed to completion.

  • Solution:

    • Ensure at least one equivalent of a strong base (e.g., NaOH, KOH, Cs₂CO₃) is used.

    • Verify the purity and water content of the base. For reactions sensitive to water, consider flame-drying the reaction vessel and using an anhydrous base.

    • Allow sufficient time for the base to react with the 4-hydroxyacetanilide before adding the difluoromethylating agent.

  • Potential Cause 2: Inactive Difluoromethylating Agent. Reagents can degrade if not stored or handled correctly. For example, some radical initiators used in alternative methods are sensitive to air and light.[11]

  • Solution:

    • Purchase reagents from reputable suppliers and use them before their expiration date.[12]

    • For sensitive reagents, handle them under an inert atmosphere (Nitrogen or Argon).

    • If possible, test the reagent on a small, reliable control reaction to confirm its activity.

  • Potential Cause 3: Poor Mass Transfer at Scale. In a large reactor, inefficient mixing can lead to areas where the reactants are not in sufficient contact, effectively slowing or stalling the reaction.[9]

  • Solution:

    • Optimize the agitation speed and impeller design for the reactor geometry.

    • Ensure the solvent system fully dissolves or adequately suspends all reactants.

    • Consider using a phase-transfer catalyst (e.g., PEG400) as described in some industrial processes, which can facilitate the reaction between components in different phases.[2]

Problem 2: High Levels of Impurities and Byproducts
  • Potential Cause 1: Thermal Degradation or Side Reactions. Localized overheating ("hot spots") due to poor heat transfer in a large reactor can cause the product or starting materials to decompose. It can also provide the activation energy for undesired side reactions.[9]

  • Solution:

    • Improve heat transfer by ensuring the reactor's cooling jacket is functioning optimally.

    • Control the rate of addition of the most reactive reagent to manage the heat output of the reaction.

    • Use in-situ temperature probes to monitor the internal reaction temperature accurately.

  • Potential Cause 2: Formation of Dimer/Trimer Byproducts. This is a known issue when using chlorodifluoromethane, where the difluorocarbene intermediate can react with itself.[4]

  • Solution:

    • The most effective solution is to switch to a modern difluoromethylating agent like sodium chlorodifluoroacetate, which is less prone to these side reactions.[4]

    • If using HCF₂Cl is unavoidable, carefully optimizing reactant concentrations and temperature may help minimize these byproducts, but they are often difficult to eliminate completely.

  • Potential Cause 3: Hydrolysis of Acetanilide Group. Under excessively harsh basic or acidic conditions during workup or purification, the acetanilide functional group can be hydrolyzed back to the aniline.

  • Solution:

    • Carefully control the pH during the workup. A patent procedure describes washing the crude product with a 5% NaOH solution followed by neutralization.[2]

    • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Problem 3: Difficulties with Product Isolation and Purification
  • Potential Cause 1: Product "Oiling Out" During Recrystallization. If the solution becomes supersaturated at a temperature where the product's solubility limit is exceeded but is still above its melting point in the solvent system, it will separate as a liquid ("oil") instead of forming crystals. This traps impurities and leads to poor product quality.[9]

  • Solution:

    • Increase the volume of the recrystallization solvent.

    • Ensure the crude product is fully dissolved before beginning the cooling process.

    • Initiate cooling at a lower temperature or use a slower cooling ramp.

    • Use a co-solvent system. A common method for this compound is recrystallization from 50% aqueous acetic acid.[2]

  • Potential Cause 2: Inconsistent Crystal Size and Form (Polymorphism). The rate of cooling, agitation, and solvent environment can all affect the final crystal structure of the product. Polymorphism can impact physical properties like solubility and melting point.[9]

  • Solution:

    • Develop a strict and repeatable crystallization protocol. Control the cooling profile (e.g., 10°C per hour).

    • Maintain a consistent agitation rate.

    • Consider using seeding crystals (a small amount of pure product) to encourage the formation of the desired crystal form.

Section 3: Key Experimental Protocols

Protocol 1: Scalable Synthesis Using Sodium Chlorodifluoroacetate

This protocol is based on modern, scalable methods that avoid high-pressure gas and is adapted from procedures published in Organic Syntheses.[4][5]

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with 4-hydroxyacetanilide (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~9 mL per gram of starting material) and deionized water (~1 mL per gram of starting material) via a cannula or addition funnel.

  • Degassing: Vigorously stir the resulting slurry and sparge with nitrogen for 1 hour to remove dissolved oxygen.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.8 equiv) to the reactor in one portion.

  • Reaction: Heat the reaction mixture to 120°C. Vigorous gas evolution (CO₂) will be observed as the reaction starts. Maintain the temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separate vessel containing an equal volume of water and ethyl acetate.

    • Stir vigorously, then separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is a generalized procedure for obtaining high-purity this compound.[2][13]

  • Solvent Preparation: Prepare a 1:1 (v/v) solution of acetic acid and deionized water.

  • Dissolution: Transfer the crude product to a clean reactor or flask. Add the 50% aqueous acetic acid solution portion-wise while heating to 80-90°C with stirring, until the solid is completely dissolved. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For large volumes, a controlled cooling ramp (e.g., 10-15°C/hour) is recommended. The product should precipitate as a white to off-white solid.

  • Complete Precipitation: Once at room temperature, cool the mixture further in an ice bath for at least 1 hour to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acetic acid and any water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point is 114-116°C.[2]

Section 4: Visualizations and Data

Troubleshooting Workflow: Low Product Yield

G cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Low Yield of This compound check_conversion Check Reaction Conversion (TLC/HPLC/NMR) start->check_conversion cause_base Cause: Insufficient Base or Incomplete Phenolate Formation? check_conversion->cause_base Low Conversion cause_workup Cause: Product Loss During Workup/Isolation? check_conversion->cause_workup High Conversion cause_reagent Cause: Inactive Difluoromethylating Agent? sol_base Solution: Verify base stoichiometry, purity, and reaction time before reagent addition. cause_base->sol_base cause_mixing Cause: Poor Mixing / Mass Transfer? sol_reagent Solution: Use fresh, high-purity reagent. Handle under inert atmosphere if required. cause_reagent->sol_reagent sol_mixing Solution: Optimize agitation. Consider phase-transfer catalyst. cause_mixing->sol_mixing sol_workup Solution: Optimize extraction pH. Analyze aqueous layers for product. Optimize recrystallization solvent and cooling profile. cause_workup->sol_workup G cluster_reagents Starting Materials cluster_reaction Reaction Steps paracetamol 4-Hydroxyacetanilide (Phenol Form) phenolate Phenolate Anion (Nucleophile) paracetamol->phenolate + Base - H⁺ base Base (e.g., Cs₂CO₃) reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) carbene Difluorocarbene (:CF₂) (Electrophile) reagent->carbene Heat (Δ, ~120°C) - CO₂ - NaCl intermediate Intermediate Adduct phenolate->intermediate Nucleophilic Attack carbene->intermediate product This compound intermediate->product Protonation (from H₂O in solvent)

References

Decolorization methods for removing impurities from acetanilide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for decolorization methods in acetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification of crude acetanilide.

Troubleshooting Guide

This section addresses specific problems that may arise during the decolorization and purification of acetanilide, offering explanations and actionable solutions.

Issue 1: Persistent Color in Acetanilide Crystals After Recrystallization

Question: I've performed recrystallization, but my acetanilide crystals still have a yellow or brownish tint. What's causing this, and how can I fix it?

Answer:

A persistent color in your recrystallized acetanilide indicates that colored impurities are still present. The crude product of acetanilide synthesis can be discolored, often appearing like brown rice, due to the presence of oxidation products or other colored organic compounds.[1][2] While pure acetanilide forms shiny, white crystals, achieving this state requires the effective removal of these impurities.[1][2]

Causality and Solution:

  • Inadequate Removal of Impurities: The primary cause is often the inefficient removal of colored impurities during the recrystallization process. These impurities can become trapped in the crystal lattice as it forms.[3]

  • Solution: Activated Charcoal Treatment: The most common and effective method to remove these colored impurities is by using activated charcoal (also known as decolorizing carbon).[4][5] Activated charcoal has a high surface area that readily adsorbs large, colored, and often polar organic molecules.[4][6]

Step-by-Step Protocol for Activated Charcoal Treatment:

  • Dissolve the Crude Acetanilide: In an Erlenmeyer flask, dissolve the crude acetanilide in the minimum amount of hot solvent (water is commonly used as acetanilide is highly soluble in hot water but much less so in cold water).[1] Bring the solution to a boil.[1]

  • Cool Slightly and Add Charcoal: Remove the flask from the heat source and allow it to cool for a few moments. Crucially, do not add activated charcoal to a boiling solution , as its high surface area can cause violent bumping and boil-over.[1][6][7]

  • Add Activated Charcoal: Add a small amount of activated charcoal (about the amount that fits on the tip of a spatula) to the hot solution.[6] Swirl the flask to ensure the charcoal is well-dispersed.[6]

  • Reheat and Swirl: Gently reheat the solution to boiling for a few minutes while swirling to maximize the adsorption of impurities onto the charcoal.[8]

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[3][4] The goal is to keep the acetanilide dissolved while trapping the charcoal on the filter paper.[1]

  • Crystallize, Collect, and Dry: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[1] Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly.[4]

Issue 2: Low Yield of Purified Acetanilide

Question: After decolorizing with activated charcoal and recrystallizing, my final yield of pure acetanilide is very low. What could have gone wrong?

Answer:

A low yield is a common issue in recrystallization and can be attributed to several factors. Understanding the principles of solubility and the role of each step is key to maximizing your recovery.

Potential Causes and Solutions:

Cause Explanation Solution
Excess Solvent Using too much hot solvent to dissolve the crude acetanilide will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[4][9] The goal is to create a saturated solution at high temperature.Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4] If you've already completed the crystallization and suspect excess solvent was used, you can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals.[4]
Premature Crystallization If the solution cools too quickly during hot filtration, acetanilide can crystallize in the funnel, leading to product loss.[1]Use a stemless or short-stemmed funnel and preheat it along with the filter paper by passing some hot solvent through it just before filtering your solution.[10] If crystallization does occur, you can try to redissolve it by washing with a small amount of fresh, hot solvent.[1]
Excess Activated Charcoal While effective for removing color, activated charcoal can also adsorb your desired product, reducing the final yield.[6][9]Use only the minimum amount of charcoal necessary to decolorize the solution. A small amount is often sufficient.[6] If the solution is still colored after the first treatment, you can add a little more, but avoid a large excess.[6]
Cooling Too Rapidly Cooling the solution too quickly can lead to the formation of small, impure crystals that trap impurities and mother liquor, reducing the overall quality and potentially the isolated yield of pure product.[1][11]Allow the filtered solution to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of larger, purer crystals.[11]
Issue 3: Oiling Out Instead of Crystallizing

Question: When I cooled my hot acetanilide solution, it formed an oily liquid instead of crystals. What is "oiling out" and how can I prevent it?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[9] The acetanilide melts and comes out of solution as a liquid instead of a solid. This is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to an impure final product when it eventually solidifies.[9]

Causes and Prevention:

  • High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture, making it more prone to oiling out.[9]

  • Insufficient Solvent: If the solution is too concentrated, the saturation point may be reached at a temperature above the acetanilide's melting point.

  • Solution Temperature Too High During Initial Cooling: If the solution is supersaturated at a high temperature, the acetanilide may not have a chance to form a crystal lattice.

Troubleshooting Steps:

  • Reheat and Add More Solvent: If your solution has oiled out, reheat it until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation temperature.[9]

  • Ensure Slow Cooling: Allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice.

  • Consider a Different Solvent: If the problem persists, the chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary.

Issue 4: No Crystals Form Upon Cooling

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is usually due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution being supersaturated.[9]

Inducing Crystallization:

  • Scratching the Flask: Use a glass stirring rod to gently scratch the inside surface of the Erlenmeyer flask at the meniscus.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure acetanilide, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[9]

  • Reducing Solvent Volume: If the solution is too dilute, you will need to heat it to boil off some of the solvent to increase the concentration.[9] Then, attempt to cool it again.

Frequently Asked Questions (FAQs)

Q1: What causes the initial color in crude acetanilide?

The brownish or yellowish color in crude acetanilide is typically due to the presence of colored impurities.[1] These can be oxidation products of the starting material, aniline, or side products from the synthesis.[12][13] Aniline itself is susceptible to air oxidation, which can produce colored compounds.[12]

Q2: How does activated charcoal work to decolorize the solution?

Activated charcoal is a form of carbon that has been processed to have a vast network of tiny pores, giving it an extremely large surface area.[4][14] This large surface area allows it to adsorb colored impurity molecules, which are often large, conjugated organic compounds, effectively trapping them.[6][14] When the charcoal is filtered from the solution, the impurities are removed with it.[15]

Q3: Is it possible to use too much activated charcoal? What are the consequences?

Yes, it is possible and detrimental to use an excess of activated charcoal.[5][9] While it is excellent at adsorbing colored impurities, it can also adsorb the desired product, acetanilide, which will reduce your final yield.[6][9] Therefore, it's crucial to use the minimum amount necessary to achieve decolorization.

Q4: What are the safety precautions I should take when working with activated charcoal and performing hot filtration?

  • Activated Charcoal: Activated charcoal is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation of the dust.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]

  • Hot Filtration: This procedure involves handling boiling, flammable solvents.

    • Always wear safety goggles.

    • Never add boiling chips or activated charcoal to a solution that is already at or near its boiling point, as this can cause it to boil over violently.[1][6]

    • Use caution when handling hot glassware.

    • Ensure there are no open flames nearby if you are using a flammable solvent.

Q5: How can I assess the purity of my final acetanilide product?

The purity of the recrystallized acetanilide can be assessed in a couple of ways:

  • Melting Point Determination: Pure crystalline solids have a sharp, well-defined melting point range. Impurities will typically cause the melting point to be lower and the range to be broader.[1] The literature melting point for pure acetanilide is around 114°C.

  • Appearance: Pure acetanilide should consist of shiny, white crystals.[1][2] A discolored or dull appearance suggests the presence of impurities.[20]

Experimental Workflow and Decision-Making

The following diagram outlines the general workflow for the decolorization and purification of acetanilide, including key decision points for troubleshooting.

Decolorization_Workflow start Start: Crude Acetanilide dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_charcoal Cool Slightly, Add Activated Charcoal check_color->add_charcoal Yes hot_filtration Hot Filtration check_color->hot_filtration No reheat Reheat and Swirl add_charcoal->reheat reheat->hot_filtration cool Cool Filtrate Slowly hot_filtration->cool check_crystals Do Crystals Form? cool->check_crystals oiling_out Troubleshoot: Oiling Out (Reheat, Add Solvent) cool->oiling_out If Oiling Out induce_crystallization Induce Crystallization (Scratch/Seed) check_crystals->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) check_crystals->collect_crystals Yes induce_crystallization->check_crystals no_crystals Troubleshoot: No Crystals (Boil Off Solvent) induce_crystallization->no_crystals wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry final_product Pure Acetanilide wash_dry->final_product low_yield Troubleshoot: Low Yield (Check Solvent Amount, Charcoal Use) final_product->low_yield If Yield is Low oiling_out->dissolve Re-dissolve no_crystals->dissolve Re-dissolve

Caption: Troubleshooting workflow for acetanilide decolorization.

References

Troubleshooting low conversion rates in difluoromethoxylation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethoxy (-OCF2H) group into organic molecules is a powerful strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, difluoromethoxylation reactions can be sensitive to various parameters, and achieving high conversion rates can be challenging. This guide provides a comprehensive troubleshooting resource for researchers encountering low yields and other issues in their difluoromethoxylation experiments.

Frequently Asked Questions (FAQs)

Q1: My difluoromethoxylation reaction has a low conversion rate. What are the most common general causes?

A1: Low conversion rates in difluoromethoxylation reactions can often be traced back to a few key areas:

  • Reagent Integrity: The stability of the difluoromethoxylating reagent is paramount. Many are sensitive to moisture and air, leading to decomposition and loss of reactivity.[4]

  • Catalyst Activity: In catalytic reactions, particularly those involving photoredox or metal catalysts, the catalyst's activity can be compromised by impurities or improper handling.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent can significantly impact the reaction rate and overall yield.

  • Substrate Reactivity: The electronic and steric properties of your substrate may be ill-suited for the chosen reaction conditions or reagent.

Q2: I'm observing the formation of multiple products alongside my desired difluoromethoxylated compound. What could be the cause?

A2: The formation of multiple products or unexpected isomers can arise from several factors:

  • Regioselectivity Issues: In C-H difluoromethoxylation of arenes, the regioselectivity is often guided by the electronics of the substituents.[1] If your substrate has multiple potential reaction sites, a mixture of regioisomers can be formed.[1]

  • Side Reactions: Depending on the reaction type, side reactions such as over-reaction (poly-difluoromethoxylation) or reactions with the solvent can occur.[5]

  • Reagent-Derived Impurities: Byproducts from the difluoromethoxylating reagent itself can sometimes be observed.[5]

Q3: How do I know if my difluoromethoxylating reagent is still active?

A3: The stability of difluoromethoxylation reagents varies. For instance, some reagents are bench-stable solids, while others are more sensitive.[6][7] If you suspect reagent decomposition, consider the following:

  • Visual Inspection: Any change in color or consistency of a solid reagent may indicate decomposition.

  • NMR Analysis: For some reagents, a quick 19F NMR can help determine its purity and integrity.

  • Fresh Reagent: When in doubt, using a freshly opened bottle or a newly synthesized batch of the reagent is the best practice.

Troubleshooting Guide: Low Conversion Rates

This section provides a more in-depth look at specific issues and actionable solutions.

Problem 1: Low or no product formation in a photoredox-catalyzed C-H difluoromethoxylation.
  • Possible Cause 1: Inefficient Photon Flux or Incorrect Wavelength.

    • Explanation: Photoredox catalysis relies on the efficient excitation of the photocatalyst by light. If the light source is too weak, not emitting at the correct wavelength for the catalyst, or if the reaction vessel is not adequately irradiated, the catalytic cycle will not proceed efficiently.

    • Solution:

      • Verify that the emission wavelength of your light source matches the absorption maximum of your photocatalyst (e.g., blue LEDs for many common iridium or ruthenium catalysts).[8]

      • Ensure the reaction vessel is positioned to receive maximum and uniform irradiation. For larger scale reactions, specialized photoreactors may be necessary.

      • Confirm the light source is functioning correctly and has not diminished in intensity over time.

  • Possible Cause 2: Quenching of the Excited Photocatalyst.

    • Explanation: Certain functional groups on your substrate or impurities in the reaction mixture can quench the excited state of the photocatalyst, interrupting the desired energy transfer process.

    • Solution:

      • Purify your substrate and solvents to remove any potential quenching impurities. Common culprits include nitro groups or other easily reducible moieties.

      • If the substrate itself is suspected of quenching, a different photocatalyst with a higher excited-state reduction potential may be required.

  • Possible Cause 3: Deactivation of the Difluoromethoxylating Reagent.

    • Explanation: Many modern difluoromethoxylating reagents are designed to be redox-active.[1] If the reagent has degraded due to improper storage or handling, it will not be able to generate the necessary difluoromethoxy radical upon single electron transfer (SET) from the excited photocatalyst.[1][3]

    • Solution:

      • Use a fresh, properly stored batch of the difluoromethoxylating reagent.

      • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air or moisture.

Problem 2: Low yield in a metal-catalyzed difluoromethoxylation of an aryl halide.
  • Possible Cause 1: Catalyst Deactivation or Ligand Dissociation.

    • Explanation: In metal-catalyzed cross-coupling reactions, the active catalytic species can be deactivated by impurities or side reactions. The choice of ligand is also crucial for stabilizing the metal center and facilitating the catalytic cycle.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate many palladium and copper catalysts.

      • Screen different ligands to find the optimal one for your specific substrate and reaction conditions. The ligand can influence the rate of oxidative addition and reductive elimination.

  • Possible Cause 2: Poor Substrate Reactivity.

    • Explanation: The nature of the leaving group on the aryl halide and the electronic properties of the aromatic ring significantly affect the rate of oxidative addition, a key step in the catalytic cycle.

    • Solution:

      • If using an aryl chloride or bromide, consider switching to the corresponding aryl iodide, which is generally more reactive.

      • For electron-rich aryl halides, which can be challenging substrates, a more electron-rich ligand or a different catalyst system may be necessary to promote oxidative addition.[9]

  • Possible Cause 3: Inefficient Transmetalation.

    • Explanation: In reactions where a difluoromethyl source like TMSCF2H is used, the transfer of the CF2H group to the metal center (transmetalation) can be a rate-limiting step.

    • Solution:

      • The addition of additives, such as fluoride salts (e.g., CsF or KF), can facilitate the formation of a more reactive difluoromethylating species in situ.

      • Varying the stoichiometry of the difluoromethyl source can also impact the reaction outcome.

Problem 3: Low conversion in the difluoromethoxylation of a phenol or alcohol.
  • Possible Cause 1: Incomplete Deprotonation.

    • Explanation: The O-difluoromethoxylation of phenols and alcohols typically requires deprotonation to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile. If the base is not strong enough or if there is insufficient base, the reaction will not proceed to completion.

    • Solution:

      • Use a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • Ensure you are using at least a stoichiometric amount of base relative to the phenol or alcohol.

      • Consider the pKa of your substrate when choosing the base.

  • Possible Cause 2: Unsuitable Difluorocarbene Precursor or Generation Conditions.

    • Explanation: These reactions often proceed via the in-situ generation of difluorocarbene (:CF2) from a precursor like sodium chlorodifluoroacetate.[10] The temperature and solvent are critical for the efficient generation and subsequent trapping of the carbene.

    • Solution:

      • Optimize the reaction temperature. The decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene typically requires elevated temperatures.[10]

      • The choice of solvent can influence the stability and reactivity of the difluorocarbene. Aprotic polar solvents like DMF or acetonitrile are commonly used.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Difluoromethoxylation of an Arene
  • To an oven-dried reaction vial, add the arene (1.0 equiv), the difluoromethoxylating reagent (1.5 equiv), and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent (e.g., acetonitrile or DMSO) via syringe.

  • Place the reaction vial in a photoreactor equipped with a cooling fan and irradiate with the appropriate wavelength light (e.g., 34W blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11][12][13]

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Protocol 2: General Procedure for O-Difluoromethoxylation of a Phenol using Sodium Chlorodifluoroacetate
  • To an oven-dried round-bottom flask equipped with a reflux condenser, add the phenol (1.0 equiv) and a suitable aprotic polar solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate, 2.0 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add sodium chlorodifluoroacetate (2.0-3.0 equiv).[10]

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction by TLC or GC-MS.[10]

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Solvents for Difluoromethoxylation Reactions

SolventDielectric Constant (ε)Common ApplicationsNotes
Acetonitrile (MeCN)37.5Photoredox catalysis, metal-catalyzed reactionsGood for dissolving a wide range of organic compounds and salts.
Dimethylformamide (DMF)36.7O-difluoromethoxylation of phenols, metal-catalyzed reactionsHigh boiling point, useful for reactions requiring elevated temperatures.
Dichloromethane (DCM)9.1Metal-catalyzed reactionsLower boiling point, can be easier to remove.
Dimethyl Sulfoxide (DMSO)46.7Photoredox catalysisHigh boiling point, excellent solvating power for a variety of substrates.[8]

Visualizations

Troubleshooting_Workflow start Low Conversion in Difluoromethoxylation reagent Check Reagent Integrity (Age, Storage, Purity) start->reagent catalyst Evaluate Catalyst System (Activity, Loading, Ligand) start->catalyst conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->conditions substrate Assess Substrate Reactivity (Electronics, Sterics) start->substrate reagent_sol Use Fresh Reagent Handle under Inert Atmosphere reagent->reagent_sol catalyst_sol Use Fresh Catalyst Screen Ligands Ensure Anhydrous/Degassed Conditions catalyst->catalyst_sol conditions_sol Systematic Screening of Parameters conditions->conditions_sol substrate_sol Modify Substrate Change Reaction Type substrate->substrate_sol success Improved Conversion reagent_sol->success catalyst_sol->success conditions_sol->success substrate_sol->success

Caption: A logical workflow for troubleshooting low conversion rates.

Photoredox_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hν (Light) Reagent OCF2H Reagent (R-OCF2H) PC_oxidized Oxidized PC+ PC_excited->PC_oxidized SET Radical •OCF2H Radical Reagent->Radical Fragmentation Intermediate [Ar(H)OCF2H]• Radical->Intermediate Addition Substrate Substrate (Ar-H) Substrate->Intermediate Product Product (Ar-OCF2H) Intermediate->Product -H+, -e- PC_oxidized->PC Regeneration

Caption: Simplified photoredox catalytic cycle for C-H difluoromethoxylation.

References

Technical Support Center: Solubility Solutions for 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for enhancing the solubility of 4'-(Difluoromethoxy)acetanilide in biological assays. We understand that achieving and maintaining compound solubility is critical for generating reliable and reproducible data. This resource moves beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've received a new batch of this compound and it's not dissolving in my aqueous buffer. What are the first steps?

A1: Initial Assessment and Understanding the Challenge

This is a common and expected challenge. This compound is a crystalline solid with physicochemical properties that predict poor aqueous solubility.[1][2][3] Let's break down why.

  • Molecular Structure: The core acetanilide structure is only slightly soluble in water.[4] The addition of the difluoromethoxy group (-OCHF₂) significantly increases the molecule's hydrophobicity (lipophilicity), further reducing its affinity for aqueous environments.

  • Crystalline State: As a solid, the compound's molecules are arranged in a stable crystal lattice. To dissolve, solvent molecules must provide enough energy to overcome this lattice energy. This is energetically unfavorable in water for hydrophobic compounds.[5][6]

Initial Steps:

  • Confirm Compound Identity: Always verify the identity and purity of your compound if possible.

  • Do Not Start with Aqueous Buffers: Direct dissolution in aqueous media will likely fail. The standard best practice is to first create a high-concentration stock solution in a suitable organic solvent.

  • Proceed to Q2 for Stock Solution Preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1][7]
Molecular Weight 201.17 g/mol [1][7]
Appearance White to off-white solid[1]
Melting Point 114-115 °C[1]
Predicted pKa ~14.30 (amide proton)[2]

This high predicted pKa indicates that pH modification within a typical biological range (pH 4-8) will not be an effective strategy for solubilization via ionization.

Q2: What is the best practice for preparing a high-concentration stock solution of this compound?

A2: Preparing the Primary Stock Solution

The industry-standard approach is to use a water-miscible, non-volatile organic solvent.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a powerful aprotic solvent that is highly effective at disrupting the crystal lattice of hydrophobic compounds. It is also miscible with water, which is essential for subsequent dilutions into aqueous assay buffers.[8]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock

  • Weigh the Compound: Accurately weigh out 2.01 mg of this compound (MW = 201.17 g/mol ).

  • Add Solvent: Add 1.0 mL of 100% anhydrous DMSO.

  • Facilitate Dissolution: Vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be applied to ensure complete dissolution.

  • Visual Confirmation: The final solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Note: If the compound fails to dissolve in 100% DMSO, this may indicate an issue with compound purity or stability. However, for this specific molecule, solubility in DMSO should be high.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

A3: The "Crashing Out" Problem - A Decision Workflow

This is the most common hurdle in biological assays with poorly soluble compounds. The compound is stable in the organic stock but precipitates when the solution becomes predominantly aqueous, as its thermodynamic solubility limit is exceeded.

The goal is to keep the compound in a kinetically stable, supersaturated state or to increase its apparent solubility in the final assay medium.[5] Below is a decision workflow to troubleshoot this issue systematically.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Action: Lower DMSO to <0.5%. Does it still precipitate? check_dmso->reduce_dmso Yes dmso_ok DMSO % is likely not the issue. Proceed to other strategies. check_dmso->dmso_ok No reduce_dmso->dmso_ok Yes validate Validate: Run solvent/excipient 'vehicle control' in your assay. Check for interference. reduce_dmso->validate No cosolvent Strategy 1: Add a Co-solvent (e.g., PEG 400, Propylene Glycol) dmso_ok->cosolvent surfactant Strategy 2: Use a Surfactant (e.g., Tween-80, Cremophor EL) dmso_ok->surfactant cyclodextrin Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) dmso_ok->cyclodextrin cosolvent->validate surfactant->validate cyclodextrin->validate success Success: Compound is soluble and assay integrity is maintained. validate->success

Caption: Decision workflow for troubleshooting compound precipitation.

Explanation of the Workflow:

  • Check Final DMSO Concentration: Many proteins and cells are sensitive to DMSO concentrations above 0.5-1.0%. High DMSO levels can also promote precipitation by creating localized solvent pockets. Always aim for the lowest possible final concentration.

  • Implement a Solubility-Enhancing Strategy: If lowering the DMSO concentration isn't sufficient, you must modify the final assay buffer to make it more "hospitable" to the compound. The three primary strategies are using co-solvents, surfactants, or cyclodextrins.

  • Crucial Validation Step: Any additive (co-solvent, surfactant, etc.) used to improve solubility must be tested in a "vehicle control" experiment. This ensures the additive itself does not interfere with your biological assay (e.g., inhibit an enzyme, affect cell viability, or disrupt a protein-protein interaction).

Q4: Which co-solvents can I use, and what are the recommended starting concentrations?

A4: Co-Solvent Strategy

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for hydrophobic compounds, increasing their solubility.

Causality: By lowering the polarity of the bulk solvent, co-solvents reduce the energy penalty of moving the hydrophobic compound from a DMSO stock into the assay buffer.[11]

Table 2: Common Co-solvents for Biological Assays

Co-SolventTypical Starting Conc. (v/v)ProsCons
Polyethylene Glycol (PEG 300/400) 5-10%Low toxicity, widely used in formulations.[12]Can be viscous; may affect some protein assays.
Propylene Glycol (PG) 5-10%Good safety profile, less viscous than PEG.[9]Can have antimicrobial properties at high conc.
Ethanol 1-5%Effective solubilizer.Can denature proteins; volatile.
Glycerol 5-15%Excellent protein stabilizer.[8]High viscosity; may not be a strong solubilizer for all compounds.

Step-by-Step Protocol: Using a Co-solvent

  • Prepare Modified Buffer: Prepare your standard assay buffer containing the desired final concentration of the co-solvent (e.g., assay buffer + 5% PEG 400).

  • Serial Dilution: If necessary, perform a serial dilution of your high-concentration DMSO stock in 100% DMSO to get to an intermediate concentration.

  • Final Dilution: Add a small aliquot of the DMSO stock to the co-solvent-containing buffer and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.

  • Validation: Run a vehicle control (buffer + 5% PEG 400 + DMSO) to check for assay interference.

Q5: When should I consider using a surfactant, and which ones are compatible with biological assays?

A5: Surfactant-Based Solubilization

Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form microscopic aggregates called micelles.[13] The hydrophobic core of these micelles can encapsulate insoluble compounds, effectively solubilizing them in the aqueous medium.[13][14]

When to Use: This strategy is effective when co-solvents fail or are incompatible with the assay. It is particularly useful for highly lipophilic compounds.

G drug Hydrophobic Drug (this compound) complex complex drug->complex cd Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cd->complex

References

Validation & Comparative

A Comparative Analysis of 4'-(Difluoromethoxy)acetanilide and 4'-(Trifluoromethoxy)acetanilide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead candidates. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, in particular, are frequently employed as bioisosteres of the metabolically labile methoxy group, offering distinct electronic and lipophilic properties that can profoundly influence a molecule's biological behavior. This guide presents a comprehensive comparative analysis of two structurally related acetanilides, 4'-(Difluoromethoxy)acetanilide and 4'-(Trifluoromethoxy)acetanilide, to provide researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, synthesis, and metabolic fate. While direct head-to-head comparative biological studies on these specific molecules are not extensively available in the public domain, this guide synthesizes available data and established principles of medicinal chemistry to offer valuable insights for their application in research.

Physicochemical Properties: A Subtle Structural Shift with Significant Consequences

The addition of a single fluorine atom distinguishes 4'-(trifluoromethoxy)acetanilide from its difluoromethoxy counterpart, a seemingly minor alteration that imparts measurable differences in their fundamental physicochemical characteristics. These differences, summarized in the table below, have significant implications for their solubility, permeability, and interactions with biological targets.

PropertyThis compound4'-(Trifluoromethoxy)acetanilide
Molecular Formula C₉H₉F₂NO₂[1]C₉H₈F₃NO₂[2][3]
Molecular Weight 201.17 g/mol [1][4]219.16 g/mol [2][3]
Melting Point 114-115 °C[4]115-117 °C
Boiling Point 338.6 ± 37.0 °C at 760 mmHg[5]Not available
Density 1.3 ± 0.1 g/cm³[5]Not available
pKa (predicted) 14.30 ± 0.70Not available
Flash Point 158.6 ± 26.5 °C[5]Not available

The trifluoromethoxy group is a stronger electron-withdrawing group compared to the difluoromethoxy moiety. This heightened electronegativity in 4'-(trifluoromethoxy)acetanilide can influence its acidity, basicity, and propensity for hydrogen bonding, which in turn affects its binding affinity to enzymes and receptors.

Synthesis of this compound and 4'-(Trifluoromethoxy)acetanilide

The synthesis of both compounds typically involves the acylation of the corresponding aniline precursor. The following protocols provide detailed, step-by-step methodologies for their laboratory-scale preparation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of 4-(difluoromethoxy)aniline.

Materials:

  • 4-(Difluoromethoxy)aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a 250 mL beaker, dissolve 5.0 g of 4-(difluoromethoxy)aniline in a mixture of 150 mL of deionized water and 5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of 8.0 g of sodium acetate in 30 mL of deionized water.

  • To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride with vigorous stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution and continue to stir vigorously.

  • A white precipitate of this compound will form. Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield purified this compound.

  • Dry the purified crystals in a vacuum oven at 60 °C.

Experimental Protocol: Synthesis of 4'-(Trifluoromethoxy)acetanilide

This protocol outlines the synthesis of 4'-(trifluoromethoxy)acetanilide from its aniline precursor, 4-(trifluoromethoxy)aniline.

Materials:

  • 4-(Trifluoromethoxy)aniline[6]

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 5.0 g of 4-(trifluoromethoxy)aniline in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution with stirring. If the reaction is slow, a catalytic amount of pyridine can be added.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 4'-(trifluoromethoxy)acetanilide from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified product.

  • Dry the purified crystals under vacuum.

Synthesis_Pathways cluster_difluoro Synthesis of this compound cluster_trifluoro Synthesis of 4'-(Trifluoromethoxy)acetanilide 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline Acylation_1 Acylation 4-(Difluoromethoxy)aniline->Acylation_1 1. Acetic Anhydride_1 Acetic Anhydride Acetic Anhydride_1->Acylation_1 2. HCl / H2O HCl / H₂O HCl / H2O->Acylation_1 NaOAc Sodium Acetate NaOAc->Acylation_1 This compound This compound Acylation_1->this compound 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Acylation_2 Acylation 4-(Trifluoromethoxy)aniline->Acylation_2 1. Acetic Anhydride_2 Acetic Anhydride Acetic Anhydride_2->Acylation_2 2. DCM DCM DCM->Acylation_2 4'-(Trifluoromethoxy)acetanilide 4'-(Trifluoromethoxy)acetanilide Acylation_2->4'-(Trifluoromethoxy)acetanilide

Figure 1: Synthetic pathways for this compound and 4'-(Trifluoromethoxy)acetanilide.

Comparative Metabolic Profile and Stability

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The introduction of fluorine can significantly alter metabolic pathways, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.

Theoretical Considerations and Inferences from Related Compounds

The trifluoromethyl (-CF₃) group is widely recognized for its ability to enhance metabolic stability.[7][8] The high strength of the carbon-fluorine bond makes the -CF₃ group highly resistant to oxidative metabolism. Its strong electron-withdrawing nature also deactivates the adjacent aromatic ring, rendering it less susceptible to CYP-mediated hydroxylation.[7] Studies on various molecular scaffolds have demonstrated that replacing a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed.[9]

The difluoromethoxy (-OCHF₂) group is often employed as a metabolically robust bioisostere for the methoxy (-OCH₃) group, effectively preventing O-demethylation, a common and rapid metabolic pathway.[7] However, the metabolic stability conferred by the -OCHF₂ group may not be as pronounced as that of the -CF₃ group. Some studies have indicated that while O-demethylation is blocked, metabolism may shift to other parts of the molecule.[7]

Based on these principles, it is hypothesized that 4'-(Trifluoromethoxy)acetanilide would exhibit greater metabolic stability than this compound . The primary metabolic pathways for both compounds are likely to involve hydrolysis of the acetamide group to the corresponding aniline and hydroxylation of the aromatic ring, although the latter is expected to be slower for the trifluoromethoxy derivative.

Metabolic_Pathways cluster_difluoro_metabolism Metabolism of this compound cluster_trifluoro_metabolism Metabolism of 4'-(Trifluoromethoxy)acetanilide DFMA This compound DFMA_hydrolysis 4-(Difluoromethoxy)aniline DFMA->DFMA_hydrolysis Amidase DFMA_hydroxylation Hydroxylated Metabolite DFMA->DFMA_hydroxylation CYP450 TFMA 4'-(Trifluoromethoxy)acetanilide TFMA_hydrolysis 4-(Trifluoromethoxy)aniline TFMA->TFMA_hydrolysis Amidase TFMA_hydroxylation Hydroxylated Metabolite (slower formation) TFMA->TFMA_hydroxylation CYP450

Figure 2: Postulated primary metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of the two compounds in vitro.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound and 4'-(trifluoromethoxy)acetanilide.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound and 4'-(Trifluoromethoxy)acetanilide

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally related stable compound)

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a working solution of HLMs in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound working solution to the wells and pre-incubate at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Comparative Biological Activity and Cytochrome P450 Inhibition

While specific comparative data on the biological activities of this compound and 4'-(trifluoromethoxy)acetanilide are limited, their structural similarity to known pharmacologically active acetanilides suggests they may possess analgesic, anti-inflammatory, or other biological properties.[10] The nature and position of the fluoroalkoxy substituent would be expected to modulate such activities.

A crucial aspect of in vitro characterization is the assessment of a compound's potential to inhibit CYP450 enzymes, as this can lead to drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay is a cost-effective method for screening the inhibitory potential of compounds against the major drug-metabolizing CYP isoforms.[11]

Objective: To determine the IC₅₀ values of this compound and 4'-(trifluoromethoxy)acetanilide against a panel of human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Recombinant human CYP450 enzymes

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and known selective inhibitors for each isoform (positive controls)

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds and positive controls in buffer.

    • Prepare a mixture of the recombinant CYP enzyme and the corresponding fluorogenic substrate in buffer.

  • Incubation:

    • Add the test compound/positive control dilutions to the wells of the plate.

    • Add the enzyme-substrate mixture to the wells.

    • Pre-incubate at 37 °C for a specified time.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_stability Metabolic Stability Assay cluster_inhibition CYP450 Inhibition Assay Start_Stability Start Prepare_Reagents_S Prepare Reagents (HLMs, Compounds, NADPH) Start_Stability->Prepare_Reagents_S Incubate Incubate at 37°C Prepare_Reagents_S->Incubate Quench_Reaction Quench at Time Points Incubate->Quench_Reaction Analyze_LCMS Analyze by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_HalfLife Calculate t½ and CLint Analyze_LCMS->Calculate_HalfLife End_Stability End Calculate_HalfLife->End_Stability Start_Inhibition Start Prepare_Reagents_I Prepare Reagents (CYPs, Substrates, Compounds) Start_Inhibition->Prepare_Reagents_I Incubate_I Incubate at 37°C Prepare_Reagents_I->Incubate_I Measure_Fluorescence Measure Fluorescence Incubate_I->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Measure_Fluorescence->Calculate_IC50 End_Inhibition End Calculate_IC50->End_Inhibition

Figure 3: Workflow for in vitro metabolic stability and CYP450 inhibition assays.

Conclusion

This compound and 4'-(trifluoromethoxy)acetanilide represent a pair of closely related analogs where a subtle structural modification is poised to elicit significant differences in their physicochemical and metabolic properties. Based on established principles of medicinal chemistry, the trifluoromethoxy derivative is anticipated to exhibit enhanced metabolic stability due to the robust nature of the -CF₃ group. This guide provides a framework for the synthesis and in vitro evaluation of these compounds, enabling researchers to empirically validate these hypotheses and further explore their potential biological activities. The provided experimental protocols serve as a self-validating system for the comparative assessment of these and other fluorinated analogs, contributing to a more rational design of novel therapeutic agents.

References

A Comparative Guide: LC-MS versus GC-MS for the Sensitive Analysis of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4'-(Difluoromethoxy)acetanilide. We will delve into the core principles of each technique, present detailed experimental protocols, and offer data-driven recommendations tailored for researchers, scientists, and professionals in drug development.

The Analytical Challenge: this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a polar acetamide group and a difluoromethoxy moiety, presents a unique analytical challenge. Accurate and sensitive quantification is crucial for process monitoring, impurity profiling, and ensuring the quality of final products. The choice of analytical methodology is paramount and is fundamentally dictated by the physicochemical properties of the analyte itself.

PropertyValueImplication for Analysis
Molecular Formula C₉H₉F₂NO₂---
Molecular Weight ~201.17 g/mol Suitable for both LC-MS and GC-MS.[1][2][3]
Appearance White to off-white solidRequires dissolution for analysis.[1]
Melting Point 114-115°CRelatively low, suggesting potential thermal lability.[1]
Boiling Point (Predicted) ~338.6 °CHigh boiling point indicates low volatility, a significant challenge for GC-MS.[2]
Polarity Moderately PolarThe amide and ether groups make it suitable for reversed-phase LC and amenable to soft ionization techniques like ESI.

The analyte's high boiling point and potential for thermal degradation make direct GC-MS analysis problematic, whereas its polarity is well-suited for LC-MS. This fundamental difference forms the basis of our comparative analysis.

Approach 1: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Direct Approach

LC-MS is the technique of choice for compounds that are non-volatile, polar, or thermally unstable.[4][5][6][7] Given the properties of this compound, LC-MS offers a direct, robust, and highly sensitive method of analysis with minimal sample manipulation.

Causality of Method Selection

The decision to use LC-MS is driven by the analyte's inherent polarity and high boiling point. Reversed-phase liquid chromatography can effectively separate the compound from non-polar impurities, while the soft ionization of mass spectrometry allows for sensitive detection without thermal degradation. Electrospray Ionization (ESI) is particularly effective as the amide group can be readily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion, which is ideal for quantification.[8][9]

Experimental Workflow: LC-MS

The workflow for LC-MS is straightforward, a key advantage in high-throughput environments.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing Dissolve Dissolution in Methanol/Water Sample->Dissolve Inject UPLC Injection Dissolve->Inject LC C18 Column Separation Inject->LC ESI ESI Source Ionization (+ve) LC->ESI MS Mass Analyzer (MRM Scan) ESI->MS Detect Detector MS->Detect Data Data Processing & Quantification Detect->Data

Caption: Streamlined LC-MS workflow for this compound analysis.

Detailed Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Perform serial dilutions from the stock solution using the same solvent to prepare calibration standards and quality control samples at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

2. LC Conditions:

  • System: UHPLC System

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid promotes the protonation of the analyte, enhancing ESI efficiency.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides superior sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition.

  • Precursor Ion (Q1): m/z 202.1 ([M+H]⁺)

  • Product Ion (Q3): A specific fragment ion determined by infusion and fragmentation of the standard (e.g., m/z 160.1, corresponding to the loss of acetyl group).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 400 °C
    • Collision Energy: Optimized for the specific transition (e.g., 15 eV).

Anticipated Results

This method is expected to yield a sharp, symmetrical chromatographic peak with a retention time of approximately 2.5 minutes. The high selectivity of MRM ensures minimal interference from the sample matrix, leading to a low limit of quantification (LOQ), often in the low ng/mL or even pg/mL range. The workflow's simplicity and speed make it ideal for routine quality control and high-throughput screening.

Approach 2: Gas Chromatography-Mass Spectrometry (GC-MS) — The Derivatization-Dependent Method

GC-MS is a powerful technique for volatile and thermally stable compounds.[6][7] However, direct analysis of this compound by GC-MS is hindered by its low volatility and the presence of a polar N-H group on the amide, which can cause peak tailing and adsorption in the GC system. Therefore, a chemical derivatization step is mandatory.

Causality of Method Selection & The Need for Derivatization

To make the analyte suitable for GC, its volatility must be increased and its polar N-H group must be masked.[10] Derivatization accomplishes this by replacing the active hydrogen with a non-polar group. Silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride) are common strategies.[11][12] This additional step, however, introduces complexity, potential for side reactions, and increases sample preparation time. Ionization in GC-MS is typically achieved by Electron Ionization (EI), a high-energy ("hard") technique that causes extensive fragmentation, providing a detailed fingerprint for structural confirmation but often with a weak or absent molecular ion.[13]

Experimental Workflow: GC-MS

The GC-MS workflow is more complex due to the essential derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing Dissolve Dissolution in Acetonitrile Sample->Dissolve Deriv Add Silylating Agent (e.g., BSTFA) Dissolve->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject GC Injection Heat->Inject GC DB-5ms Column Separation Inject->GC EI EI Source (70 eV) GC->EI MS Mass Analyzer (Full Scan) EI->MS Detect Detector MS->Detect Data Data Processing & Library Search Detect->Data

Caption: GC-MS workflow, highlighting the critical derivatization step.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation & Derivatization:

  • Prepare stock solutions and calibration standards in a dry aprotic solvent like acetonitrile.

  • Pipette 100 µL of the standard or sample solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. Rationale: Water and other protic solvents interfere with the silylation reaction.

  • Add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of acetonitrile.

  • Seal the vial tightly and heat in a heating block at 70 °C for 30 minutes to ensure complete reaction.

  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • System: Gas Chromatograph with Autosampler

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 2 minutes. Rationale: A temperature program is required to elute the derivatized analyte efficiently.

3. MS Conditions:

  • System: Single Quadrupole Mass Spectrometer

  • Ionization Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500). Rationale: Full scan is used to obtain a complete fragmentation pattern for library matching and structural confirmation.

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Anticipated Results

The derivatized analyte will elute as a sharp peak. The resulting mass spectrum will be of the trimethylsilyl (TMS) derivative, not the original compound. It will show a characteristic fragmentation pattern that can be used for identification, but the molecular ion of the derivative (m/z 273.1) may be of low abundance. While providing excellent chromatographic separation, the multi-step sample preparation is a significant drawback in terms of time, cost, and potential for variability.

Objective Performance Comparison

ParameterLC-MSGC-MSJustification
Sensitivity (LOD/LOQ) Superior GoodLC-MS/MS (MRM) is inherently more sensitive and selective than GC-MS (Full Scan). Soft ESI concentrates ion current into the precursor ion, maximizing signal.[6][14]
Sample Prep Complexity Low (Dissolve & Inject)High (Solvent exchange, derivatization, heating)The need for derivatization in GC-MS adds multiple time-consuming and error-prone steps.[6]
Analysis Time Faster (~5 min/sample)Slower (~10 min/sample + prep)UHPLC enables very fast gradient runs. GC runs are typically longer, and derivatization adds significant time.
Robustness HighModerateSimpler workflows are generally more robust. Derivatization efficiency can be a source of variability in GC-MS.
Selectivity Superior GoodMRM on a triple quadrupole MS is the gold standard for selectivity in complex matrices.
Analyte Integrity Excellent At RiskLC-MS analyzes the compound at near-ambient temperatures. GC-MS exposes the analyte to high temperatures in the inlet and column, risking degradation.

Senior Application Scientist's Recommendation

For the sensitive, high-throughput, and robust quantification of this compound, LC-MS is the unequivocally superior methodology.

The decision is primarily driven by the analyte's inherent physicochemical properties. LC-MS directly accommodates the compound's moderate polarity and non-volatile nature, employing a simple and rapid "dissolve and inject" workflow that preserves the analyte's integrity. The use of ESI coupled with tandem mass spectrometry (MRM) provides unmatched sensitivity and selectivity, making it the ideal choice for trace-level analysis in pharmaceutical development and quality control.

While GC-MS is a powerful technique, its application to this specific analyte is compromised by the mandatory, multi-step derivatization process. This not only increases analytical time and cost but also introduces potential sources of error and variability. The high temperatures required for GC analysis also pose a risk of thermal degradation. GC-MS should only be considered for this analysis if LC-MS instrumentation is unavailable or as an orthogonal technique for confirmatory purposes where its unique fragmentation patterns can provide supplementary structural information.

References

Spectroscopic analysis for the structural confirmation of 4'-(Difluoromethoxy)acetanilide.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 4'-(Difluoromethoxy)acetanilide

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. This compound, a key intermediate in the synthesis of various active compounds, presents a unique analytical challenge due to the presence of diverse functional groups, including a difluoromethoxy moiety.[1] This guide provides a comprehensive comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this molecule. Our focus extends beyond mere data presentation to the underlying scientific rationale for experimental choices, empowering researchers to develop robust, self-validating analytical workflows.

Molecular Structure: The Analytical Blueprint

A thorough analysis begins with an understanding of the molecule's constituent parts. This compound (C₉H₉F₂NO₂) comprises a para-disubstituted benzene ring, an acetamide group (-NHCOCH₃), and a difluoromethoxy group (-OCHF₂). Each of these components yields a distinct signature in various spectroscopic analyses, and the goal is to piece together these signatures to form a complete and coherent structural picture.

Functional Group Key Structural Features for Analysis
Acetamide Amide N-H, carbonyl C=O, methyl CH₃
p-Disubstituted Ring A'A'B'B' system of aromatic protons, four unique aromatic carbons
Difluoromethoxy Unique methine proton (CHF₂), two equivalent fluorine atoms, C-F bonds

Core Spectroscopic Techniques: A Multi-Faceted Approach

No single technique can provide absolute structural proof. True confidence is achieved through the convergence of data from orthogonal methods.[2][3] We will explore the specific insights provided by NMR, IR, and MS in the context of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution.[4] For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

The choice of solvent is a critical first step. While CDCl₃ is common, amides can exhibit broad, hard-to-identify N-H proton signals due to intermediate-rate chemical exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as its hydrogen-bond accepting nature slows this exchange, resulting in a sharper, more easily identifiable N-H peak.[5]

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

  • Aromatic Region (~7.0-7.7 ppm): The para-substitution pattern will give rise to a characteristic A'A'B'B' system, appearing as two distinct doublets. The protons ortho to the electron-donating -OCHF₂ group are expected to be slightly upfield compared to those ortho to the -NHCOCH₃ group.

  • Amide Proton (~9.9 ppm in DMSO-d₆): A singlet corresponding to the N-H proton. Its chemical shift can be concentration-dependent.

  • Difluoromethoxy Proton (~6.5-7.5 ppm): This is a highly characteristic signal. The single proton on the difluoromethoxy carbon will be split into a triplet by the two equivalent fluorine atoms (¹JHF coupling).

  • Methyl Protons (~2.1 ppm): A sharp singlet integrating to three protons from the acetyl group.[6]

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. It offers a wide chemical shift range and high sensitivity, making it an excellent probe for fluorinated molecules.[7][8]

  • Expected Spectrum: A single resonance is expected for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet by the geminal proton (¹JFH coupling), confirming the H-C-F connectivity. The chemical shift provides information about the electronic environment of the fluorine atoms.[9]

This technique reveals the number of unique carbon environments. Due to molecular symmetry, eight distinct signals are expected for this compound.

  • Carbonyl Carbon (~168 ppm): The amide C=O carbon, typically found significantly downfield.[10]

  • Aromatic Carbons (~115-140 ppm): Four signals for the aromatic carbons. The carbon directly attached to the difluoromethoxy group will be a triplet due to C-F coupling.

  • Difluoromethoxy Carbon (~116 ppm): This carbon signal is also a key indicator. It will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

  • Methyl Carbon (~24 ppm): The signal for the acetyl CH₃ carbon.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11]

  • N-H Stretch (~3300 cm⁻¹): A sharp to medium absorption band indicating the secondary amide N-H bond.[12]

  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): Absorption bands characteristic of C-H bonds on the benzene ring.

  • Amide I Band (C=O Stretch) (~1670 cm⁻¹): A very strong, sharp absorption is the hallmark of the carbonyl group in the amide functionality.[12]

  • C-O and C-F Stretches (~1250-1000 cm⁻¹): The "fingerprint region" will contain strong, complex bands corresponding to the stretching vibrations of the C-O-C ether linkage and the C-F bonds of the difluoromethoxy group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The choice of ionization method is crucial. Electron Ionization (EI) provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically preserves the molecular ion.

  • Molecular Ion Peak (M⁺): The molecular weight of C₉H₉F₂NO₂ is 201.17.[13] A high-resolution mass spectrometer (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (e.g., 201.0601).

  • Key Fragmentation Pathways (EI):

    • Acylium Ion: A prominent peak at m/z 43, corresponding to [CH₃CO]⁺.

    • Loss of Ketene: A fragment corresponding to the loss of CH₂=C=O (42 Da) from the molecular ion, leading to the 4-(difluoromethoxy)aniline fragment ion at m/z 159.

    • Cleavage of the Difluoromethoxy Group: Fragmentation involving the C-O bond can also occur.

Comparative Analysis: Choosing the Right Tool

Technique Primary Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (via coupling), relative quantitationClearly resolves aromatic, amide, methyl, and the unique CHF₂ protons. Confirms para-substitution.Signal overlap is possible; amide N-H can be broad.
¹⁹F NMR Fluorine environment, H-F and F-F couplingHighly sensitive and specific for the -OCHF₂ group.[7] Confirms the number of fluorine atoms and their coupling to the proton.Provides no information about the non-fluorinated parts of the molecule.
¹³C NMR Carbon skeleton, number of unique carbonsConfirms the total number of carbons and identifies the unique C-F coupled carbon of the -OCHF₂ group.Low natural abundance of ¹³C requires longer acquisition times.
IR Spectroscopy Presence of functional groupsQuickly confirms the presence of the amide (N-H, C=O) and C-F/C-O bonds.[12]Provides no information on molecular connectivity or overall structure.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsProvides definitive molecular weight.[13] Fragmentation pattern helps confirm the presence of the acetyl group.Isomers cannot be distinguished; fragmentation can be complex.

Workflow for Unambiguous Structural Confirmation

A logical, multi-step workflow ensures that data from each technique is used to build upon and validate the others, leading to a single, confident structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Structural Confirmation prep Prepare High-Purity Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F in DMSO-d₆) prep->nmr Distribute Sample ir FTIR Spectroscopy (ATR or KBr pellet) prep->ir Distribute Sample ms Mass Spectrometry (HRMS-ESI & GC-EI) prep->ms Distribute Sample interp_nmr Assign Signals Determine Connectivity nmr->interp_nmr interp_ir Identify Functional Group Bands ir->interp_ir interp_ms Confirm Mol. Weight & Analyze Fragments ms->interp_ms confirm Convergent Data Analysis: Holistic Structure Validation interp_nmr->confirm interp_ir->confirm interp_ms->confirm final Final Structure Confirmed confirm->final All data consistent?

Caption: Workflow for structural confirmation.

Experimental Protocols

Trustworthy data is born from meticulous experimental practice. The following protocols represent best practices for acquiring high-quality data for this compound.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹⁹F, and ¹³C nuclei.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters: 32 scans, 2-second relaxation delay, spectral width covering -2 to 12 ppm.

  • ¹⁹F Acquisition: Acquire a ¹H-decoupled ¹⁹F spectrum. A spectral width appropriate for aryl-OCHF₂ groups should be used.

  • ¹³C Acquisition: Acquire a ¹H-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence to aid in assignment). Typical parameters: 1024 scans, 2-second relaxation delay, spectral width covering 0 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Calibrate the ¹⁹F spectrum using an appropriate external standard.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is usually displayed in terms of transmittance or absorbance.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument using a known standard immediately prior to analysis.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental composition and compare it to the theoretical value for C₉H₉F₂NO₂.

Conclusion

The structural confirmation of this compound is most reliably achieved not by a single "magic bullet" technique, but by the logical integration of data from NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. NMR provides the definitive map of atomic connectivity, IR confirms the presence of key functional groups, and MS validates the molecular weight and elemental composition. By understanding the strengths and limitations of each method and following rigorous experimental protocols, researchers can achieve an unambiguous and defensible structural elucidation, a critical step in the journey of drug development and chemical innovation.

References

A Researcher's Guide to the Methoxy-to-Difluoromethoxy Bioisosteric Replacement: Properties, Protocols, and Predictions

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic modification of a lead compound is paramount to achieving a desirable pharmacological profile. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning a molecule's properties. This guide provides an in-depth comparison of the replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H), a substitution that has gained significant traction for its ability to modulate physicochemical and pharmacokinetic characteristics.[1][2][3]

This document will delve into the nuanced effects of this substitution on lipophilicity, electronic properties, and metabolic stability, supported by experimental data and detailed protocols. The aim is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights needed to effectively leverage this bioisosteric switch in their own discovery programs.

Comparative Physicochemical Properties: A Game of Nuances

The decision to replace a methoxy group with a difluoromethoxy group is driven by the desire to predictably alter a molecule's behavior in a biological system. These changes are rooted in the fundamental differences in the physicochemical properties of the two groups.

Lipophilicity: A molecule's lipophilicity, often expressed as logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group is generally more lipophilic than a methoxy group.[3] This increased lipophilicity can enhance membrane permeability, potentially improving oral absorption.[3] However, the impact on logP can be context-dependent, with the change in lipophilicity (ΔlogP) for a methoxy to difluoromethyl replacement spanning from -0.1 to +0.4.[4]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale for Change
Hansch Hydrophobicity Parameter (π) ~ -0.02~ +0.49The two fluorine atoms significantly increase the hydrophobic character of the substituent.
Calculated logP (Anisole vs. Difluoromethoxybenzene) 1.962.45Demonstrates the increased lipophilicity conferred by the -OCF₂H group.
Hydrogen Bond Donating Capability NoneWeak H-bond donorThe electron-withdrawing fluorine atoms polarize the C-H bond, enabling weak hydrogen bonding interactions.[1]
pKa of Phenol (para-substituted) ~10.2~8.5The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the phenoxide anion, increasing acidity.[3][5]

Electronic Effects: The two highly electronegative fluorine atoms in the difluoromethoxy group exert a strong electron-withdrawing inductive effect.[3] This can have a profound impact on the acidity or basicity (pKa) of nearby functional groups.[1] For instance, replacing a methoxy group on a phenolic ring with a difluoromethoxy group will significantly lower the pKa of the phenol, making it more acidic.[3][5] This modulation of ionization at physiological pH can influence a compound's solubility, receptor binding, and cell penetration.[3]

Conformational Effects: The replacement of methoxy with difluoromethoxy can also introduce subtle but significant conformational changes. The -OCF₂H group may adopt a different preferred orientation relative to an aromatic ring compared to the -OCH₃ group, which could influence how a molecule fits into a binding pocket.

G cluster_0 Methoxy Conformation cluster_1 Difluoromethoxy Conformation Methoxy Ar-O-CH3 Description1 Typically lies in the plane of the aromatic ring to maximize resonance. Difluoromethoxy Ar-O-CF2H Description2 Often prefers a conformation where the C-H bond is out of the plane of the aromatic ring.

Caption: Conformational preferences of methoxy and difluoromethoxy groups.

Enhancing Metabolic Stability: Blocking a Common Liability

One of the primary motivations for replacing a methoxy group is to block a common metabolic pathway: O-demethylation.[1][6] The carbon-hydrogen bonds in a methoxy group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of an unstable intermediate that rapidly cleaves to a hydroxyl group and formaldehyde. The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to this oxidative metabolism.[1][7]

This increased metabolic stability can lead to several desirable pharmacokinetic outcomes:

  • Longer drug half-life: By blocking a major clearance pathway, the drug remains in circulation for a longer period.[1]

  • Reduced clearance: This can lead to higher plasma concentrations for a given dose.

  • Potentially lower required dose: A longer half-life and reduced clearance may allow for less frequent or lower dosing.[1]

It is important to note, however, that blocking one metabolic pathway may lead to the emergence of others. The metabolic fate of the molecule may shift to other susceptible sites.[6] Therefore, a comprehensive metabolic stability assessment is crucial.

G cluster_0 Methoxy Metabolism cluster_1 Difluoromethoxy Metabolism A Ar-O-CH3 B [Ar-O-CH2OH] A->B CYP450 Oxidation C Ar-OH B->C D HCHO B->D E Ar-O-CF2H F Metabolically More Stable E->F Resistant to O-dealkylation

Caption: Comparison of metabolic pathways for methoxy and difluoromethoxy groups.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To empirically determine the impact of the methoxy-to-difluoromethoxy replacement on metabolic stability, an in vitro assay using human liver microsomes is a standard and informative approach. This assay primarily evaluates phase I metabolism mediated by CYP enzymes.[1]

Materials:

  • Test compounds (methoxy and difluoromethoxy analogs)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

G A Prepare Incubation Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench with Acetonitrile/IS D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate In Vitro Half-life G->H

Caption: Workflow for an in vitro microsomal stability assay.

Impact on Biological Activity: A Case-by-Case Evaluation

The bioisosteric replacement of a methoxy group with a difluoromethoxy group can have varied effects on a compound's biological activity, and these effects must be evaluated on a case-by-case basis.

  • Increased Potency: In some cases, the unique properties of the difluoromethoxy group can lead to enhanced potency. For example, its ability to act as a weak hydrogen bond donor, a feature absent in the methoxy group, can introduce new favorable interactions with the target protein.[1]

  • Maintained or Reduced Potency: In other instances, the increased steric bulk or altered electronic properties of the difluoromethoxy group may lead to a decrease in binding affinity. For example, in a study on 2-substituted estradiol derivatives, the 2-difluoromethoxy estradiol was less potent than its 2-methoxy counterpart in antiproliferative assays.[5] However, the sulfamated analogs of the difluoromethoxy compound were often more potent than the non-fluorinated versions.[5]

These examples underscore the importance of empirical testing to determine the outcome of this bioisosteric replacement on biological activity.

Conclusion and Future Perspectives

The replacement of a methoxy group with a difluoromethoxy group is a valuable strategy in the medicinal chemist's toolkit.[1] This substitution can confer a number of advantages, most notably enhanced metabolic stability by blocking O-demethylation.[1][6] Furthermore, it offers a way to fine-tune lipophilicity and electronic properties, which can have a significant impact on a compound's overall ADME profile and biological activity.[1][3]

As with any bioisosteric replacement, the effects are not always predictable and require careful experimental validation. However, by understanding the fundamental principles behind the changes in physicochemical properties and metabolic fate, researchers can make more informed decisions in the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The continued development of novel synthetic methods for the introduction of the difluoromethoxy group will undoubtedly further expand its application in drug discovery.[7][8]

References

A comparative study of different synthetic routes to N-[4-(difluoromethoxy)phenyl]acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups, offering a unique combination of lipophilicity and hydrogen bond donating capability.[1] N-[4-(difluoromethoxy)phenyl]acetamide, a valuable intermediate and structural motif in various active pharmaceutical ingredients, presents a compelling case study for the comparative analysis of synthetic methodologies.

This guide provides an in-depth, objective comparison of the primary synthetic routes to N-[4-(difluoromethoxy)phenyl]acetamide, offering detailed experimental protocols, a quantitative comparison of key metrics, and insights into the practical considerations for laboratory and industrial-scale synthesis.

Introduction to N-[4-(difluoromethoxy)phenyl]acetamide

N-[4-(difluoromethoxy)phenyl]acetamide, also known as 4'-(difluoromethoxy)acetanilide, is a key building block in organic synthesis. Its structure, featuring a difluoromethoxy group para to an acetamido group on a benzene ring, makes it a precursor for more complex molecules in drug discovery and materials science. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical research community.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways to N-[4-(difluoromethoxy)phenyl]acetamide have been established, each with distinct advantages and disadvantages.

  • Route 1: A Multi-step Synthesis from 4-Nitrophenol. This linear synthesis involves three key transformations: difluoromethylation of the phenolic hydroxyl group, reduction of the nitro group to an amine, and subsequent acetylation of the amine.

  • Route 2: Direct Acetylation of 4-(difluoromethoxy)aniline. This is a more convergent approach that relies on the availability of the key intermediate, 4-(difluoromethoxy)aniline.

Below is a detailed examination of each route.

Route 1: Multi-step Synthesis from 4-Nitrophenol

This route offers a pathway to the target molecule from a readily available and inexpensive starting material, 4-nitrophenol. The synthesis is carried out in three distinct steps.

Step 1: Difluoromethylation of 4-Nitrophenol

The introduction of the difluoromethyl group onto the phenolic oxygen is the critical step in this route. While various difluoromethylating agents exist, the use of chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate are common industrial methods. A Chinese patent describes a high-yielding process using monochlorodifluoromethane under alkaline conditions.[2]

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-Nitrophenol, Sodium Hydroxide, Monochlorodifluoromethane, Dioxane.

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-nitrophenol in dioxane.

    • Add a solution of sodium hydroxide to form the sodium phenoxide salt in situ.

    • Under controlled temperature and pressure, introduce monochlorodifluoromethane gas into the reaction mixture.

    • Maintain the reaction under alkaline conditions until completion, monitored by an appropriate analytical technique (e.g., TLC or GC).

    • Upon completion, neutralize the reaction mixture and extract the product, 4-(difluoromethoxy)nitrobenzene, with a suitable organic solvent.

    • Purify the product by distillation or recrystallization.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like dioxane facilitates the dissolution of the reactants. The formation of the sodium phenoxide is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol, enabling the nucleophilic attack on the difluorocarbene precursor.

Step 2: Reduction of 4-(difluoromethoxy)nitrobenzene

The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to a primary amine to yield 4-(difluoromethoxy)aniline. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-(difluoromethoxy)nitrobenzene, Hydrazine hydrate, Ferric oxide, Activated carbon, Water.

  • Procedure:

    • To a solution of 4-(difluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol or water), add ferric oxide and activated carbon as catalysts.[2]

    • Add hydrazine hydrate dropwise to the mixture at a controlled temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst.

    • Extract the product, 4-(difluoromethoxy)aniline, with an organic solvent and purify by distillation.

Causality Behind Experimental Choices: The combination of ferric oxide and activated carbon provides a high-surface-area catalyst for the reduction. Hydrazine hydrate serves as the reducing agent in this transfer hydrogenation process.

Step 3: Acetylation of 4-(difluoromethoxy)aniline

The final step is the acetylation of the amino group of 4-(difluoromethoxy)aniline to form the target molecule. This is a standard N-acetylation reaction, typically carried out using acetic anhydride.

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-(difluoromethoxy)aniline, Acetic anhydride, Sodium acetate, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve 4-(difluoromethoxy)aniline in a mixture of water and hydrochloric acid.

    • To this solution, add acetic anhydride, followed immediately by a solution of sodium acetate in water.[3]

    • Stir the mixture, and the product, N-[4-(difluoromethoxy)phenyl]acetamide, will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices: The initial dissolution in acidic water protonates the aniline, making it soluble. The subsequent addition of sodium acetate acts as a buffer, neutralizing the strong acid and allowing the free amine to react with the acetic anhydride.

Route 2: Direct Acetylation of 4-(difluoromethoxy)aniline

This route is a single-step synthesis from the commercially available 4-(difluoromethoxy)aniline. This approach is significantly more convergent and can be more efficient if the starting material is readily accessible and cost-effective.

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-(difluoromethoxy)aniline, Acetic anhydride, Sodium acetate, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve 4-(difluoromethoxy)aniline in a mixture of water and hydrochloric acid.

    • Add acetic anhydride to the solution, followed immediately by a solution of sodium acetate in water.[3]

    • Stir the reaction mixture; the product will precipitate out of the solution.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the N-[4-(difluoromethoxy)phenyl]acetamide by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture for further purification.

Causality Behind Experimental Choices: The experimental rationale is identical to Step 3 of Route 1. The key advantage here is the circumvention of the first two steps of Route 1.

Quantitative Data Summary

ParameterRoute 1: From 4-NitrophenolRoute 2: From 4-(difluoromethoxy)anilineReferences
Number of Steps 31-
Overall Yield ~90% (for the first two steps)High (typically >90% for acetylation)[2]
Purity >98.5% (for 4-(difluoromethoxy)aniline)High, can be further purified by recrystallization[2]
Starting Material Cost Low (4-Nitrophenol is inexpensive)Higher (4-(difluoromethoxy)aniline is a specialty chemical)-
Process Complexity High (multi-step, requires handling of gases)Low (single step, simple procedure)-
Scalability Suitable for industrial productionExcellent for laboratory and pilot scale[2]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: From 4-Nitrophenol cluster_route2 Route 2: Direct Acetylation A1 4-Nitrophenol B1 4-(difluoromethoxy)nitrobenzene A1->B1 Difluoromethylation C1 4-(difluoromethoxy)aniline B1->C1 Nitro Reduction D1 N-[4-(difluoromethoxy)phenyl]acetamide C1->D1 Acetylation A2 4-(difluoromethoxy)aniline B2 N-[4-(difluoromethoxy)phenyl]acetamide A2->B2 Acetylation

Caption: A comparison of the two main synthetic routes to N-[4-(difluoromethoxy)phenyl]acetamide.

Discussion and Comparison

Route 1: The Multi-step Approach

  • Advantages:

    • Cost-Effective Starting Material: 4-Nitrophenol is a commodity chemical, making this route potentially more economical for large-scale industrial production.

    • High Overall Yield: The reported high yield for the initial two steps makes it an attractive option for bulk manufacturing.[2]

  • Disadvantages:

    • Process Complexity: This is a three-step synthesis, which increases the overall processing time, labor, and potential for material loss at each stage.

    • Handling of Hazardous Reagents: The use of monochlorodifluoromethane, a gas, requires specialized equipment for handling and containment.[4] Although it has low toxicity, it is an ozone-depleting substance.[4][5] The reduction step often employs flammable and/or toxic reagents like hydrazine.

Route 2: The Direct Approach

  • Advantages:

    • Simplicity and Efficiency: This single-step reaction is straightforward, rapid, and generally high-yielding.

    • Reduced Waste and Byproducts: A one-step synthesis is inherently more atom-economical and generates less waste compared to a multi-step route.

    • Amenable to Laboratory Scale: The simplicity of the procedure makes it ideal for research and development settings where smaller quantities are required.

  • Disadvantages:

    • Cost of Starting Material: The primary drawback is the higher cost and potentially limited availability of 4-(difluoromethoxy)aniline compared to 4-nitrophenol.[6]

Conclusion and Recommendations

The choice between these two synthetic routes to N-[4-(difluoromethoxy)phenyl]acetamide is largely dictated by the scale of production and economic considerations.

For large-scale industrial manufacturing , where the cost of raw materials is a primary driver, Route 1 (from 4-nitrophenol) is likely the more economically viable option, despite its process complexity and the need for specialized equipment to handle gaseous reagents. The high overall yield reported in the literature further supports its suitability for bulk production.[2]

For laboratory-scale synthesis, process development, and medicinal chemistry applications , where time, simplicity, and ease of execution are paramount, Route 2 (direct acetylation of 4-(difluoromethoxy)aniline) is the superior choice. The convenience of a one-step reaction from a commercially available, albeit more expensive, starting material outweighs the cost considerations for smaller quantities.

Ultimately, a thorough techno-economic analysis, considering reagent costs, equipment availability, labor, and waste disposal, should be conducted to make an informed decision for any specific application.

References

A Comprehensive Guide to the Characterization of Common Impurities in 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such critical intermediate is 4'-(Difluoromethoxy)acetanilide, a key building block in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough characterization of these impurities is not merely a regulatory requirement but a fundamental aspect of quality control and process optimization.

This guide provides a comprehensive overview of the common impurities associated with this compound, delving into their origins, analytical detection, and characterization. By synthesizing information from pharmacopeial standards and scientific literature, this document serves as a practical resource for researchers and professionals dedicated to ensuring the highest standards of pharmaceutical quality.

Understanding the Impurity Landscape

Impurities in this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the target compound. They can include unreacted starting materials, intermediates, and by-products of side reactions.

  • Degradation Products: These impurities arise from the decomposition of this compound under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.

  • Reagent-Related Impurities: These are impurities that are introduced through the reagents, solvents, and catalysts used in the manufacturing process.

Given that this compound is a known intermediate and impurity of Pantoprazole, its impurity profile is closely linked to that of the final drug.[1] The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several related compounds for Pantoprazole that are critical to consider.[1][2]

Common Impurities: A Detailed Characterization

Based on the synthetic routes and stability of this compound, the following table summarizes the most common and potential impurities.

Impurity NameStructureCategoryPotential Origin
4-(Difluoromethoxy)aniline Process-Related (Starting Material)Incomplete acetylation of 4-(difluoromethoxy)aniline.[3][4]
Acetaminophen (Paracetamol) Process-Related (Starting Material)Unreacted starting material in syntheses utilizing acetaminophen.[5]
Acetic Anhydride Reagent-RelatedResidual acetylating agent.
Acetic Acid Reagent-Related/By-productBy-product of the acetylation reaction using acetic anhydride.[6]
Pantoprazole Sulfide (USP Related Compound B) Process-Related/DegradationPotential by-product in Pantoprazole synthesis; could be present in recycled or impure starting materials.[7]
Pantoprazole Sulfone (USP Related Compound A) Process-Related/DegradationOxidation product of Pantoprazole Sulfide.[8]
4-Nitrophenol Process-Related (Precursor)Impurity from the synthesis of the precursor 4-(difluoromethoxy)aniline.[9]
4-(Difluoromethoxy)nitrobenzene Process-Related (Intermediate)Intermediate in the synthesis of 4-(difluoromethoxy)aniline that may carry over.[9]

Formation Pathways of Key Impurities

The following diagram illustrates the potential formation pathways of key process-related impurities during the synthesis of this compound.

G cluster_synthesis1 Synthesis Route 1: Acetylation of 4-(Difluoromethoxy)aniline cluster_synthesis2 Synthesis Route 2: From Acetaminophen 4-Nitrophenol 4-Nitrophenol 4-(Difluoromethoxy)nitrobenzene 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol->4-(Difluoromethoxy)nitrobenzene Difluoromethoxylation 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)nitrobenzene->4-(Difluoromethoxy)aniline Reduction This compound This compound 4-(Difluoromethoxy)aniline->this compound Acetylation (Acetic Anhydride) Acetic Acid Acetic Acid This compound->Acetic Acid By-product Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetaminophen Acetaminophen Acetaminophen->this compound Reaction with Chlorodifluoromethane

Figure 1: Potential synthetic pathways and the origin of process-related impurities.

Forced Degradation Studies: Unveiling Potential Degradants

To fully characterize the impurity profile, it is essential to perform forced degradation studies. These studies expose this compound to harsh conditions to accelerate its decomposition and identify potential degradation products that could form during storage or handling.[8] Based on studies of the closely related molecule Pantoprazole, this compound is expected to be susceptible to degradation under acidic, oxidative, and photolytic stress.[8][10][11]

Expected Degradation Pathways:

  • Acid Hydrolysis: The amide bond is susceptible to cleavage under acidic conditions, which would likely yield 4-(Difluoromethoxy)aniline and acetic acid .

  • Oxidative Degradation: While the acetanilide moiety is relatively stable, the presence of the electron-donating difluoromethoxy group could make the aromatic ring susceptible to oxidation, potentially leading to hydroxylated or ring-opened products.

  • Photodegradation: Aromatic compounds can be sensitive to light.[12][13] Photolytic degradation could lead to a variety of products through radical mechanisms, including dimerization or cleavage of the difluoromethoxy group. Studies on other fluorinated pharmaceuticals suggest that the C-F bonds are generally stable, but the overall molecular structure can be altered.[14][15]

The following workflow outlines a typical forced degradation study.

G cluster_analysis Analysis Start Start Prepare solutions of this compound Prepare solutions of this compound Expose to Stress Conditions Expose to Stress Conditions Prepare solutions of this compound->Expose to Stress Conditions Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Expose to Stress Conditions->Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Expose to Stress Conditions->Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidative Stress (e.g., 3% H2O2, RT) Oxidative Stress (e.g., 3% H2O2, RT) Expose to Stress Conditions->Oxidative Stress (e.g., 3% H2O2, RT) Thermal Stress (e.g., 80°C, solid state) Thermal Stress (e.g., 80°C, solid state) Expose to Stress Conditions->Thermal Stress (e.g., 80°C, solid state) Photolytic Stress (ICH Q1B guidelines) Photolytic Stress (ICH Q1B guidelines) Expose to Stress Conditions->Photolytic Stress (ICH Q1B guidelines) Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Acid Hydrolysis (e.g., 0.1M HCl, 60°C)->Analyze by HPLC-UV/MS Base Hydrolysis (e.g., 0.1M NaOH, 60°C)->Analyze by HPLC-UV/MS Oxidative Stress (e.g., 3% H2O2, RT)->Analyze by HPLC-UV/MS Thermal Stress (e.g., 80°C, solid state)->Analyze by HPLC-UV/MS Photolytic Stress (ICH Q1B guidelines)->Analyze by HPLC-UV/MS Characterize Degradation Products Characterize Degradation Products Analyze by HPLC-UV/MS->Characterize Degradation Products End End Characterize Degradation Products->End

Figure 2: Workflow for a forced degradation study of this compound.

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Recommended HPLC-UV Method:

Several HPLC methods developed for Pantoprazole and its impurities can be adapted for this compound.[8][16][17] A typical reversed-phase HPLC method would involve:

  • Column: C18 (e.g., Hypersil ODS, Zorbax Eclipse XDB C18), 5 µm particle size, 150 x 4.6 mm or 125 x 4.0 mm.[8][16][17]

  • Mobile Phase A: 0.01 M Phosphate buffer (pH 7.0) or 0.01 M Ammonium acetate buffer (pH 4.5).[8][16]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.[8][16][17]

  • Column Temperature: 30-40 °C.[16][17]

  • Detection Wavelength: 290 nm.[8][16][17]

  • Injection Volume: 20 µL.[8]

Experimental Protocol: HPLC Analysis of Impurities

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound and each known impurity reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water or 0.1M sodium hydroxide) to obtain individual stock solutions of known concentrations.[8]

    • Prepare a system suitability solution containing this compound and key expected impurities.[17]

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve a known amount of the this compound sample in the diluent to achieve a target concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the system suitability solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, theoretical plates). The resolution between all critical pairs should be greater than 1.5.[18]

    • Inject the diluent as a blank to ensure no interference from the solvent.

    • Inject the calibration standards to generate a calibration curve for each impurity.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the amount of each impurity using the calibration curve.

    • For unknown impurities, estimate their concentration using the response factor of the main component.

Conclusion

A thorough understanding and characterization of impurities in this compound are critical for ensuring the quality and safety of the final pharmaceutical products. This guide has outlined the common process-related and degradation impurities, their potential formation pathways, and a robust analytical methodology for their detection and quantification. By implementing a comprehensive impurity profiling strategy that includes the analysis of starting materials, in-process controls, and forced degradation studies, researchers and drug development professionals can ensure that their processes are well-controlled and that the final product meets the stringent requirements of regulatory agencies and, most importantly, protects patient health.

References

A Senior Application Scientist’s Guide to the Structural Confirmation of 4'-(Difluoromethoxy)acetanilide via ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural confirmation of synthetic intermediates is a cornerstone of quality control and regulatory compliance. 4'-(Difluoromethoxy)acetanilide, a key building block in organic synthesis, presents a unique analytical challenge due to the presence of the difluoromethoxy group.[1] While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, offers an unparalleled level of detail for unambiguous identification.

This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how ¹H and ¹⁹F NMR serve as a self-validating system for confirming chemical identity with the highest degree of confidence.

Pillar 1: The Scientific Rationale—Why ¹H and ¹⁹F NMR?

The choice of NMR as the primary analytical tool is deliberate. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful technique due to the fluorine-19 nucleus's inherent properties: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[2][3] This, combined with a wide chemical shift range, minimizes the likelihood of signal overlap, a common issue in complex molecules.[3]

The true analytical strength, however, lies in the phenomenon of spin-spin coupling between ¹H and ¹⁹F nuclei. This through-bond interaction (J-coupling) manifests in both spectra, providing a direct link between the proton and fluorine environments. For this compound, the key diagnostic feature is the two-bond coupling (²JHF) between the methoxy proton and the two geminal fluorine atoms. The magnitude of this coupling constant must be identical in both the ¹H and ¹⁹F spectra, serving as a definitive cross-validation of the proposed structure.

Pillar 2: Experimental Design & Self-Validating Protocols

Experimental Workflow

The logical flow from sample preparation to final structural confirmation is critical. Each step builds upon the last to create a cohesive and defensible analytical package.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation prep_1 Weigh ~10 mg of This compound prep_2 Dissolve in 0.7 mL of CDCl3 or DMSO-d6 prep_1->prep_2 prep_3 Add TMS as internal standard (for ¹H NMR) prep_2->prep_3 prep_4 Transfer to a 5 mm NMR tube prep_3->prep_4 acq_1 Acquire 1D ¹H Spectrum prep_4->acq_1 Sample ready acq_2 Acquire 1D ¹⁹F Spectrum (with ¹H decoupling optional) acq_1->acq_2 acq_3 Acquire 1D ¹H Spectrum (with ¹⁹F decoupling optional) acq_2->acq_3 an_1 Process spectra (phasing, baseline correction, integration) acq_3->an_1 FID data an_2 Assign signals in ¹H and ¹⁹F spectra an_1->an_2 an_3 Measure chemical shifts (δ) and coupling constants (J) an_2->an_3 an_4 Cross-validate ²JHF coupling constant between spectra an_3->an_4 confirm_1 Compare experimental data with theoretical values an_4->confirm_1 Validated data confirm_2 Chemical identity confirmed confirm_1->confirm_2 Data matches

Caption: Workflow for NMR-based structural confirmation.

Step-by-Step Experimental Protocols

1. Sample Preparation

  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds. For compounds with lower solubility or to better resolve the amide N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Protocol:

    • Accurately weigh 5-10 mg of the this compound sample.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5]

    • Ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool into the NMR tube.

    • For ¹H NMR, the residual solvent peak can be used for reference, but adding a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is best practice.[4]

    • For ¹⁹F NMR, an external reference standard is often used, but for routine identification, referencing to a known internal standard like 4,4´-difluorobenzophenone can be employed if co-dissolved.

2. NMR Data Acquisition

  • Rationale for Experiment Selection: Standard 1D ¹H and 1D ¹⁹F experiments are sufficient for initial confirmation. Running decoupled spectra (¹H{¹⁹F} and ¹⁹F{¹H}) can simplify complex multiplets and definitively confirm which nuclei are coupled.[6][7]

  • Protocol (on a 400 MHz spectrometer):

    • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans) and a relaxation delay (d1) of at least 1-2 seconds to ensure proper signal integration.

    • ¹⁹F NMR: Acquire a standard 1D fluorine spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are often needed.

    • (Optional) ¹H{¹⁹F} Decoupling: Acquire a ¹H spectrum while irradiating the ¹⁹F frequency. The characteristic triplet of the -OCHF₂ proton should collapse into a singlet.

    • (Optional) ¹⁹F{¹H} Decoupling: Acquire a ¹⁹F spectrum while irradiating the ¹H frequency. The doublet from the -OCHF₂ group should collapse into a singlet.

Pillar 3: Data Interpretation—The Definitive Fingerprint

The chemical structure of this compound dictates a unique and predictable NMR fingerprint.

structure mol A CH₃ (a) B NH (b) C Aromatic H (c, d) D OCHF₂ (e) E OCHF₂ (f)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-(Difluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe and compliant disposal of 4'-(Difluoromethoxy)acetanilide. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document provides a procedural, in-depth framework for managing this compound's waste stream, moving beyond simple checklists to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to maintain a safe laboratory environment, ensure regulatory compliance, and build a culture of safety that extends beyond the product itself.

Hazard Identification and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, we can infer its likely hazard profile from structurally similar compounds like Acetanilide and other halogenated aromatic compounds.

Likely Hazard Profile:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4][5]

  • Aquatic Toxicity: May be harmful to aquatic life.[1][3]

  • Combustibility: The material is likely combustible and may emit toxic fumes of nitrogen oxides and hydrogen fluoride when heated to decomposition.[2][6]

Immediate Personal Protective Equipment (PPE) Requirements

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For handling bulk quantities or in case of dust formation, a NIOSH-approved respirator may be necessary.[5]

In the event of an accidental spill, evacuate and ventilate the area immediately.[7] Only personnel equipped with the appropriate PPE should manage the cleanup.

Waste Characterization: A Halogenated Organic Compound

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of fluorine atoms. This classification is critical as many regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have specific and stringent rules for the disposal of halogenated organic wastes.[8][9]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[10] Given its composition, this compound's waste must be treated as hazardous chemical waste .

Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide specific guidance that aligns with federal and state regulations.[11][12] Always consult this document as your primary source of procedural information.

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound waste.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation.[13] Never mix different waste streams.

  • Action: Immediately place any waste containing this compound (e.g., leftover solid, contaminated consumables like weigh boats or gloves, or solutions) into a dedicated container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Causality: Mixing halogenated waste with non-halogenated organic solvents can vastly increase disposal costs and complexity. Furthermore, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or bases, could trigger a dangerous reaction.[4]

Step 2: Container Selection and Labeling

The integrity of your waste containment is non-negotiable.

  • Action: Use only approved, chemically compatible waste containers.[14] For solid waste, a high-density polyethylene (HDPE) pail with a sealing lid is appropriate. For liquid waste, use a glass or HDPE bottle with a secure screw cap.

  • Labeling: The container must be labeled clearly with the words "HAZARDOUS WASTE" and a full chemical name: "this compound Waste." [15] List all constituents, including any solvents, by percentage. Keep the label updated as waste is added.

  • Causality: Proper containers prevent leaks and spills, while clear labeling is an OSHA requirement that ensures safe handling by all personnel and proper disposal by your institution's Environmental Health and Safety (EHS) department.[16]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and controlled location pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[17]

  • Best Practices: Keep the container closed at all times except when adding waste.[15] Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[18]

  • Causality: SAAs are a regulatory requirement designed to ensure safe, temporary storage of hazardous waste. Federal regulations limit the volume of waste that can be stored (typically up to 55 gallons) and the timeframe for removal once these limits are reached.[10][15]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Action: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for submitting a disposal request.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste disposal company. The most common and effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HF) produced during combustion.[8][14]

  • Causality: This final step ensures the waste is managed in a way that is compliant with all federal, state, and local regulations, protecting both human health and the environment.[1][7]

Data Summary and Workflow Visualization

To simplify these procedures, the key operational parameters and a decision workflow are presented below.

Table 1: Disposal Protocol Summary
ParameterSpecificationRationale & References
Waste Category Hazardous Waste: Halogenated Organic CompoundPresence of a carbon-halogen bond; subject to specific EPA regulations.[8][9]
Container Type Solid: Labeled, sealed HDPE pail. Liquid: Labeled, sealed glass or HDPE bottle.Chemical compatibility, prevention of leaks and spills.[14][17]
Labeling "HAZARDOUS WASTE," full chemical names of all contents with percentages.OSHA compliance, safety for handlers, proper final disposal.[15][16]
Storage Closed container in a designated Satellite Accumulation Area (SAA) with secondary containment.Regulatory compliance, safe temporary storage, spill mitigation.[10][18]
Disposal Method Collection by institutional EHS for off-site, high-temperature incineration.Complete destruction of hazardous compounds in an environmentally sound manner.[1][14]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal.

G cluster_0 Generation & Segregation cluster_1 Containment & Storage cluster_2 Disposition start Waste Generated (e.g., excess solid, contaminated item) is_halogenated Is it this compound or contaminated with it? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes container Select appropriate (HDPE/Glass) container segregate->container label_container Label container: 'HAZARDOUS WASTE' + Full Chemical Names container->label_container store_saa Store in designated SAA with secondary containment. Keep container closed. label_container->store_saa is_full Container Full or Waste Stream No Longer Needed? store_saa->is_full request_pickup Contact EHS and Request Waste Pickup is_full->request_pickup Yes disposal Licensed Vendor performs High-Temperature Incineration request_pickup->disposal

Caption: Workflow for the disposal of this compound.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation in the first place.[19]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[15]

  • Scale Reduction: Whenever possible, reduce the scale of your experiments to decrease the volume of waste produced.[19]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.[13]

By adhering to these detailed procedures, you not only ensure the safe disposal of this compound but also contribute to a robust and responsible culture of laboratory safety.

References

A Researcher's Guide to Handling 4'-(Difluoromethoxy)acetanilide: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe handling and disposal of 4'-(Difluoromethoxy)acetanilide, a compound frequently used in pharmaceutical research and development. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety for you and your team.

Hazard Profile of this compound

Understanding the adversary is the first step in establishing effective protection. While comprehensive toxicological data for this specific compound is limited, its structure—an acetanilide derivative—and data from close analogs like 4-(difluoromethoxy)aniline and acetanilide itself allow for a robust hazard assessment.[1][2] The primary risks are associated with irritation and acute toxicity upon exposure.

Chemical & Physical Properties

Property Value Source
CAS Number 22236-11-9 ChemicalBook[3]
Physical State Off-white solid/powder ChemicalBook[3]
Boiling Point 338.6±37.0 °C (Predicted) ChemicalBook[3]
Density 1.274±0.06 g/cm³ (Predicted) ChemicalBook[3]

| Primary Hazard | Irritant | ChemicalBook[3] |

Inferred GHS Hazard Classification This classification is based on data from closely related structural analogs.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3-4 H301/H302: Toxic or Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1][4]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled (as dust)[1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][4] |

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even discuss gloves or goggles, it's critical to remember that Personal Protective Equipment (PPE) is the last line of defense. The most effective safety protocols prioritize eliminating or minimizing hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety A Elimination / Substitution (Use a less hazardous chemical) B Engineering Controls (e.g., Fume Hood) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

This guide assumes that elimination or substitution is not feasible and focuses on the proper use of engineering controls and PPE. All handling of this compound powder must be performed within a certified chemical fume hood to mitigate inhalation risks.[5][6]

A Multi-Layered Defense: The PPE Protocol

Your PPE is a system where each component protects a potential route of exposure. The selection must be deliberate and based on the hazards identified in Section 1.

Eye and Face Protection: Shielding from Dust and Splashes

Given that this compound is an eye irritant, robust protection is non-negotiable.[1][4]

  • Minimum Requirement: ANSI Z87.1-rated or EN166-compliant chemical splash goggles.[5][6] Standard safety glasses with side shields are insufficient as they do not provide a seal against airborne powder.

  • High-Risk Operations: When handling larger quantities (>10g) or if there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn over chemical splash goggles.

Hand Protection: The Critical Barrier

Skin contact can cause irritation and potential systemic toxicity.[1] Glove selection is therefore a critical decision. The term "chemical resistant gloves" is not a one-size-fits-all category; material matters.

Causality: Glove materials exhibit different resistance to chemicals through a process called permeation.[7] A chemical can pass through a glove on a molecular level even without visible holes.[7] Breakthrough time—the time it takes for a chemical to be detected on the inside of the glove—is the key metric.[7]

Glove Selection Guide for this compound

Glove Material Recommended Use Rationale
Nitrile Incidental Contact Only (e.g., weighing, preparing solutions). Good general resistance to powders and many solvents, but can degrade with prolonged exposure to certain organic compounds.[8] Always double-glove.
Neoprene Extended Handling. Offers superior resistance to a broader range of chemicals compared to nitrile, including some acids and bases.[8]

| Butyl Rubber | Spill Cleanup / High-Risk. | Provides excellent protection against many organic compounds, ketones, and esters.[8] However, they can be less dexterous. |

Protocol:

  • Inspect Gloves: Always check for tears or pinholes before use.[6]

  • Double-Gloving: For all handling, wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised.

  • Proper Removal: Use a proper removal technique to avoid touching the outer surface of the contaminated glove with your bare skin.[6]

  • Immediate Disposal: Dispose of gloves immediately after handling the compound or in case of contamination.[6]

Body Protection

A standard flame-resistant laboratory coat should be worn and kept fully buttoned. For operations with a higher risk of spills, a chemical-resistant apron made of neoprene or similar material should be worn over the lab coat.

Respiratory Protection

Under normal operating conditions within a functional chemical fume hood, respiratory protection is not required.[9] However, it becomes mandatory if:

  • Engineering controls (fume hood) fail or are unavailable.

  • You are cleaning up a significant spill outside of a fume hood.

In such scenarios, a NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 (particulate) cartridges is required.[5][10]

Operational Workflow: From Preparation to Disposal

A disciplined, repeatable workflow is essential for safety. This process ensures that controls are in place before, during, and after the chemical is handled.

Chemical_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound PREP PREPARE Verify fume hood function. Gather all materials. Designate waste containers. DON DON PPE Lab Coat → Goggles → Face Shield (if needed) → Outer Gloves → Inner Gloves. PREP:f0->DON:f0 HANDLE HANDLE CHEMICAL Perform all manipulations deep within the fume hood. Work with smallest quantity feasible. DON:f0->HANDLE:f0 DECON DECONTAMINATE Wipe down work surfaces. Clean contaminated equipment. HANDLE:f0->DECON:f0 DOFF DOFF PPE Outer Gloves → Face Shield → Goggles → Lab Coat → Inner Gloves. DECON:f0->DOFF:f0 DISPOSE DISPOSE & WASH Segregate waste properly. Wash hands thoroughly. DOFF:f0->DISPOSE:f0

Caption: A systematic workflow minimizes risk at each stage of chemical handling.

Spill Management Protocol
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator if the spill is outside a fume hood.

  • Contain & Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[11]

  • Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][6]

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess compound go into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour into drains.[6]

Emergency Response & First Aid

Immediate and correct action can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air immediately.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.